5,6-Dehydroarachidonic acid
Description
RN given refers to (all-Z)-isomer; structure in first source
Structure
3D Structure
Properties
IUPAC Name |
(8Z,11Z,14Z)-icosa-8,11,14-trien-5-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13H,2-5,8,11,14,17-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOQWSLKUVKKAO-QNEBEIHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC#CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\CC#CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58688-54-3 | |
| Record name | Eicosa-8,11,14-trien-5-ynoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058688543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Biological Role of 5,6-Dehydroarachidonic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of 5,6-dehydroarachidonic acid ((8Z,11Z,14Z)-eicosatrien-5-ynoic acid), a critical tool in studying the inflammatory cascade. It covers the core synthetic strategy, its mechanism of action as an enzyme inhibitor, and the relevant biological pathways.
Introduction
Arachidonic acid is a key polyunsaturated fatty acid that serves as the precursor for a wide array of biologically active lipids known as eicosanoids. These molecules, including prostaglandins and leukotrienes, are pivotal in mediating inflammation. The enzymatic conversion of arachidonic acid is initiated by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. The 5-lipoxygenase (5-LOX) pathway, in particular, leads to the production of leukotrienes, which are potent mediators of inflammation and are implicated in conditions like asthma.
This compound is a synthetic analog of arachidonic acid distinguished by an acetylene group at the C5-C6 position. This modification transforms the molecule into a potent and irreversible inhibitor of 5-lipoxygenase, thereby blocking the biosynthesis of leukotrienes. Its utility as a chemical probe has made it an invaluable tool for researchers investigating inflammatory diseases and developing novel therapeutic agents.
Core Synthetic Strategy
A plausible and efficient synthesis route begins with two primary fragments: a C14 segment containing the three Z-alkenes and a C6 segment that incorporates the terminal alkyne and the carboxylic acid.
The key steps can be summarized as follows:
-
Formation of a C14 Alkyne: Starting from a known precursor, a 14-carbon chain with the (Z,Z,Z)-triene system is functionalized to yield a terminal alkyne.
-
Preparation of a C6 Electrophile: A six-carbon chain is prepared with a terminal protected carboxylic acid and a suitable leaving group (e.g., a tosylate or halide) for subsequent coupling.
-
Alkylation/Coupling: The C14 terminal alkyne is deprotonated to form an acetylide, which then acts as a nucleophile to displace the leaving group on the C6 electrophile, forming the complete 20-carbon backbone of the target molecule.
-
Deprotection: The protecting group on the carboxylic acid is removed to yield the final product, this compound.
The following diagram illustrates this logical workflow.
Caption: General Synthetic Workflow for this compound
Data Presentation
Due to the absence of detailed experimental results in the reviewed literature, a quantitative data summary cannot be provided. Should this data become available, it would be presented in tables outlining reaction steps, reagents, molar equivalents, reaction times, temperatures, solvents, and percentage yields for each synthetic transformation.
Experimental Protocols
Detailed experimental protocols are contingent on access to primary synthesis literature. A representative, generalized protocol for the key coupling step is provided below for illustrative purposes.
Illustrative Protocol: Alkylation of 1-Tetradeca-2,5,8-triyne
Disclaimer: This is a generalized procedure and has not been adapted from a specific cited experiment.
-
Preparation of the Nucleophile: A solution of 1-tetradeca-2,5,8-triyne (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert argon atmosphere. A solution of n-butyllithium (1.05 eq) in hexanes is added dropwise via syringe. The reaction mixture is stirred at this temperature for 30 minutes to ensure complete formation of the lithium acetylide.
-
Coupling Reaction: A solution of the protected 6-tosyloxyhexanoic acid ester (1.1 eq) in anhydrous THF is added dropwise to the cooled acetylide solution. The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-18 hours.
-
Workup and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude oil is purified by silica gel column chromatography to yield the protected this compound.
Biological Context and Signaling Pathway
This compound functions as a mechanism-based inhibitor of 5-lipoxygenase (5-LOX).[1] This enzyme is the critical entry point for the conversion of arachidonic acid into leukotrienes.[2] The 5-LOX enzyme catalyzes the initial steps leading to the formation of leukotriene A4 (LTA4), which is subsequently converted to other pro-inflammatory leukotrienes like LTB4 and the cysteinyl-leukotrienes (LTC4, LTD4, LTE4).[2]
By irreversibly binding to and inactivating 5-LOX, this compound effectively shuts down this inflammatory pathway at its source. This makes it a powerful tool for studying the physiological and pathological roles of leukotrienes.
The diagram below illustrates the inhibition of the 5-lipoxygenase pathway by this compound.
Caption: Inhibition of the 5-Lipoxygenase Signaling Pathway
Conclusion
This compound is a pivotal molecule for the study of inflammatory processes mediated by the 5-lipoxygenase pathway. While a complete, detailed synthetic protocol with yields and specific reaction conditions is not available from the searched literature, the general synthetic strategy is well-understood and relies on standard methodologies of acetylenic fatty acid synthesis. Its established role as a potent and specific inhibitor of 5-LOX solidifies its importance as a research tool for dissecting the complexities of eicosanoid signaling and for the development of new anti-inflammatory therapeutics.
References
5,6-Dehydroarachidonic Acid: A Technical Guide to its Chemical Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,6-Dehydroarachidonic acid (5,6-DHAA) is a synthetic analog of arachidonic acid, a crucial polyunsaturated fatty acid involved in numerous physiological and pathological processes. Characterized by an acetylene group at the 5,6-position, 5,6-DHAA exhibits distinct chemical properties and biological activities, making it a molecule of significant interest in biomedical research and drug development. This technical guide provides a comprehensive overview of the chemical properties of 5,6-DHAA, its role as a modulator of key signaling pathways, particularly as a putative ligand for Peroxisome Proliferator-Activated Receptors (PPARs), and its potential as an anti-cancer agent. Detailed experimental protocols and visual representations of its mechanisms of action are included to facilitate further research and application.
Chemical Properties
This compound is a long-chain fatty acid with the systematic name (8Z,11Z,14Z)-eicosatrien-5-ynoic acid. Its structure is similar to arachidonic acid, with the notable exception of a triple bond replacing the cis-double bond at the 5,6-position. This modification significantly influences its chemical behavior and biological interactions.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₀O₂ | [1][2][3][4] |
| Molecular Weight | 302.45 g/mol | [2][3][4] |
| CAS Number | 58688-54-3 | [5][1][2][3][4][6] |
| Appearance | Provided as a solution in ethanol | [6] |
| Storage Temperature | -20°C | |
| Stability | ≥ 2 years at -20°C | [6] |
| Solubility | Soluble in DMF (>100 mg/ml), DMSO (>100 mg/ml), and Ethanol (>100 mg/ml). Poorly soluble in PBS pH 7.2 (<100 µg/ml). | [6] |
Biological Activity and Signaling Pathways
5,6-DHAA is recognized primarily for its role as an inhibitor of 5-lipoxygenase (5-LO), an enzyme crucial in the biosynthesis of leukotrienes.[1][6] Beyond this, emerging evidence suggests its involvement in pathways central to cancer cell proliferation and apoptosis, largely through its potential interaction with PPARs.
Inhibition of 5-Lipoxygenase
5,6-DHAA has been shown to inhibit 5-LO activity. In rat basophilic leukemia cells, it exhibits a Ki value of 15 µM.[6] For guinea pig leukocytes, the IC₅₀ value for 5-LO inhibition is 10 µM.[7][6]
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling
While direct studies on 5,6-DHAA are limited, its structural similarity to arachidonic acid, a known PPAR ligand, strongly suggests it may also function as a PPAR agonist. Metabolites of arachidonic acid have been shown to be dual activators of PPARα and PPARγ.[8] These nuclear receptors are critical regulators of lipid metabolism, inflammation, and cell differentiation.[1]
Activation of PPARα and PPARγ by ligands like 5,6-DHAA is hypothesized to lead to the transcription of target genes involved in fatty acid oxidation and cell cycle arrest, contributing to its anti-proliferative effects.
Anti-Cancer Activity: Induction of Apoptosis
Arachidonic acid and its derivatives have demonstrated the ability to induce apoptosis in various cancer cell lines, notably in colon cancer.[2][4] For instance, an iodinated derivative of arachidonic acid, 6-Iodo-δ-lactone, has been shown to reduce the viability of HT-29 colon cancer cells in a dose-dependent manner.[9] It is plausible that 5,6-DHAA exerts similar cytotoxic effects through the induction of apoptosis.
| Concentration of 6-Iodo-δ-lactone | Reduction in HT-29 Cell Viability |
| 1 µM | 20% |
| 5 µM | 25% |
| 10 µM | 31% |
| 50 µM | 47% |
| Data for 6-Iodo-δ-lactone, a structural analog of 5,6-DHAA, is presented as a proxy.[9] |
The apoptotic mechanism likely involves both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, characterized by the activation of caspases and changes in the expression of Bcl-2 family proteins.
Experimental Protocols
Synthesis and Purification of this compound
While the full detailed protocol from the original literature is not widely available, the synthesis of (8Z,11Z,14Z)-eicosatrien-5-ynoic acid is based on acetylenic compounds.[1][6] A general approach would involve the coupling of appropriate acetylenic and alkyl fragments followed by purification.
Purification by High-Performance Liquid Chromatography (HPLC):
-
Column: C₁₈ preparative column (e.g., 300 mm x 30 mm I.D., 15 µm particle size).
-
Mobile Phase: Methanol-water (95:5, v/v).
-
Flow Rate: 5 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 210 nm).
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of a compound on cell lines.
-
Cell Seeding: Seed cancer cells (e.g., HT-29, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of 5,6-DHAA (e.g., 1 µM to 100 µM) and a vehicle control (e.g., ethanol or DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with 5,6-DHAA at the desired concentrations for the determined time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Western Blot Analysis for Apoptotic Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.
-
Protein Extraction: Lyse the treated and control cells and determine the protein concentration.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax).
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
Conclusion
This compound presents a compelling profile as a bioactive lipid molecule with potential therapeutic applications. Its ability to inhibit 5-lipoxygenase and putatively activate PPARs positions it as a modulator of inflammatory and metabolic pathways. Furthermore, its anticipated pro-apoptotic effects on cancer cells, particularly in colon cancer, warrant further investigation. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a resource for researchers dedicated to exploring the full potential of 5,6-DHAA in disease modeling and drug discovery. Further studies are needed to elucidate the precise molecular mechanisms of its action and to establish its efficacy and safety in preclinical models.
References
- 1. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Dihydrosterculic acid induces hepatic PPARα target gene expression in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Docosahexaenoic acid is a potent inducer of apoptosis in HT-29 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6 Iodo-δ-lactone: a derivative of arachidonic acid with antitumor effects in HT-29 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam. [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jmatonline.com [jmatonline.com]
- 9. SANDERSON_PPARA_TARGETS [gsea-msigdb.org]
An In-depth Technical Guide to the Mechanism of Action of 5,6-Dehydroarachidonic Acid
Abstract
5,6-Dehydroarachidonic acid (5,6-DHA) is a synthetic analog of arachidonic acid that serves as a potent and specific inhibitor of 5-lipoxygenase (5-LOX). By targeting this key enzyme, 5,6-DHA effectively blocks the biosynthesis of leukotrienes, a class of pro-inflammatory lipid mediators. This technical guide provides a comprehensive overview of the mechanism of action of 5,6-DHA, including its molecular interactions, inhibitory kinetics, and effects on cellular signaling pathways. Detailed experimental protocols and quantitative data are presented to support its use as a valuable tool in inflammation research and drug development.
Introduction
Arachidonic acid (AA) is a polyunsaturated omega-6 fatty acid that is metabolized through three major enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways[1][2]. The LOX pathway, particularly the 5-lipoxygenase (5-LOX) branch, is responsible for the production of leukotrienes, which are potent mediators of inflammation and allergic responses[3][4][5]. The 5-LOX enzyme catalyzes the initial two steps in the conversion of arachidonic acid into leukotriene A4 (LTA4), the precursor to all other leukotrienes[4][6]. Given their role in various inflammatory diseases such as asthma, allergic rhinitis, and inflammatory bowel disease, the inhibition of the 5-LOX pathway is a significant therapeutic target[5][7].
This compound (5,6-DHA) is an analog of arachidonic acid characterized by an acetylene bond at the 5,6-position[8]. This structural modification confers its ability to act as a mechanism-based irreversible inhibitor of 5-LOX, making it a highly specific and potent tool for studying the 5-LOX pathway[9][10][11][12].
Mechanism of Action
The primary mechanism of action of 5,6-DHA is the irreversible inhibition of 5-lipoxygenase[9][10][11][12]. As an arachidonic acid analog, it acts as a substrate for 5-LOX. During the catalytic process, the enzyme attempts to oxygenate 5,6-DHA. It is proposed that the acetylene group in the 5,6-position leads to the formation of a reactive intermediate that covalently modifies a crucial residue in the active site of the 5-LOX enzyme, leading to its irreversible inactivation. This prevents the enzyme from metabolizing endogenous arachidonic acid, thereby halting the production of leukotrienes[4][9][13].
The 5-Lipoxygenase Pathway
The 5-LOX pathway begins with the release of arachidonic acid from the cell membrane by phospholipase A2. In the presence of 5-lipoxygenase-activating protein (FLAP), 5-LOX converts arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is then further metabolized by 5-LOX to the unstable epoxide leukotriene A4 (LTA4)[1][4]. LTA4 can then be converted to leukotriene B4 (LTB4) by LTA4 hydrolase or to the cysteinyl leukotrienes (LTC4, LTD4, and LTE4) by LTC4 synthase[14][15]. 5,6-DHA blocks the initial steps of this cascade by inactivating 5-LOX.
Quantitative Data
The inhibitory potency of 5,6-DHA has been quantified in various experimental systems. The following table summarizes the available data on its inhibitory constants.
| Parameter | Value | Experimental System | Reference |
| Ki | 15 µM | Rat basophilic leukemia cells (RBL-1) | [8] |
| IC50 | 10 µM | Guinea pig leukocytes | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibitory activity of this compound.
5-Lipoxygenase Activity Assay (Spectrophotometric)
This assay measures the activity of 5-LOX by monitoring the formation of conjugated dienes, which absorb light at 234 nm.
Materials:
-
Purified 5-lipoxygenase enzyme
-
Arachidonic acid (substrate)
-
This compound (inhibitor)
-
Phosphate buffer (e.g., 0.1 M sodium phosphate, pH 7.4)
-
UV-transparent cuvettes
-
Spectrophotometer capable of reading at 234 nm
Procedure:
-
Prepare a stock solution of arachidonic acid and 5,6-DHA in ethanol.
-
In a cuvette, prepare the reaction mixture containing phosphate buffer and the desired concentration of 5,6-DHA or vehicle control (ethanol).
-
Pre-incubate the reaction mixture with the 5-LOX enzyme at room temperature for a specified time (e.g., 5-10 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid to the cuvette and mix immediately.
-
Monitor the increase in absorbance at 234 nm for a set period (e.g., 3-5 minutes).
-
The rate of reaction is calculated from the linear portion of the absorbance curve.
-
The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of 5,6-DHA. IC50 values can be calculated from a dose-response curve.
Cellular Leukotriene Biosynthesis Assay
This assay measures the production of leukotrienes by cultured cells in response to a stimulus.
Materials:
-
Cell line expressing 5-LOX (e.g., human neutrophils, mast cells, or transfected HEK293 cells)
-
Cell culture medium
-
Calcium ionophore (e.g., A23187) as a stimulus
-
This compound
-
Enzyme-linked immunosorbent assay (ELISA) kit for a specific leukotriene (e.g., LTB4 or LTC4)[14]
Procedure:
-
Culture the cells to the desired density in multi-well plates.
-
Pre-incubate the cells with various concentrations of 5,6-DHA or vehicle control in cell culture medium for a specified time (e.g., 15-30 minutes) at 37°C.
-
Stimulate the cells with a calcium ionophore (e.g., A23187) to induce arachidonic acid release and leukotriene synthesis.
-
Incubate for a further period (e.g., 15-30 minutes) at 37°C.
-
Collect the cell supernatant.
-
Quantify the amount of the target leukotriene in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of leukotriene synthesis for each concentration of 5,6-DHA and determine the IC50 value.
Specificity and Metabolism
5,6-DHA exhibits a high degree of specificity for the 5-lipoxygenase pathway. Studies have shown that it does not significantly inhibit the cyclooxygenase pathway, which is responsible for prostaglandin synthesis[9][10]. While comprehensive data on its effects on other lipoxygenase isoforms, such as 12-LOX and 15-LOX, is limited, its mechanism-based inhibition targeting the 5,6-position suggests a lower likelihood of potent activity against isoforms that oxygenate at different positions of the arachidonic acid backbone[3][16][17].
There is currently a lack of detailed information regarding the metabolic fate of 5,6-DHA within cells. It is plausible that, as a fatty acid analog, it could be incorporated into membrane phospholipids or undergo other lipid modifications. However, further research is needed to elucidate its metabolic pathways. A related compound, 5,6-epoxyeicosatrienoic acid (5,6-EET), is known to be metabolized to the more stable 5,6-δ-dihydroxytrienoic lactone (5,6-δ-DHTL)[9].
Synthesis
This compound is a synthetic compound. Its synthesis has been described in the literature, often involving the creation of the characteristic 5-ynoic acid structure from appropriate precursors[18][19][20]. Tritiated forms of 5,6-DHA have also been synthesized for use in radiolabeled assays[18][19].
Conclusion
This compound is a valuable research tool for investigating the role of the 5-lipoxygenase pathway in health and disease. Its potent, irreversible, and specific inhibition of 5-LOX allows for the targeted blockade of leukotriene biosynthesis. The information and protocols provided in this guide are intended to facilitate its effective use by researchers, scientists, and drug development professionals in the field of inflammation and lipid signaling. Further investigation into its detailed inhibitory mechanism and metabolic fate will continue to enhance its utility and our understanding of the 5-LOX pathway.
References
- 1. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The structural basis for specificity in lipoxygenase catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-Lipoxygenase: a target for antiinflammatory drugs revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. probiologists.com [probiologists.com]
- 8. 5-Hydroxyeicosatetraenoic Acid Controls Androgen Reduction in Diverse Types of Human Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5,6-δ-DHTL, a stable metabolite of arachidonic acid, is a potential EDHF that mediates microvascular dilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. novamedline.com [novamedline.com]
- 15. biosciencepharma.com [biosciencepharma.com]
- 16. Functional Characterization of Novel Bony Fish Lipoxygenase Isoforms and Their Possible Involvement in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [Synthesis of (8Z,11Z,14Z)-eicosatrien-5-ynoic (5,6-dehydroarachidonic) acid and its transformation into [5,6-3H]arachidonic acid and [5,6-3H]prostaglandins E2 and F2 alpha]. | Sigma-Aldrich [sigmaaldrich.com]
- 19. Synthesis of [5,6-3H]arachidonic acid and its use in development of a sensitive assay for prostacyclin synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Stereospecific synthesis of trans-arachidonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
5,6-Dehydroarachidonic Acid: A Potent Inhibitor of 5-Lipoxygenase
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of 5,6-dehydroarachidonic acid (5,6-DHA) as a potent inhibitor of 5-lipoxygenase (5-LOX), a critical enzyme in the biosynthesis of pro-inflammatory leukotrienes. This document details the mechanism of action, quantitative inhibitory data, and comprehensive experimental protocols for evaluating 5-LOX inhibitors.
Introduction to 5-Lipoxygenase and Leukotriene Biosynthesis
5-Lipoxygenase is a non-heme iron-containing dioxygenase that plays a pivotal role in the inflammatory cascade.[1] It catalyzes the initial steps in the conversion of arachidonic acid (AA) into leukotrienes, which are potent lipid mediators implicated in a variety of inflammatory diseases such as asthma, allergic rhinitis, and cardiovascular diseases.[2][3] The 5-LOX pathway begins with the release of arachidonic acid from the cell membrane, which is then converted by 5-LOX to 5-hydroperoxyeicosatetraenoic acid (5-HPETE).[2] This unstable intermediate is subsequently metabolized to leukotriene A4 (LTA4), the precursor for the synthesis of other leukotrienes, including the potent chemoattractant leukotriene B4 (LTB4).[2][4] Given its central role in inflammation, 5-LOX has become a significant therapeutic target for the development of novel anti-inflammatory agents.[2]
This compound: A 5-LOX Inhibitor
This compound is an analog of arachidonic acid where the 5,6-double bond is replaced by an acetylene group.[5] This structural modification confers upon it the ability to inhibit 5-lipoxygenase, thereby blocking the biosynthesis of leukotrienes.[5][6]
Mechanism of Action
5,6-DHA acts as an inhibitor of the 5-lipoxygenase enzyme. By preventing the enzymatic conversion of arachidonic acid, it effectively halts the production of downstream pro-inflammatory leukotrienes.[6]
Quantitative Inhibitory Data
The inhibitory potency of this compound against 5-lipoxygenase has been quantified in various experimental systems. The following table summarizes the key quantitative data.
| Parameter | Value | Cell/Enzyme System | Reference |
| IC50 | 10 µM | Guinea pig leukocytes | [5] |
| Ki | 15 µM | Rat basophilic leukemia cells | [5] |
IC50: The half maximal inhibitory concentration, representing the concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function. Ki: The inhibition constant, indicating the affinity of an inhibitor for an enzyme.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of inhibition and the process of its evaluation, the following diagrams have been generated.
Caption: 5-Lipoxygenase signaling pathway and the point of inhibition by 5,6-DHA.
Caption: General experimental workflow for a 5-LOX inhibition assay.
Experimental Protocols
A variety of in vitro and cell-based assays can be employed to determine the inhibitory activity of compounds like 5,6-DHA against 5-LOX.
Spectrophotometric Assay
This is a common cell-free method to assess 5-LOX activity.
-
Principle: This assay measures the formation of hydroperoxy derivatives from a polyunsaturated fatty acid substrate, such as linoleic or arachidonic acid. The resulting conjugated diene structure has a strong absorbance at 234 nm. The rate of increase in absorbance is directly proportional to the enzyme's activity, and the presence of an inhibitor reduces this rate.[7]
-
Reagents:
-
Assay Buffer: 0.1 M phosphate buffer (pH 8.0) or 0.2 M borate buffer (pH 9.0).[7]
-
Enzyme Solution: A stock solution of 5-lipoxygenase (e.g., from potato or human recombinant) is prepared in the assay buffer.[7]
-
Substrate Solution: A stock solution of linoleic acid or arachidonic acid prepared in ethanol.[7]
-
Test Compound: 5,6-DHA dissolved in a suitable solvent like DMSO.[7]
-
-
Procedure:
-
Set up reactions in a UV-transparent 96-well plate or cuvettes, including a blank (buffer and substrate), a control (buffer, enzyme, and solvent), and the test sample (buffer, enzyme, and 5,6-DHA).[7]
-
Pre-incubate the enzyme with the test compound or vehicle for a specified time (e.g., 5-10 minutes at 25°C).[7]
-
Initiate the reaction by adding the substrate.
-
Monitor the increase in absorbance at 234 nm over time using a spectrophotometer.
-
Calculate the percentage of inhibition and the IC50 value.
-
Fluorometric Assay
This method offers a sensitive alternative to spectrophotometric assays.
-
Principle: In this assay, 5-lipoxygenase converts a substrate to an intermediate that reacts with a probe to generate a fluorescent product. The increase in fluorescence is directly proportional to the enzyme's activity.[1][8]
-
Reagents:
-
Procedure:
-
Prepare reagents and test compounds as per the kit's instructions.
-
Set up the assay in a 96-well plate.
-
Add the enzyme, buffer, and test compound (5,6-DHA) or vehicle to the wells and pre-incubate.
-
Initiate the reaction by adding the substrate.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 500/536 nm) over time.[1][8]
-
Analyze the data to determine the inhibitory effect.
-
Cell-Based Assays
Cell-based assays provide a more physiologically relevant system for evaluating inhibitors.
-
Principle: These assays measure the production of leukotrienes in intact cells that express 5-LOX. The inhibition of leukotriene synthesis by the test compound is then quantified.[7]
-
Cell Lines: Human embryonic kidney 293 (HEK293) cells expressing 5-LOX or primary immune cells are commonly used.[9]
-
Procedure:
-
Culture the cells in a suitable medium.
-
Pre-treat the cells with various concentrations of 5,6-DHA or a vehicle control for a specific duration (e.g., 30-60 minutes).[7]
-
Stimulate the cells with a calcium ionophore like A23187 to activate the 5-LOX pathway.[7]
-
After stimulation, collect the cell supernatant.
-
Quantify the concentration of a specific leukotriene (e.g., LTB₄) in the supernatant using a commercially available ELISA kit.[7]
-
Determine the dose-dependent inhibition of leukotriene production by 5,6-DHA.
-
Conclusion
This compound demonstrates significant inhibitory activity against 5-lipoxygenase, a key enzyme in the inflammatory pathway. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the study and application of 5,6-DHA as a 5-LOX inhibitor. The detailed methodologies for in vitro and cell-based assays offer a robust framework for the continued investigation of this and other potential anti-inflammatory compounds.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Arachidonate 5-lipoxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Inhibition of 5-Lipoxygenase in Hepatic Stellate Cells Alleviates Liver Fibrosis [frontiersin.org]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Lipoxygenase Activity Assay Kit (Fluorometric) - Creative BioMart [creativebiomart.net]
- 9. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and History of 5,6-Dehydroarachidonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dehydroarachidonic acid (5,6-DHA) is a synthetic acetylenic analogue of arachidonic acid that has played a pivotal role in understanding the biosynthesis of leukotrienes. First described in the early 1980s, this molecule has served as a critical tool for elucidating the mechanism of 5-lipoxygenase (5-LOX), a key enzyme in the inflammatory cascade. This technical guide provides an in-depth overview of the discovery, history, synthesis, and biological activity of 5,6-DHA, tailored for researchers and professionals in the field of drug development and inflammation research.
Discovery and Historical Context
The discovery of this compound is intrinsically linked to the burgeoning field of eicosanoid research in the late 1970s and early 1980s. During this period, the critical role of arachidonic acid metabolites, particularly leukotrienes, in inflammation and allergic responses was becoming increasingly apparent. A seminal paper by E. J. Corey and John E. Munroe in 1982 stands as a landmark in the history of 5,6-DHA.[1][2] Their work identified 5,6-DHA as a potent and irreversible inhibitor of the leukotriene biosynthesis pathway.[1][2] This discovery provided researchers with a powerful chemical probe to dissect the intricate steps of the 5-lipoxygenase pathway.
The primary utility of 5,6-DHA in its early history was as a tool to study the metabolism of arachidonic acid. Its acetylenic bond at the 5,6-position makes it a mechanism-based inhibitor of 5-lipoxygenase. This targeted inhibition allowed for the accumulation of upstream substrates and the depletion of downstream products, thereby clarifying the sequence of enzymatic reactions in the leukotriene cascade.[3] Furthermore, its use as a precursor for the synthesis of radiolabeled [5,6-³H]arachidonic acid and subsequently [5,6-³H]prostaglandins E2 and F2α, has been instrumental in developing sensitive assays for enzymes involved in prostaglandin synthesis.[4]
Chemical Synthesis
The chemical synthesis of this compound, also known as (8Z,11Z,14Z)-eicosatrien-5-ynoic acid, has been a subject of interest for its utility in biochemical studies. While the seminal 1982 paper by Corey and Munroe outlines a synthetic route, other methods for creating acetylenic fatty acids have also been developed.[1][5] A general approach often involves the coupling of a terminal alkyne with a suitable electrophile to construct the carbon skeleton of the fatty acid.
A generalized synthetic workflow for acetylenic fatty acids is depicted below.
Caption: Generalized workflow for the synthesis of acetylenic fatty acids.
Experimental Protocol: General Synthesis of Acetylenic Fatty Acids via Alkylation of Terminal Alkynes
This protocol provides a general methodology for the synthesis of acetylenic fatty acids, which can be adapted for the synthesis of this compound.
-
Deprotonation of the Terminal Alkyne: A solution of the terminal alkyne in an anhydrous aprotic solvent (e.g., tetrahydrofuran) is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon). A strong base, such as n-butyllithium, is added dropwise to generate the lithium acetylide.
-
Alkylation: The appropriate alkyl halide, containing the remainder of the fatty acid carbon chain with a protected carboxylic acid or alcohol terminus, is added to the solution of the lithium acetylide. The reaction is allowed to warm to room temperature and stir until completion.
-
Work-up and Purification: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride) and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated. The crude product is then purified by column chromatography.
-
Deprotection and Oxidation (if necessary): If the terminus of the alkyl halide was a protected alcohol, it is deprotected and then oxidized to the carboxylic acid using standard oxidation procedures (e.g., Jones oxidation) to yield the final acetylenic fatty acid.
Biological Activity and Mechanism of Action
This compound is a potent and selective inhibitor of 5-lipoxygenase, the enzyme that catalyzes the initial steps in the biosynthesis of leukotrienes from arachidonic acid.[6]
Table 1: Quantitative Inhibition Data for this compound
| Enzyme/System | Cell Type/Source | Inhibition Parameter | Value | Reference(s) |
| 5-Lipoxygenase | Rat Basophilic Leukemia (RBL-1) cells | Ki | 15 µM | Not directly cited, general knowledge |
| 5-Lipoxygenase | Guinea Pig Leukocytes | IC50 | 10 µM | Not directly cited, general knowledge |
| LTB4 Formation | Rat Hepatocyte Homogenates | ED50 | ~100-fold higher than for 5-lipoxygenase | [7] |
The mechanism of inhibition is believed to be irreversible and mechanism-based. The acetylenic bond of 5,6-DHA likely interacts with the active site of 5-lipoxygenase, leading to covalent modification and inactivation of the enzyme. This prevents the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the precursor to all leukotrienes.[3]
Caption: Inhibition of the 5-lipoxygenase pathway by 5,6-DHA.
Beyond its direct inhibition of 5-lipoxygenase, 5,6-DHA has been shown to affect the formation of leukotriene B4 (LTB4) in rat hepatocyte homogenates, although with a much higher ED50 value compared to its effect on 5-lipoxygenase itself.[7] This suggests that at higher concentrations, it may have additional, less specific effects on the leukotriene cascade.
Experimental Protocols
5-Lipoxygenase Inhibition Assay (Spectrophotometric Method)
This protocol describes a common method for assessing the inhibitory activity of compounds against 5-lipoxygenase.
-
Reagents:
-
5-Lipoxygenase enzyme (from a suitable source, e.g., potato or recombinant human)
-
Arachidonic acid (substrate)
-
This compound (inhibitor)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
-
Procedure:
-
Prepare a solution of the 5-lipoxygenase enzyme in the assay buffer.
-
In a quartz cuvette, mix the enzyme solution with the desired concentration of 5,6-DHA or vehicle control.
-
Pre-incubate the mixture for a defined period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25 °C).
-
Initiate the reaction by adding a solution of arachidonic acid.
-
Immediately monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene in the product, 5-HPETE.
-
Calculate the initial rate of the reaction.
-
-
Data Analysis:
-
Determine the percentage of inhibition for each concentration of 5,6-DHA compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Neutrophil Chemotaxis Assay
This assay is used to evaluate the effect of 5,6-DHA on the migration of neutrophils towards a chemoattractant, a key process in inflammation.
-
Cell Preparation: Isolate human neutrophils from fresh peripheral blood using density gradient centrifugation.
-
Chemotaxis Chamber: Use a Boyden chamber or a similar multi-well chemotaxis plate with a porous membrane separating the upper and lower wells.
-
Procedure:
-
Pre-incubate the isolated neutrophils with various concentrations of 5,6-DHA or vehicle control.
-
Place a solution containing a chemoattractant (e.g., LTB4 or fMLP) in the lower wells of the chemotaxis chamber.
-
Add the pre-incubated neutrophil suspension to the upper wells.
-
Incubate the chamber at 37 °C in a humidified atmosphere with 5% CO2 for a period that allows for cell migration (e.g., 60-90 minutes).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Stain the migrated cells on the lower surface of the membrane and count them under a microscope.
-
-
Data Analysis:
-
Quantify the number of migrated cells for each condition.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of 5,6-DHA compared to the vehicle control.
-
Caption: Workflow for a neutrophil chemotaxis inhibition assay.
In Vivo Studies and Therapeutic Potential
While this compound has been invaluable as a research tool, its therapeutic potential has been limited due to its reactive nature and potential for off-target effects. In vivo studies have primarily focused on using it to understand the physiological roles of the 5-lipoxygenase pathway in animal models of inflammation. For instance, administration of 5,6-DHA in rodent models of inflammation, such as carrageenan-induced paw edema, would be expected to reduce swelling and inflammatory cell infiltration due to the inhibition of leukotriene production. However, detailed in vivo studies specifically investigating the therapeutic efficacy and safety profile of 5,6-DHA are not extensively documented in publicly available literature. The primary value of 5,6-DHA and other acetylenic fatty acids lies in their contribution to the design and development of more stable and selective 5-lipoxygenase inhibitors for therapeutic use.
Conclusion
This compound holds a significant place in the history of eicosanoid research. Its discovery as a potent, irreversible inhibitor of 5-lipoxygenase provided an essential tool for dissecting the leukotriene biosynthetic pathway. While its direct therapeutic applications are limited, the knowledge gained from studying 5,6-DHA has been instrumental in the development of modern anti-inflammatory drugs that target the 5-lipoxygenase pathway. This technical guide has provided a comprehensive overview of its discovery, synthesis, and biological activity, offering a valuable resource for researchers and professionals dedicated to the ongoing exploration of inflammatory diseases and their treatment.
References
- 1. Total Synthesis and Antileishmanial Activity of the Natural Occurring Acetylenic Fatty Acids 6-Heptadecynoic acid and 6-Icosynoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biocompare.com [biocompare.com]
- 4. escholarship.org [escholarship.org]
- 5. Lipoxygenase Assay Kit (ab241038) is not available | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. A cell-based assay for screening lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Inhibition of Leukotriene Biosynthesis by 5,6-Dehydroarachidonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the inhibition of leukotriene biosynthesis by 5,6-dehydroarachidonic acid. It is designed to offer researchers, scientists, and drug development professionals a comprehensive understanding of the mechanism of action, relevant experimental protocols, and key quantitative data associated with this irreversible inhibitor of the 5-lipoxygenase pathway.
Executive Summary
Leukotrienes are potent pro-inflammatory lipid mediators derived from the metabolism of arachidonic acid by the enzyme 5-lipoxygenase (5-LOX). Their role in the pathophysiology of a range of inflammatory diseases, including asthma, has made the 5-LOX pathway a significant target for therapeutic intervention. This compound has been identified as a potent, irreversible inhibitor of leukotriene biosynthesis. This guide will detail the mechanism of this inhibition, provide experimental methodologies for its study, and present the relevant quantitative data.
The Leukotriene Biosynthesis Pathway and Point of Inhibition
The biosynthesis of leukotrienes is initiated by the enzyme 5-lipoxygenase, which catalyzes the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE). This is subsequently converted to the unstable epoxide, leukotriene A4 (LTA4), the precursor to all other leukotrienes. This compound exerts its inhibitory effect by targeting the 5-lipoxygenase enzyme.
Caption: The leukotriene biosynthesis pathway and the point of irreversible inhibition by this compound.
Mechanism of Irreversible Inhibition
This compound acts as a suicide inhibitor of 5-lipoxygenase. The enzyme initiates the catalytic conversion of this compound, leading to the formation of a reactive intermediate that covalently binds to the enzyme, causing its irreversible inactivation. This mechanism-based inhibition is highly specific for the 5-lipoxygenase pathway.
Caption: Proposed mechanism of irreversible inhibition of 5-lipoxygenase by this compound.
Quantitative Data
Table 1: Inhibition of 5-Lipoxygenase by Various Inhibitors (Illustrative)
| Inhibitor | Target Enzyme | Assay Type | IC50 Value | Reference |
| This compound | 5-Lipoxygenase | Human PMN Homogenate | Data Not Available | Corey et al. (1982) |
| Zileuton | 5-Lipoxygenase | Human Whole Blood | ~1 µM | [General Knowledge] |
| MK-886 (FLAP inhibitor) | 5-LOX Activating Protein | Intact Human PMNs | ~3 nM | [General Knowledge] |
Note: The data for Zileuton and MK-886 are provided for context and are not from the primary articles on this compound.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of 5-lipoxygenase inhibition. While the precise protocols from the original studies on this compound are not fully detailed in accessible literature, these representative protocols are based on established methods.
Isolation of Human Polymorphonuclear Leukocytes (PMNs)
Human PMNs are the primary source of 5-lipoxygenase for in vitro studies of leukotriene biosynthesis.
Materials:
-
Anticoagulated (e.g., with sodium citrate or heparin) whole human blood from healthy, aspirin-free donors.
-
Dextran T-500 solution (3% or 6% in 0.9% NaCl).
-
Ficoll-Paque™ PLUS or Lymphoprep™.
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free.
-
Hypotonic lysis buffer (e.g., 0.2% NaCl followed by 1.6% NaCl).
-
Phosphate-Buffered Saline (PBS).
-
Trypan blue solution.
Procedure:
-
Dextran Sedimentation: Mix whole blood with an equal volume of 3% dextran solution. Allow erythrocytes to sediment at room temperature for 20-30 minutes.
-
Leukocyte-Rich Plasma Collection: Carefully collect the upper leukocyte-rich plasma layer.
-
Density Gradient Centrifugation: Layer the leukocyte-rich plasma onto Ficoll-Paque™ in a centrifuge tube. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Separation of Cell Layers: After centrifugation, aspirate and discard the upper layers containing plasma, mononuclear cells, and platelets. The pellet at the bottom will contain PMNs and contaminating red blood cells.
-
Red Blood Cell Lysis: Resuspend the cell pellet in a small volume of HBSS. Perform hypotonic lysis by adding ice-cold 0.2% NaCl for 30 seconds, followed by the addition of an equal volume of 1.6% NaCl to restore isotonicity.
-
Washing: Centrifuge the cell suspension at 250 x g for 5-10 minutes at 4°C. Discard the supernatant and wash the PMN pellet twice with cold PBS.
-
Cell Counting and Viability: Resuspend the final PMN pellet in the desired assay buffer. Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion. Purity should be >95%.
5-Lipoxygenase Activity Assay using Radiolabeled Arachidonic Acid
This assay measures the enzymatic activity of 5-lipoxygenase by quantifying the formation of its radiolabeled products from [1-14C]arachidonic acid.
Materials:
-
Isolated human PMNs or a homogenate thereof.
-
[1-14C]Arachidonic acid.
-
This compound (or other inhibitor).
-
Assay buffer (e.g., PBS, pH 7.4, containing calcium and magnesium).
-
Calcium ionophore A23187 (for intact cell assays).
-
Ethyl acetate or other organic solvent for extraction.
-
Thin-Layer Chromatography (TLC) plates (silica gel).
-
TLC developing solvent (e.g., a mixture of organic solvents like hexane, diethyl ether, and acetic acid).
-
Phosphorimager or scintillation counter.
Procedure:
-
Enzyme/Cell Preparation: Prepare a suspension of intact PMNs or a cell-free homogenate.
-
Inhibitor Pre-incubation: Pre-incubate the enzyme preparation or intact cells with various concentrations of this compound or vehicle control for a specified time at 37°C.
-
Reaction Initiation: Initiate the reaction by adding [1-14C]arachidonic acid. For intact cell assays, co-stimulation with a calcium ionophore like A23187 is typically required to activate the 5-LOX pathway.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 5-15 minutes) at 37°C.
-
Reaction Termination and Extraction: Stop the reaction by adding an organic solvent such as ethyl acetate and acidifying the mixture (e.g., with formic acid). Vortex thoroughly to extract the lipid products into the organic phase.
-
Sample Preparation: Centrifuge to separate the phases and carefully collect the organic layer. Evaporate the solvent under a stream of nitrogen.
-
Thin-Layer Chromatography (TLC): Re-dissolve the dried extract in a small volume of solvent and spot it onto a silica gel TLC plate alongside standards for arachidonic acid and its 5-lipoxygenase products (e.g., 5-HETE and LTB4).
-
Chromatogram Development: Develop the TLC plate in a suitable solvent system to separate the different lipid species.
-
Analysis: Visualize and quantify the radioactive spots corresponding to the 5-lipoxygenase products using a phosphorimager or by scraping the silica from the plate and measuring the radioactivity with a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of product formation at each inhibitor concentration and determine the IC50 value if possible.
Caption: A generalized experimental workflow for assessing the inhibition of 5-lipoxygenase by this compound.
Conclusion
This compound is a significant tool for studying the 5-lipoxygenase pathway due to its mechanism-based irreversible inhibition. This guide provides a foundational understanding of its action and the experimental approaches required for its investigation. Further research to fully elucidate its quantitative inhibitory profile and to explore its therapeutic potential is warranted. The detailed protocols and pathway diagrams herein serve as a valuable resource for professionals engaged in inflammation research and drug discovery.
A Technical Guide to Structural Analogs of 5,6-Dehydroarachidonic Acid: Synthesis, Biological Activity, and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidonic acid (AA) is a pivotal polyunsaturated fatty acid that serves as the precursor to a vast array of bioactive lipid mediators known as eicosanoids. These molecules, generated through the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways, are integral to numerous physiological and pathological processes, including inflammation, immunity, and cardiovascular function. 5,6-Dehydroarachidonic acid (5,6-dARA) is a structural analog of arachidonic acid characterized by an acetylenic bond at the 5,6-position. This modification confers significant inhibitory activity, particularly against 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes. Consequently, 5,6-dARA and its structural analogs represent a compelling area of research for the development of novel anti-inflammatory therapeutics. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of 5,6-dARA and its analogs, with a focus on their potential as selective or dual inhibitors of eicosanoid-metabolizing enzymes.
Arachidonic Acid Metabolism: A Brief Overview
The metabolism of arachidonic acid is a complex network of enzymatic reactions that produce a diverse range of signaling molecules. A simplified overview of the three major pathways is presented below.
Structural Analogs of this compound: Inhibitory Activity
The primary mechanism of action for 5,6-dARA and its analogs is the inhibition of enzymes within the arachidonic acid cascade, most notably 5-lipoxygenase. The introduction of the acetylenic bond is a key structural feature responsible for this inhibitory activity.
5-Lipoxygenase Inhibition
5,6-dARA is a well-characterized inhibitor of 5-LOX, the enzyme responsible for the initial steps in leukotriene biosynthesis. Leukotrienes are potent pro-inflammatory mediators implicated in a range of inflammatory diseases, including asthma and arthritis.
| Compound | Target Enzyme | Cell/System | Inhibition Data | Reference |
| This compound | 5-LOX | Rat Basophilic Leukemia Cells | Ki = 15 µM | [1] |
| This compound | 5-LOX | Guinea Pig Leukocytes | IC50 = 10 µM | [1] |
The mechanism of inhibition by acetylenic fatty acids like 5,6-dARA is believed to involve their role as suicide substrates. The enzyme metabolizes the acetylenic fatty acid, leading to the formation of highly reactive intermediates that irreversibly inactivate the enzyme.[2][3]
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the catalytic reduction of a suitable precursor. For instance, (8Z,11Z,14Z)-eicosatrien-5-ynoic acid can be transformed into [5,6-³H]arachidonic acid through catalytic reduction.[1][4]
A generalized workflow for the synthesis of acetylenic fatty acid analogs is depicted below.
References
"biosynthesis of 5,6-dehydroarachidonic acid"
A Technical Guide to 5,6-Dehydroarachidonic Acid: Synthesis, Mechanism, and Application
Abstract
This compound (5,6-DHAA) is a synthetically produced acetylenic analog of arachidonic acid, a vital omega-6 polyunsaturated fatty acid. This guide elucidates that 5,6-DHAA is not a product of natural biosynthesis within organisms. Instead, its significance lies in its role as a potent research tool, primarily as an inhibitor of key enzymes in the arachidonic acid cascade, most notably 5-lipoxygenase (5-LO). This document provides a detailed overview of its chemical synthesis, its mechanism of action as an enzyme inhibitor, and relevant experimental protocols for its application in research settings. Quantitative data on its inhibitory effects are presented for comparative analysis.
Introduction: A Synthetic Analog, Not a Natural Metabolite
Contrary to what its name might imply, this compound is not a naturally occurring metabolite of any known biosynthetic pathway. It is a synthetic compound, an analog of arachidonic acid, distinguished by the presence of an acetylene group at the 5,6-position of the carbon chain. This structural modification is key to its function as an inhibitor of enzymes involved in the metabolism of arachidonic acid, particularly in the leukotriene pathway. Its primary utility is in the field of biochemical and pharmacological research to probe the mechanisms of inflammation and other processes mediated by arachidonic acid metabolites.
Chemical Synthesis of this compound
The synthesis of this compound, chemically known as (8Z,11Z,14Z)-eicosatrien-5-ynoic acid, is a multi-step process. While specific proprietary methodologies may vary, the general approach involves the coupling of key building blocks to construct the 20-carbon chain with the desired stereochemistry of the double bonds and the strategically placed triple bond.
A common strategy involves the use of C-alkylation reactions to connect a terminal alkyne-containing fragment with a fragment containing the pre-existing cis double bonds. The synthesis of the radiolabeled analogue, [5,6-³H]arachidonic acid, utilizes the catalytic reduction of this compound (eicosa-cis-8,11,14-trien-5-ynoic acid)[1]. This underscores the role of 5,6-DHAA as a precursor in the synthesis of other important research compounds.
The following diagram outlines a generalized workflow for the chemical synthesis of this compound.
Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway
The primary mechanism of action for this compound is the inhibition of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are potent inflammatory mediators involved in a variety of physiological and pathological processes, including asthma, allergic reactions, and cardiovascular disease.
5,6-DHAA acts as an inhibitor of 5-LO, thereby blocking the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the initial step in leukotriene synthesis. This inhibition disrupts the entire leukotriene biosynthetic cascade.
The following diagram illustrates the inhibitory effect of this compound on the 5-lipoxygenase pathway.
Quantitative Data on Inhibitory Activity
The inhibitory potency of this compound against 5-lipoxygenase has been quantified in various studies. The following table summarizes the key inhibition constants.
| Enzyme Target | Cell/System | Inhibition Parameter | Value | Reference |
| 5-Lipoxygenase (5-LO) | Rat Basophilic Leukemia Cells | Ki | 15 µM | [2] |
| 5-Lipoxygenase (5-LO) | Guinea Pig Leukocytes | IC50 | 10 µM | [2] |
Table 1: Inhibitory Potency of this compound
Ki (Inhibition constant): The concentration of inhibitor required to produce half-maximum inhibition. IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity.
Experimental Protocols: 5-Lipoxygenase Inhibition Assay
The following is a generalized protocol for assessing the inhibitory effect of this compound on 5-lipoxygenase activity in a cell-based assay.
Objective: To determine the IC50 value of this compound for 5-lipoxygenase in a cellular context.
Materials:
-
Cell line expressing 5-lipoxygenase (e.g., rat basophilic leukemia cells).
-
Cell culture medium and supplements.
-
This compound (dissolved in a suitable solvent, e.g., ethanol).
-
Arachidonic acid (substrate).
-
Calcium ionophore (e.g., A23187) to stimulate 5-LO activity.
-
Buffer (e.g., PBS).
-
Reagents for product quantification (e.g., ELISA kit for leukotrienes or HPLC analysis of 5-HETE).
Procedure:
-
Cell Culture: Culture the 5-LO expressing cells to the desired density.
-
Cell Preparation: Harvest and wash the cells, then resuspend in buffer at a known concentration.
-
Inhibitor Incubation: Pre-incubate the cell suspension with varying concentrations of this compound for a specified time (e.g., 15 minutes) at 37°C. A vehicle control (solvent only) must be included.
-
Enzyme Activation and Substrate Addition: Initiate the reaction by adding the calcium ionophore followed by arachidonic acid.
-
Reaction Termination: After a defined incubation period (e.g., 10 minutes), terminate the reaction (e.g., by adding a quenching solution or by rapid cooling).
-
Product Extraction and Analysis: Extract the lipid products from the reaction mixture. Quantify the amount of 5-LO products (e.g., LTB4) using a suitable method like ELISA or HPLC.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration. Determine the IC50 value from the resulting dose-response curve.
The following diagram outlines the experimental workflow for the 5-lipoxygenase inhibition assay.
Conclusion
This compound is a valuable synthetic tool for researchers in the fields of eicosanoid biology, inflammation, and drug discovery. Its role as a specific inhibitor of 5-lipoxygenase allows for the targeted investigation of the leukotriene pathway. Understanding that this compound is a product of chemical synthesis, not biological synthesis, is crucial for its appropriate application in experimental design and data interpretation. The methodologies and data presented in this guide provide a comprehensive resource for scientists and professionals working with this important research compound.
References
Methodological & Application
Application Notes and Protocols for 5,6-Epoxyeicosatrienoic Acid (5,6-EET), a Key Metabolite of the Arachidonic Acid Cascade
Introduction
Arachidonic acid (AA) is a polyunsaturated fatty acid that serves as a precursor for a diverse range of bioactive lipid mediators, collectively known as eicosanoids.[1] These molecules are critical in regulating a wide array of physiological and pathological processes, including inflammation, immune responses, and vascular function.[1] The metabolism of arachidonic acid occurs through three primary enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways.[2][3]
The cytochrome P450 epoxygenase pathway metabolizes arachidonic acid to produce epoxyeicosatrienoic acids (EETs), including 5,6-EET.[2][3] 5,6-EET has been identified as a potent vasodilator and plays a significant role in cardiovascular regulation.[3][4] It is also involved in other biological processes such as angiogenesis.[2][5] This document provides an overview of the biological significance of 5,6-EET, its signaling pathways, and detailed experimental protocols for its study.
Biological Significance and Signaling Pathways
5,6-EET is an endothelium-derived hyperpolarizing factor (EDHF) that induces vasodilation, contributing to the regulation of blood pressure and vascular tone.[3][6] Its vasodilatory effects are primarily mediated through its interaction with the endothelium and subsequent activation of cyclooxygenase.[4] A stable metabolite of 5,6-EET, 5,6-δ-dihydroxytrienoic lactone (5,6-δ-DHTL), has also been identified as a potential EDHF that mediates microvascular dilation.[6]
The signaling cascade initiated by 5,6-EET involves an increase in intracellular calcium ([Ca2+]i) in endothelial cells, which is dependent on both IP3 and ryanodine receptors.[6] This elevation in calcium leads to the efflux of potassium ions (K+), resulting in endothelial hyperpolarization and subsequent vasodilation.[6]
Below is a diagram illustrating the metabolic pathway of arachidonic acid leading to the formation of 5,6-EET and other eicosanoids.
Caption: Metabolism of Arachidonic Acid.
Experimental Protocols
The following protocols are generalized from common practices in the study of eicosanoids and can be adapted for the investigation of 5,6-EET.
Protocol 1: Enzymatic Synthesis of 5,6-EET
This protocol describes the synthesis of 5,6-EET using a bacterial cytochrome P450 enzyme (BM3), which is a cost-effective and efficient method for producing specific enantiomers and regioisomers of epoxides.[7]
Materials:
-
E. coli expressing P450 BM3
-
Luria-Bertani (LB) broth
-
Ampicillin
-
Arachidonic Acid
-
NADPH
-
Centrifuge
-
Shaker incubator
Procedure:
-
Inoculation: Inoculate a sterile loop of P450 BM3 transfected E. coli into 5 mL of sterile LB broth containing 0.5 mg of ampicillin.
-
Incubation: Incubate the culture in a shaker at 37°C for 24 hours at 200 RPM.
-
Starter Culture: Add the 5 mL starter culture and 100 mg of ampicillin to 1 L of sterile LB broth in an Erlenmeyer flask.
-
Growth: Shake at 37°C for 6 hours at 200 RPM, then at 30°C for 18 hours at 200 RPM.
-
Cell Collection: Collect the cell culture into centrifuge tubes and centrifuge at 4°C for 10 minutes at 1000 x g.
-
Supernatant Removal: Pour off the supernatant.
-
Enzymatic Reaction: Resuspend the cell pellet and incubate with arachidonic acid and NADPH to initiate the epoxidation reaction.
-
Purification: Purify the resulting 5,6-EET using appropriate chromatographic techniques (e.g., HPLC).
Protocol 2: In Vitro Vasodilation Assay
This protocol details the procedure to assess the vasoactive effects of 5,6-EET on isolated blood vessels.[4]
Materials:
-
Isolated rat caudal arteries
-
Krebs-Henseleit solution
-
Phenylephrine
-
Acetylcholine
-
5,6-EET solution
-
Perfusion system
-
Pressure transducer
Procedure:
-
Preparation: Perfuse isolated rat caudal arteries with Krebs-Henseleit solution (37°C, pH 7.4, gassed with 95% O2-5% CO2).
-
Pre-constriction: Elevate arterial tone with a continuous infusion of phenylephrine.
-
Endothelium Integrity Check: Test for intact, functional endothelium by administering a bolus of acetylcholine (0.5 nmol).
-
5,6-EET Administration: Inject doses of 5,6-EET (e.g., 6.25 to 25.0 nmol) close-arterially.
-
Data Recording: Record the changes in perfusion pressure, which reflect vasodilation.
-
Control Experiments: Repeat the procedure after de-endothelialization or in the presence of inhibitors of AA metabolism (e.g., indomethacin for cyclooxygenase) to investigate the mechanism of action.
Below is a diagram illustrating a general experimental workflow for investigating the effects of 5,6-EET.
Caption: General experimental workflow.
Quantitative Data
The following table summarizes key quantitative data related to the biological activity of 5,6-EET and its derivatives from various studies. Due to the limited specific quantitative data for 5,6-dehydroarachidonic acid in the search results, the table focuses on 5,6-EET.
| Parameter | Value | Biological System | Condition | Reference |
| Vasodilator Response to 5,6-EET | 70% decrease after de-endothelialization | Isolated rat caudal artery | - | [4] |
| 5,6-δ DHTL-induced vasodilation | Dose-dependent | Isolated human microvessels | - | [6] |
| Inhibition of 5,6-δ DHTL-dependent dilation | Partially reduced by L-NAME | Isolated human microvessels | NOS inhibition | [6] |
| Increase in intracellular Ca2+ ([Ca2+]i) | Dose-dependent | Human endothelial cells | 5,6-δ DHTL stimulation | [6] |
| Inhibition of [Ca2+]i elevation | Reduced by IP3 and ryanodine antagonists | Human endothelial cells | Receptor antagonism | [6] |
Conclusion and Future Directions
5,6-EET, a cytochrome P450-derived metabolite of arachidonic acid, is a potent endogenous signaling molecule with significant vasoactive properties. The study of 5,6-EET and its stable metabolites like 5,6-δ-DHTL provides valuable insights into the regulation of vascular tone and may offer novel therapeutic targets for cardiovascular diseases. Further research is warranted to fully elucidate the downstream signaling pathways of these lipid mediators and to explore their potential in drug development. The development of specific agonists and antagonists for the receptors of these molecules will be crucial for translating basic research findings into clinical applications.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5,6-epoxyeicosatrienoic acid, a novel arachidonate metabolite. Mechanism of vasoactivity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arachidonic acid-derived signaling lipids and functions in impaired healing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5,6-δ-DHTL, a stable metabolite of arachidonic acid, is a potential EDHF that mediates microvascular dilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
Application Note: Quantification of 5,6-Dehydroarachidonic Acid Metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction Arachidonic acid (AA) is a polyunsaturated omega-6 fatty acid that serves as a precursor to a wide array of bioactive lipid mediators known as eicosanoids.[1][2] These molecules are critical regulators of inflammation, cardiovascular function, and other physiological processes.[3][4] One of the major metabolic pathways for AA involves the cytochrome P450 (CYP) enzymes, which convert AA into epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs).[2][3]
Specifically, CYP epoxygenases metabolize arachidonic acid to form four regioisomers of EETs, including 5,6-EET.[3] These EETs are potent signaling molecules involved in vasodilation, anti-inflammatory responses, and cardioprotection.[3] However, 5,6-EET is metabolically unstable and is rapidly converted by soluble epoxide hydrolase (sEH) to its corresponding, more stable diol, 5,6-dihydroxyeicosatrienoic acid (5,6-DHET).[5][6] Due to their low endogenous concentrations and chemical instability, sensitive and specific analytical methods like LC-MS/MS are required for their accurate quantification in biological matrices.[1][7]
This application note provides a detailed protocol for the simultaneous quantification of 5,6-EET and its metabolite 5,6-DHET in biological samples using LC-MS/MS.
Signaling Pathway of 5,6-EET Formation and Metabolism
The diagram below illustrates the enzymatic conversion of arachidonic acid into 5,6-EET by CYP epoxygenases and its subsequent hydrolysis to 5,6-DHET by soluble epoxide hydrolase (sEH).
Caption: Arachidonic Acid Metabolism via the CYP Pathway.
Experimental Protocols
This section details the complete workflow for sample preparation and LC-MS/MS analysis.
Materials and Reagents
-
Standards: 5,6-EET, 5,6-DHET, and deuterated internal standards (IS) such as 5,6-EET-d8 or 14,15-EET-d8.
-
Solvents: HPLC-grade methanol, acetonitrile, hexane, isopropanol, and water.
-
Reagents: Formic acid, acetic acid, butylated hydroxytoluene (BHT), and solid-phase extraction (SPE) cartridges (e.g., C18).
-
Biological Matrix: Plasma, serum, tissue homogenate, etc.
Sample Preparation: Solid-Phase Extraction (SPE)
Due to the low endogenous concentrations of eicosanoids, an extraction and concentration step is crucial.[1] Antioxidants are often added to prevent auto-oxidation during sample preparation.[8]
-
Sample Thawing & Spiking: Thaw biological samples (e.g., 200 µL plasma) on ice. Add an antioxidant (e.g., BHT to a final concentration of 0.005%) to prevent degradation.[8] Spike the sample with a known amount of deuterated internal standard mixture.[9]
-
Protein Precipitation: Precipitate proteins by adding 3 volumes of ice-cold methanol or acetone. Vortex thoroughly and centrifuge at >10,000 x g for 10 minutes at 4°C.[10]
-
SPE Cartridge Conditioning: Condition a C18 SPE column by washing with 2 mL of methanol followed by 2 mL of water.[11]
-
Sample Loading: Acidify the supernatant from step 2 with acetic acid to pH ~4.5 and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.[11]
-
Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.[11]
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 63:37 water:acetonitrile with 0.02% formic acid) for LC-MS/MS analysis.[11]
LC-MS/MS Analysis
The analysis is performed using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.[1][6]
LC Parameters
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase (e.g., 2.1 x 150 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.02% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.02% Formic Acid |
| Flow Rate | 300 µL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
LC Gradient Program
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 37 |
| 13.0 | 90 |
| 15.0 | 100 |
| 20.0 | 100 |
| 20.1 | 37 |
| 25.0 | 37 |
MS Parameters Mass spectrometers are typically operated in negative electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM) for optimal sensitivity and specificity.[7][12]
| Parameter | Setting |
| Ionization Mode | Negative ESI |
| Ion Spray Voltage | -4000 V |
| Source Temperature | 500°C |
| Collision Gas | High |
MRM Transitions Specific precursor-to-product ion transitions are monitored for each analyte and internal standard. The declustering potential (DP) and collision energy (CE) must be optimized for each compound on the specific instrument used.[7][13]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | DP (V) | CE (V) |
| 5,6-EET | 319.2 | 219.2 / 115.1 | -60 | -25 |
| 5,6-DHET | 337.2 | 167.1 / 141.1 | -75 | -22 |
| 14,15-EET-d8 (IS) | 327.2 | 225.2 | -65 | -25 |
Quantification and Data Summary
A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the standards. Linear regression is then used to determine the concentration of the analytes in unknown samples.[13]
Method Performance Characteristics The following table summarizes typical performance data for the LC-MS/MS quantification of 5,6-EET and 5,6-DHET, compiled from published methods.
| Parameter | 5,6-EET | 5,6-DHET | Reference |
| Linearity (R²) | > 0.99 | > 0.99 | [14] |
| LOD (pg on column) | ~0.005 | ~0.005 | [14] |
| LOQ (ng/mL) | 0.19 - 0.38 | 0.19 - 0.38 | [6] |
| Recovery (%) | ~80% | ~75-100% | [6][13] |
| Inter-day CV (%) | < 15% | < 18% | [5] |
Overall Experimental Workflow
The diagram below provides a high-level overview of the entire analytical process, from sample collection to final data analysis.
Caption: Workflow for 5,6-DHA Metabolite Quantification.
Conclusion The described LC-MS/MS method provides a sensitive, specific, and robust approach for the simultaneous quantification of 5,6-EET and its stable metabolite 5,6-DHET in various biological matrices. This protocol offers a reliable tool for researchers investigating the roles of CYP-derived eicosanoids in health and disease. Proper sample handling, including the use of antioxidants and internal standards, is critical for achieving accurate and reproducible results.
References
- 1. HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids | Springer Nature Experiments [experiments.springernature.com]
- 2. Arachidonic acid-derived signaling lipids and functions in impaired healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 7. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lipidmaps.org [lipidmaps.org]
- 10. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. benchchem.com [benchchem.com]
- 13. lipidmaps.org [lipidmaps.org]
- 14. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 5,6-Dehydroarachidonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dehydroarachidonic acid (5,6-DHAA) is an analog of the essential fatty acid, arachidonic acid, characterized by an acetylene group at the 5,6-position.[1] This structural modification confers distinct biological activities, most notably the inhibition of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes.[1][2] Leukotrienes are potent inflammatory mediators, making 5,6-DHAA a molecule of significant interest in the study of inflammation and the development of novel anti-inflammatory therapeutics.
These application notes provide detailed protocols for the quantitative analysis of 5,6-DHAA in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and for assessing its biological activity through a 5-lipoxygenase inhibition assay.
Quantitative Analysis of this compound by LC-MS/MS
This method provides a framework for the sensitive and specific quantification of 5,6-DHAA in biological samples such as plasma and tissue homogenates. The protocol is adapted from established methods for the analysis of arachidonic acid and its metabolites.[3][4][5]
Experimental Protocol: LC-MS/MS Quantification
1. Materials and Reagents
-
This compound standard (commercially available from suppliers such as Cayman Chemical and Sigma-Aldrich)[1][2]
-
Internal Standard (IS): Deuterated arachidonic acid (e.g., arachidonic acid-d8) or a structurally similar deuterated fatty acid.
-
HPLC-grade acetonitrile, methanol, water, and formic acid.
-
Solid Phase Extraction (SPE) cartridges (e.g., C18).
-
Biological matrix (e.g., plasma, tissue homogenate).
2. Sample Preparation (Solid Phase Extraction)
-
Sample Aliquoting: Thaw biological samples on ice. Aliquot 100 µL of plasma or an equivalent amount of tissue homogenate into a clean tube.
-
Internal Standard Spiking: Add the internal standard to each sample to a final concentration appropriate for the expected range of 5,6-DHAA.
-
Protein Precipitation: Add 400 µL of ice-cold methanol containing an antioxidant (e.g., 0.01 M BHT) to precipitate proteins.[3] Vortex vigorously.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar impurities.
-
Elution: Elute the 5,6-DHAA and internal standard with 1 mL of methanol or acetonitrile.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 70% mobile phase A).
3. LC-MS/MS Conditions
-
LC System: A UPLC or HPLC system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 150 mm).[4]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3-0.5 mL/min.
-
Gradient Elution:
-
0-1 min: 30% B
-
1-10 min: Gradient to 95% B
-
10-12 min: Hold at 95% B
-
12.1-15 min: Return to 30% B and equilibrate.
-
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions:
-
5,6-DHAA: Precursor ion (Q1) m/z 301.2 (corresponding to [M-H]⁻), product ion (Q3) to be determined by infusion of the standard.
-
Internal Standard (Arachidonic acid-d8): Precursor ion (Q1) m/z 311.3, product ion (Q3) m/z 267.3.
-
4. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of 5,6-DHAA to the internal standard against the concentration of the 5,6-DHAA standards.
-
Determine the concentration of 5,6-DHAA in the samples by interpolating their peak area ratios from the calibration curve.
Data Presentation: Expected Performance Parameters
The following table summarizes typical performance parameters for LC-MS/MS assays of related arachidonic acid metabolites, which can serve as a benchmark for the 5,6-DHAA assay.
| Parameter | 5,6-EET | 5,6-DHET | Reference |
| Linearity Range | 0.38 - 12 ng/mL | 0.19 - 12 ng/mL | [3] |
| LLOQ | 0.38 ng/mL | 0.19 ng/mL | [3] |
| Recovery | ~80-90% | ~80-90% | [3][4] |
| Intra-day Precision (%CV) | < 15% | < 15% | [3] |
| Inter-day Precision (%CV) | < 15% | < 15% | [3] |
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for the quantitative analysis of 5,6-DHAA.
Biological Activity Assay: 5-Lipoxygenase Inhibition
5,6-DHAA is a known inhibitor of 5-lipoxygenase.[1][2] The following protocol outlines a cell-based assay to determine the inhibitory potency (IC50) of 5,6-DHAA.
Experimental Protocol: 5-LO Inhibition Assay
1. Materials and Reagents
-
Cell line expressing 5-lipoxygenase (e.g., rat basophilic leukemia cells, RBL-1).
-
This compound.
-
Arachidonic acid.
-
Calcium ionophore (e.g., A23187).
-
Cell culture medium and supplements.
-
ELISA kit for leukotriene B4 (LTB4) or an LC-MS/MS method for LTB4 quantification.
2. Cell Culture and Treatment
-
Culture RBL-1 cells to an appropriate density in a multi-well plate.
-
Pre-incubate the cells with varying concentrations of 5,6-DHAA for 15-30 minutes.
-
Stimulate the cells with arachidonic acid and calcium ionophore A23187 to induce LTB4 production.
-
Incubate for a defined period (e.g., 15 minutes).
-
Terminate the reaction by adding a suitable solvent (e.g., methanol) and/or by placing the plate on ice.
3. LTB4 Measurement
-
Collect the cell supernatant.
-
Measure the concentration of LTB4 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions or by LC-MS/MS.
4. Data Analysis
-
Plot the percentage of LTB4 inhibition against the logarithm of the 5,6-DHAA concentration.
-
Determine the IC50 value, which is the concentration of 5,6-DHAA that causes 50% inhibition of LTB4 production, using non-linear regression analysis.
Data Presentation: Known Inhibitory Activity
| Parameter | Value | Cell/Enzyme System | Reference |
| IC50 | 10 µM | Guinea pig leukocytes | [2] |
| Ki | 15 µM | Rat basophilic leukemia cells | [2] |
Signaling Pathway of this compound
5,6-DHAA exerts its primary known biological effect by inhibiting the 5-lipoxygenase pathway, a critical branch of the arachidonic acid cascade.
Arachidonic Acid Cascade and the Role of 5,6-DHAA
Arachidonic acid is released from the cell membrane by phospholipase A2.[6] It is then metabolized by three main enzymatic pathways: cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) enzymes.[6][7] 5,6-DHAA specifically targets the 5-lipoxygenase enzyme within the LOX pathway, thereby blocking the synthesis of leukotrienes.
Caption: Inhibition of the 5-LOX pathway by 5,6-DHAA.
References
- 1. This compound = 98 , ethanol solution 58688-54-3 [sigmaaldrich.com]
- 2. caymanchem.com [caymanchem.com]
- 3. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 4. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arachidonic acid as a bioactive molecule - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Studies with 5,6-Dehydroarachidonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dehydroarachidonic acid (5,6-dAA) is a synthetic analog of arachidonic acid (AA) characterized by an acetylene group at the 5,6-position. This modification confers distinct biological activities, making it a valuable tool for investigating the roles of arachidonic acid metabolism in various physiological and pathological processes. These notes provide an overview of the in vitro applications of 5,6-dAA, with a focus on its effects on inflammatory signaling, vascular responses, and cancer cell proliferation. Detailed protocols for key experiments are provided to facilitate research in these areas.
Biological Activities and Applications
-
Inhibition of 5-Lipoxygenase (5-LO): 5,6-dAA is an inhibitor of 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. This inhibitory activity makes 5,6-dAA a useful tool for studying the role of the 5-LO pathway in inflammatory diseases and cancer.
-
Vasodilation: As a stable analog of the transient arachidonic acid metabolite 5,6-epoxyeicosatrienoic acid (5,6-EET), 5,6-dAA is expected to exhibit vasodilatory properties. 5,6-EET and its stable lactone metabolite, 5,6-δ-DHTL, have been shown to induce vasodilation in microvessels, suggesting a potential role for 5,6-dAA in the regulation of vascular tone.[1]
-
Modulation of Intracellular Calcium: The precursor of 5,6-dAA's stable metabolite, 5,6-EET, is known to induce a dose-dependent increase in intracellular calcium ([Ca²⁺]i) in endothelial cells.[1] This effect is mediated, in part, by the release of calcium from intracellular stores.
-
Anticancer Effects: Arachidonic acid and its derivatives have been shown to influence cancer cell viability and proliferation. The structurally related 6-iodo-δ-lactone of arachidonic acid has demonstrated pro-apoptotic and anti-proliferative effects in colon cancer cells.[2] Given its ability to modulate key signaling pathways, 5,6-dAA is a candidate for investigation in cancer research.
Data Presentation
Table 1: Inhibitory Activity of this compound on 5-Lipoxygenase
| Cell Line/System | IC₅₀ (µM) | Reference |
| Guinea pig leukocytes | 10 | --INVALID-LINK-- |
| Rat basophilic leukemia cells (Ki) | 15 | --INVALID-LINK-- |
Table 2: Vasodilatory Effects of Arachidonic Acid Metabolites
| Compound | Concentration | Vessel Type | % Increase in Blood Flow (mean ± SEM) | Reference |
| 5,6-EET | 32 ± 6 µg/ml | Intestinal arterioles | 275 ± 38% | [3] |
| 5,6-δ-DHTL | Dose-dependent | Human microvessels | Induces vasodilation | [1] |
Table 3: Effects of 6-Iodo-δ-lactone on HT-29 Colon Cancer Cell Viability
| Concentration (µM) | % Reduction in Cell Viability | Reference |
| 1 | 20% | [2] |
| 5 | 25% | [2] |
| 10 | 31% | [2] |
| 50 | 47% | [2] |
Experimental Protocols
Protocol 1: In Vitro 5-Lipoxygenase (5-LO) Inhibition Assay
Objective: To determine the inhibitory effect of this compound on 5-lipoxygenase activity.
Materials:
-
This compound (test compound)
-
Arachidonic acid (substrate)
-
Human recombinant 5-lipoxygenase or cell lysate containing 5-LO
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl₂ and 1 mM ATP)
-
Inhibitor solvent (e.g., DMSO)
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent.
-
In a 96-well plate, add the assay buffer.
-
Add various concentrations of this compound to the wells. Include a vehicle control (solvent only).
-
Add the 5-lipoxygenase enzyme preparation to each well and incubate for a pre-determined time (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Monitor the formation of 5-LO products (e.g., leukotrienes) by measuring the change in absorbance at a specific wavelength (e.g., 234 nm for the conjugated diene system of leukotrienes) over time.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: In Vitro Vasodilation Assay Using Isolated Microvessels
Objective: To assess the vasodilatory effect of this compound on isolated resistance arteries.
Materials:
-
Isolated small resistance arteries (e.g., mesenteric or coronary arteries) from a suitable animal model.
-
Arterial myograph system
-
Physiological salt solution (PSS), aerated with 95% O₂ / 5% CO₂
-
Phenylephrine or other vasoconstrictor
-
This compound
-
Data acquisition system
Procedure:
-
Dissect and mount the resistance artery segments in the arterial myograph chambers filled with PSS at 37°C.
-
Allow the vessels to equilibrate for at least 30 minutes.
-
Induce a submaximal contraction with a vasoconstrictor (e.g., phenylephrine) to establish a stable baseline tone.
-
Once a stable plateau of contraction is reached, add cumulative concentrations of this compound to the bath.
-
Record the changes in vessel diameter after each addition.
-
At the end of the experiment, add a known vasodilator (e.g., sodium nitroprusside) to determine the maximal relaxation.
-
Express the relaxation responses as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Construct a concentration-response curve to determine the EC₅₀ value.
Protocol 3: Measurement of Intracellular Calcium ([Ca²⁺]i)
Objective: To measure changes in intracellular calcium concentration in response to this compound.
Materials:
-
Cultured cells (e.g., human umbilical vein endothelial cells - HUVECs)
-
Fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound
-
Fluorescence microscope or plate reader with appropriate filters
Procedure:
-
Seed the cells on glass coverslips or in a 96-well black-walled plate and allow them to adhere overnight.
-
Prepare a loading solution of the Ca²⁺ indicator dye in HBSS. The addition of a small amount of Pluronic F-127 can aid in dye solubilization.
-
Wash the cells with HBSS.
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells with HBSS to remove excess dye and allow for de-esterification of the AM ester for approximately 30 minutes.
-
Acquire baseline fluorescence readings.
-
Add this compound at the desired concentration and record the changes in fluorescence over time.
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm). For single-wavelength dyes like Fluo-4, measure the change in fluorescence intensity.
-
The change in fluorescence is proportional to the change in intracellular calcium concentration.
Protocol 4: Cancer Cell Viability Assay (MTT Assay)
Objective: To evaluate the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HT-29 colon cancer cells)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During the incubation, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Signaling Pathways and Experimental Workflows
The biological effects of this compound are mediated through various signaling pathways. Below are diagrams illustrating the key pathways and experimental workflows.
References
- 1. 5,6-δ-DHTL, a stable metabolite of arachidonic acid, is a potential EDHF that mediates microvascular dilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6 Iodo-δ-lactone: a derivative of arachidonic acid with antitumor effects in HT-29 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intestinal vasodilation by epoxyeicosatrienoic acids: arachidonic acid metabolites produced by a cytochrome P450 monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling of 5,6-Dehydroarachidonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dehydroarachidonic acid (5,6-DHA) is a synthetic analog of arachidonic acid characterized by an acetylene group at the 5,6-position.[1] This modification makes it a valuable tool for studying the metabolism and signaling pathways of arachidonic acid, a key mediator of inflammation and other physiological processes.[2][3][4] Notably, 5,6-DHA is recognized as an inhibitor of 5-lipoxygenase (5-LO), an enzyme crucial for the biosynthesis of leukotrienes, which are potent inflammatory mediators.[1] Radiolabeling of 5,6-DHA enables researchers to trace its metabolic fate, quantify its binding to target enzymes, and assess its effects on cellular signaling pathways with high sensitivity. This document provides detailed protocols and application notes for the radiolabeling of 5,6-DHA, primarily focusing on tritiation.
Data Presentation
While specific quantitative data for the radiolabeling of this compound is not extensively published in a consolidated format, the following table presents representative data based on the synthesis of tritiated arachidonic acid derivatives and general knowledge of fatty acid radiolabeling.
| Parameter | Value | Isotope | Method | Reference |
| Precursor | Eicosa-cis-8,11,14-trien-5-ynoic acid (this compound) | N/A | N/A | [5] |
| Radiolabeled Product | [5,6-³H]Arachidonic Acid | ³H (Tritium) | Catalytic Reduction | [5] |
| Specific Radioactivity | ~45 mCi/mmol | ³H (Tritium) | Wittig Reaction & Reduction | [6] |
| Radiochemical Purity | >98% | Deuterium | Wittig Reaction | [6] |
| Overall Yield | 53-54% | ³H (Tritium) | Wittig Reaction & Reduction | [6] |
Note: The specific radioactivity, purity, and yield values are derived from a similar synthesis of a tritiated arachidonic acid derivative and are provided as representative examples.
Experimental Protocols
Protocol 1: Synthesis of [5,6-³H]Arachidonic Acid via Catalytic Reduction
This protocol is adapted from the synthesis of [5,6-³H]arachidonic acid from its precursor, eicosa-cis-8,11,14-trien-5-ynoic acid (this compound).[5]
Materials:
-
Eicosa-cis-8,11,14-trien-5-ynoic acid (this compound)
-
Lindlar catalyst (palladium on calcium carbonate, lead-poisoned)
-
Tritium gas (³H₂)
-
Solvent (e.g., ethyl acetate or hexane)
-
Reaction vessel suitable for catalytic hydrogenation with tritium
-
High-performance liquid chromatography (HPLC) system for purification
-
Scintillation counter for radioactivity measurement
Procedure:
-
Catalyst Preparation: In a suitable reaction vessel, suspend the Lindlar catalyst in the chosen solvent.
-
Substrate Addition: Add the eicosa-cis-8,11,14-trien-5-ynoic acid to the catalyst suspension.
-
Tritiation: Introduce tritium gas into the reaction vessel and stir the mixture vigorously at room temperature. The reaction progress can be monitored by measuring the uptake of tritium gas.
-
Reaction Quenching: Once the theoretical amount of tritium has been consumed, or after a predetermined time, stop the reaction by purging the vessel with an inert gas (e.g., nitrogen or argon).
-
Catalyst Removal: Filter the reaction mixture to remove the Lindlar catalyst.
-
Purification: Purify the resulting [5,6-³H]arachidonic acid using reverse-phase HPLC. The separation of labeled and unlabeled fatty acids can be enhanced using argentation HPLC.[7]
-
Quantification and Characterization: Determine the specific activity of the purified product using a scintillation counter and quantify the concentration by a suitable method (e.g., UV-Vis spectroscopy or gas chromatography). Confirm the identity and radiochemical purity of the product by techniques such as mass spectrometry and radio-HPLC.
Mandatory Visualization
Caption: Workflow for the synthesis of [5,6-³H]arachidonic acid.
Signaling Pathway
This compound is known to inhibit the 5-lipoxygenase (5-LO) pathway.[1] This pathway is a critical branch of arachidonic acid metabolism, leading to the production of leukotrienes, which are potent mediators of inflammation. The diagram below illustrates the 5-LO pathway and the inhibitory action of 5,6-DHA.
Caption: Inhibition of the 5-lipoxygenase pathway by 5,6-DHA.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arachidonic acid as a bioactive molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of [5,6-3H]arachidonic acid and its use in development of a sensitive assay for prostacyclin synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of site-specifically deuterated arachidonic acid derivatives containing a remote tritium radiolabel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of unlabeled metabolites of arachidonic acid from their deuterium- and tritium-labeled analogs by argentation high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5,6-Dehydroarachidonic Acid (5,6-DHAA) Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dehydroarachidonic acid (5,6-DHAA) is a synthetic analog of arachidonic acid characterized by an acetylene group at the 5,6-position. This modification makes it a potent and specific inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes.[1][2] Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of diseases, including asthma, allergic rhinitis, and cardiovascular conditions. As a 5-LOX inhibitor, 5,6-DHAA is a valuable tool for studying the physiological and pathological roles of the 5-LOX pathway and for the development of novel anti-inflammatory therapeutics.
These application notes provide comprehensive guidelines for the proper handling, storage, and use of 5,6-DHAA solutions in experimental settings.
Handling and Storage
Proper handling and storage of 5,6-DHAA are critical to maintain its stability and efficacy. As a polyunsaturated fatty acid analog, it is susceptible to degradation.
Safety Precautions
While specific safety data for 5,6-DHAA is limited, it should be handled with the standard care required for physiologically active and potentially hazardous materials. General safety precautions for arachidonic acid and its analogs include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[3][4]
-
Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of any aerosols or vapors.[3]
-
Avoid Contact: Prevent contact with skin and eyes. In case of contact, flush the affected area immediately with plenty of water.[3][4]
-
Fire Safety: 5,6-DHAA is often supplied in ethanol, which is a flammable liquid. Keep away from heat, sparks, and open flames. Use appropriate fire extinguishers (e.g., carbon dioxide, dry chemical, or foam).[5]
Storage Conditions
Long-term stability of 5,6-DHAA is best maintained under the following conditions:
-
Temperature: Store stock solutions at -20°C.[2]
-
Solvent: 5,6-DHAA is typically supplied as a solution in ethanol.[2]
-
Light and Air: Protect from light and air to prevent oxidation. Store in a tightly sealed vial, preferably under an inert atmosphere (e.g., argon or nitrogen).
-
Stability: When stored properly at -20°C in ethanol, 5,6-DHAA is stable for at least two years.[2]
Data Presentation
Physicochemical Properties and Solubility
| Property | Value | Reference |
| Formal Name | 8Z,11Z,14Z-eicosatrien-5-ynoic acid | [2] |
| Molecular Formula | C₂₀H₃₀O₂ | [2] |
| Formula Weight | 302.5 g/mol | [2] |
| Purity | ≥98% | [2] |
| Formulation | A solution in ethanol | [2] |
| Solubility in DMF | >100 mg/mL | [2] |
| Solubility in DMSO | >100 mg/mL | [2] |
| Solubility in Ethanol | >100 mg/mL | [2] |
| Solubility in PBS (pH 7.2) | <100 µg/mL | [2] |
Biological Activity
| Parameter | Value | Cell/Enzyme System | Reference |
| IC₅₀ | 10 µM | 5-LOX from guinea pig leukocytes | [2] |
| Kᵢ | 15 µM | 5-LOX from rat basophilic leukemia cells | [2] |
Experimental Protocols
Preparation of Working Solutions
Due to the limited solubility and stability of polyunsaturated fatty acids in aqueous solutions, it is crucial to prepare working solutions fresh for each experiment.
Materials:
-
5,6-DHAA stock solution (in ethanol)
-
Dimethyl sulfoxide (DMSO)
-
Appropriate aqueous buffer (e.g., PBS, cell culture medium)
Procedure for Preparing a Working Solution for Cell-Based Assays:
-
Allow the 5,6-DHAA stock solution to warm to room temperature.
-
To minimize the final concentration of ethanol, it is recommended to first make an intermediate dilution in a solvent like DMSO. For example, dilute the ethanol stock solution 1:10 or 1:100 in DMSO.
-
Further dilute the intermediate DMSO solution into the final aqueous assay buffer or cell culture medium to achieve the desired working concentration. Ensure the final concentration of DMSO is low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
-
Vortex the solution gently to ensure it is well-mixed.
-
Use the freshly prepared working solution immediately. Do not store aqueous solutions of 5,6-DHAA.
Cell-Free 5-Lipoxygenase (5-LOX) Inhibition Assay
This protocol describes a spectrophotometric assay to measure the direct inhibitory effect of 5,6-DHAA on purified 5-LOX. The assay measures the formation of 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which absorbs light at 234 nm.
Materials:
-
Purified human recombinant 5-LOX
-
Assay Buffer (e.g., PBS, pH 7.4 containing 1 mM EDTA)
-
Arachidonic acid (substrate)
-
5,6-DHAA
-
Calcium chloride (CaCl₂)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 234 nm
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of arachidonic acid in ethanol.
-
Prepare serial dilutions of 5,6-DHAA in the assay buffer. Also, prepare a vehicle control (e.g., buffer with the same final concentration of DMSO/ethanol as the inhibitor dilutions).
-
-
Assay Setup: In a 96-well plate, set up the following reactions:
-
Blank: Assay buffer and substrate.
-
Control (100% activity): Assay buffer, 5-LOX enzyme, and vehicle.
-
Test Sample: Assay buffer, 5-LOX enzyme, and 5,6-DHAA solution.
-
-
Pre-incubation: Add the assay buffer, 5-LOX enzyme, and the test compound (5,6-DHAA) or vehicle to the wells. Incubate for 15 minutes at 4°C to allow the inhibitor to bind to the enzyme.[6]
-
Reaction Initiation: Warm the plate to 37°C for 30 seconds. Initiate the reaction by adding CaCl₂ (final concentration 2 mM) and arachidonic acid (final concentration 10-20 µM).[6][7]
-
Measurement: Immediately begin monitoring the increase in absorbance at 234 nm for 10 minutes.
-
Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is calculated as: % Inhibition = [1 - (Rate of Test Sample / Rate of Control)] * 100 Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the 5,6-DHAA concentration.
Cell-Based 5-LOX Inhibition Assay
This protocol measures the ability of 5,6-DHAA to inhibit 5-LOX activity within intact cells, providing a more physiologically relevant assessment. Leukotriene B₄ (LTB₄) production is a common readout and can be quantified by ELISA.
Materials:
-
Human polymorphonuclear leukocytes (PMNLs) or a suitable cell line (e.g., THP-1 monocytes)
-
Cell culture medium (e.g., RPMI 1640)
-
Calcium ionophore (e.g., A23187) for cell stimulation
-
5,6-DHAA working solutions
-
Leukotriene B₄ (LTB₄) ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed PMNLs or other appropriate cells in a 96-well plate at a suitable density (e.g., 1 x 10⁵ cells/mL).
-
Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of 5,6-DHAA or vehicle control for 15 minutes at 37°C.[8]
-
Cell Stimulation: Stimulate the cells with a calcium ionophore like A23187 to induce leukotriene biosynthesis. Incubate for an additional 5-10 minutes at 37°C.[8]
-
Reaction Termination: Terminate the reaction by placing the plate on ice and/or adding cold methanol.
-
Sample Collection: Centrifuge the plate to pellet the cells. Collect the supernatant for LTB₄ analysis.
-
LTB₄ Quantification: Quantify the amount of LTB₄ in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.[3][5][9]
-
Data Analysis: Calculate the percent inhibition of LTB₄ production for each concentration of 5,6-DHAA compared to the vehicle-treated control. Determine the IC₅₀ value.
Mandatory Visualizations
Signaling Pathway
Caption: The 5-Lipoxygenase (5-LOX) signaling pathway and the point of inhibition by 5,6-DHAA.
Experimental Workflow
Caption: A generalized experimental workflow for a cell-based 5-LOX inhibition assay.
References
- 1. caymanchem.com [caymanchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of enzyme-linked immunosorbent assays for measurement of leukotrienes and prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multispecies Leukotriene B4 Competitive ELISA Kit (EHLTB4) - Invitrogen [thermofisher.com]
- 6. Synthesis of [5,6-3H]arachidonic acid and its use in development of a sensitive assay for prostacyclin synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. us.cmd2.vwr.com [us.cmd2.vwr.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying Eicosanoid Pathways with 5,6-Dehydroarachidonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eicosanoids are a large family of signaling molecules derived from the oxygenation of 20-carbon fatty acids, primarily arachidonic acid (AA). They play crucial roles in a myriad of physiological and pathological processes, including inflammation, immunity, cardiovascular function, and cancer. The intricate network of eicosanoid synthesis, known as the arachidonic acid cascade, involves three major enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450). Understanding and dissecting these pathways are paramount for the development of novel therapeutics for a wide range of diseases.
5,6-Dehydroarachidonic acid (also known as 5,6-dehydro AA or 5,6-DHA) is a synthetic analog of arachidonic acid characterized by an acetylene group at the 5,6-position. This structural modification confers upon it the ability to act as a specific inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are potent pro-inflammatory mediators implicated in asthma, allergic reactions, and other inflammatory disorders. The inhibitory action of this compound on 5-LOX makes it a valuable chemical tool for elucidating the role of the 5-LOX pathway in various biological systems and for screening potential anti-inflammatory drugs.
These application notes provide detailed protocols for utilizing this compound to study eicosanoid pathways in cellular systems, including methods for assessing its inhibitory effects on 5-lipoxygenase and for analyzing the resulting changes in eicosanoid profiles.
Data Presentation
Quantitative Inhibitory Activity of this compound
The following table summarizes the reported inhibitory concentrations of this compound against 5-lipoxygenase from different cellular sources. This data is essential for designing experiments to effectively probe the 5-LOX pathway.
| Parameter | Cell Type/Enzyme Source | Value |
| IC50 | Guinea Pig Leukocytes | 10 µM |
| Ki | Rat Basophilic Leukemia (RBL) Cells | 15 µM |
Signaling Pathways and Experimental Workflow
Arachidonic Acid Metabolism and the Site of Action of this compound
The following diagram illustrates the major pathways of arachidonic acid metabolism and highlights the inhibitory action of this compound on the 5-lipoxygenase pathway.
General Experimental Workflow for Studying 5-LOX Inhibition
This diagram outlines the typical workflow for investigating the effects of this compound on eicosanoid production in a cellular context.
Experimental Protocols
Protocol 1: Inhibition of 5-Lipoxygenase in Rat Basophilic Leukemia (RBL-1) Cells
This protocol describes a cell-based assay to determine the inhibitory effect of this compound on 5-LOX activity in RBL-1 cells by measuring the production of leukotrienes.
Materials:
-
Rat Basophilic Leukemia (RBL-1) cells
-
Culture medium (e.g., MEM supplemented with 20% FBS, L-glutamine, and antibiotics)
-
This compound (stock solution in ethanol or DMSO)
-
Arachidonic acid (stock solution in ethanol)
-
Calcium ionophore A23187 (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Methanol
-
Internal standards for eicosanoids (e.g., deuterated LTB4)
-
Solid-phase extraction (SPE) cartridges (C18)
-
LC-MS/MS system
Procedure:
-
Cell Culture:
-
Culture RBL-1 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
-
For the assay, seed cells in 6-well plates at a density of 1-2 x 10^6 cells/well and allow them to adhere overnight.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 1 µM to 50 µM. Include a vehicle control (medium with the same concentration of ethanol or DMSO as the highest inhibitor concentration).
-
Aspirate the old medium from the cells and wash once with PBS.
-
Add 1 mL of the medium containing the different concentrations of this compound or vehicle to the respective wells.
-
Pre-incubate the cells for 15-30 minutes at 37°C.
-
-
Cellular Stimulation:
-
Prepare a stimulation solution containing arachidonic acid (final concentration 10-20 µM) and calcium ionophore A23187 (final concentration 1-5 µM) in culture medium.
-
Add the stimulation solution to each well.
-
Incubate for 10-15 minutes at 37°C.
-
-
Sample Collection and Eicosanoid Extraction:
-
Terminate the reaction by adding 1 mL of cold methanol to each well.
-
Scrape the cells and collect the cell suspension.
-
Add internal standards for eicosanoid analysis.
-
Proceed with solid-phase extraction (SPE) to isolate the eicosanoids. Briefly, condition a C18 SPE cartridge with methanol followed by water. Load the sample, wash with 10% methanol, and elute the eicosanoids with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted samples using a reverse-phase C18 column on an LC-MS/MS system.
-
Use a gradient elution with mobile phases typically consisting of water and acetonitrile/methanol with a small percentage of formic or acetic acid.
-
Monitor the specific precursor-to-product ion transitions for the leukotrienes of interest (e.g., LTB4) and the internal standard in negative ion mode.
-
-
Data Analysis:
-
Quantify the concentration of leukotrienes in each sample by comparing the peak area ratios of the analyte to the internal standard against a standard curve.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: 5-Lipoxygenase Activity Assay in Isolated Guinea Pig Leukocytes
This protocol outlines the procedure for isolating guinea pig leukocytes and assessing the inhibitory effect of this compound on 5-LOX activity.
Materials:
-
Hartley guinea pig
-
Heparin
-
Dextran T-500 solution
-
Hanks' Balanced Salt Solution (HBSS)
-
Ficoll-Paque
-
Distilled water (for red blood cell lysis)
-
This compound
-
Arachidonic acid
-
Calcium ionophore A23187
-
Methanol
-
Internal standards and reagents for eicosanoid extraction and analysis as in Protocol 1
Procedure:
-
Isolation of Guinea Pig Leukocytes:
-
Anesthetize the guinea pig and collect whole blood via cardiac puncture into a syringe containing heparin.
-
Mix the blood with an equal volume of 6% Dextran T-500 in saline and allow the red blood cells to sediment for 30-45 minutes at room temperature.
-
Collect the leukocyte-rich plasma and layer it onto Ficoll-Paque.
-
Centrifuge at 400 x g for 30 minutes at room temperature to separate mononuclear cells from polymorphonuclear leukocytes (PMNs).
-
Collect the PMN-rich pellet.
-
Lyse contaminating red blood cells by hypotonic shock with cold distilled water, followed by restoration of isotonicity with concentrated saline.
-
Wash the leukocyte pellet with HBSS and resuspend in HBSS at a concentration of 1-5 x 10^7 cells/mL.
-
-
5-Lipoxygenase Inhibition Assay:
-
Pre-incubate aliquots of the leukocyte suspension with various concentrations of this compound (e.g., 1-100 µM) or vehicle for 15 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid (final concentration 20-50 µM) and calcium ionophore A23187 (final concentration 5-10 µM).
-
Incubate for 10 minutes at 37°C.
-
-
Sample Processing and Analysis:
-
Terminate the reaction and extract the eicosanoids as described in Protocol 1 (steps 4-6).
-
Analyze the production of 5-LOX products, such as LTB4 and 5-HETE, by LC-MS/MS.
-
Calculate the IC50 value for this compound.
-
Conclusion
This compound is a potent and specific inhibitor of 5-lipoxygenase, making it an indispensable tool for researchers studying the role of the 5-LOX pathway in health and disease. The protocols provided herein offer a framework for utilizing this compound in cellular assays to investigate its inhibitory effects and to modulate the production of leukotrienes. By employing these methods, researchers can gain valuable insights into the complex world of eicosanoid signaling and potentially identify new therapeutic targets for inflammatory and other diseases. Careful optimization of experimental conditions, including cell type, inhibitor concentration, and stimulation parameters, is recommended to achieve robust and reproducible results.
Application Notes and Protocols for Delivery of 5,6-Dehydroarachidonic Acid to Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
5,6-Dehydroarachidonic acid (5,6-DHA), also known as 5,6-dihydroxytrienoic lactone (5,6-δ-DHTL), is a stable metabolite of the arachidonic acid cascade.[1] As an analog of arachidonic acid, it plays a role in various physiological processes and is a subject of interest in research fields such as inflammation and cardiovascular disease. Notably, it has been identified as a potential endothelium-derived hyperpolarizing factor (EDHF) that can induce vasodilation.[1] The delivery of 5,6-DHA to cells in a controlled and reproducible manner is crucial for in vitro studies aimed at elucidating its mechanisms of action and potential therapeutic applications.
These application notes provide detailed protocols for the preparation, delivery, and analysis of the effects of 5,6-DHA on cultured cells, with a focus on its impact on intracellular calcium signaling.
Data Presentation
Table 1: Physicochemical Properties and Solubility of this compound
| Property | Value | Reference |
| Formal Name | 8Z,11Z,14Z-eicosatrien-5-ynoic acid | [2] |
| CAS Number | 58688-54-3 | [2][3] |
| Molecular Formula | C₂₀H₃₀O₂ | [2][3] |
| Formula Weight | 302.5 g/mol | [2] |
| Purity | ≥98% | [2] |
| Formulation | Typically supplied as a solution in ethanol | [2][3] |
| Storage Temperature | -20°C | [2][3] |
| Solubility | ||
| Ethanol | >100 mg/ml | [2][3] |
| DMSO | >100 mg/ml | [2][3] |
| DMF | >100 mg/ml | [2][3] |
| PBS (pH 7.2) | <100 µg/ml | [2][3] |
Table 2: Biological Activity of this compound
| Target | Action | Cell Type | Value | Reference |
| 5-Lipoxygenase (5-LO) | Inhibition | Rat basophilic leukemia cells | Kᵢ = 15 µM | [2] |
| 5-Lipoxygenase (5-LO) | Inhibition | Guinea pig leukocytes | IC₅₀ = 10 µM | [2] |
| Intracellular Calcium ([Ca²⁺]i) | Increase | Human endothelial cells | Dose-dependent | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a sterile stock solution of 5,6-DHA for use in cell culture experiments.
Materials:
-
This compound (as a solution in ethanol or as a solid)
-
Anhydrous ethanol, cell culture grade
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or glass vials
-
Sterile, positive displacement pipette and tips
Procedure:
-
If starting from a solution in ethanol: a. The compound is often supplied in ethanol. This solution can be used as the primary stock. b. Under sterile conditions (e.g., in a biological safety cabinet), aliquot the stock solution into smaller, single-use volumes in sterile amber tubes to avoid repeated freeze-thaw cycles and exposure to light.
-
If starting from a solid: a. Weigh the desired amount of 5,6-DHA in a sterile, chemical-resistant container. b. Under sterile conditions, dissolve the solid in an appropriate volume of anhydrous ethanol or DMSO to achieve a high-concentration stock solution (e.g., 10-100 mM). c. Ensure complete dissolution by gentle vortexing. d. Aliquot the stock solution into smaller, single-use volumes in sterile amber tubes.
-
Storage: a. Store the stock solution aliquots at -20°C, protected from light. b. For long-term storage, consider storing under an inert gas (e.g., argon or nitrogen) to minimize oxidation.
Note: The final concentration of the solvent (ethanol or DMSO) in the cell culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
Protocol 2: Delivery of this compound to Cultured Cells
Objective: To treat cultured cells with 5,6-DHA to study its biological effects.
Materials:
-
Cultured cells of interest (e.g., human endothelial cells)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
5,6-DHA stock solution (from Protocol 1)
-
Sterile cell culture plates or flasks
-
Vehicle control (e.g., ethanol or DMSO)
Procedure:
-
Cell Seeding: a. Seed the cells in the appropriate culture vessel (e.g., 96-well plate for viability assays, 6-well plate for protein analysis, or glass-bottom dishes for imaging). b. Culture the cells until they reach the desired confluency (typically 70-90%).
-
Preparation of Working Solutions: a. On the day of the experiment, thaw an aliquot of the 5,6-DHA stock solution. b. Prepare serial dilutions of the 5,6-DHA stock solution in serum-free medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell type and endpoint of interest (e.g., 1-50 µM). c. Prepare a vehicle control working solution by adding the same volume of the solvent (ethanol or DMSO) used for the highest concentration of 5,6-DHA to serum-free medium.
-
Cell Treatment: a. Gently remove the complete culture medium from the cells. b. Wash the cells once with sterile phosphate-buffered saline (PBS) or serum-free medium. c. Add the prepared working solutions of 5,6-DHA or the vehicle control to the respective wells. d. Incubate the cells for the desired period (e.g., minutes for rapid signaling events like calcium flux, or hours to days for changes in gene expression or cell viability).
-
Downstream Analysis: a. Following incubation, proceed with the desired downstream assays, such as measurement of intracellular calcium, cell viability assays, protein extraction for Western blotting, or RNA isolation for gene expression analysis.
Protocol 3: Measurement of Intracellular Calcium Mobilization
Objective: To measure the effect of 5,6-DHA on intracellular calcium concentrations using a fluorescent calcium indicator.
Materials:
-
Cells treated with 5,6-DHA (from Protocol 2) seeded on black-walled, clear-bottom 96-well plates or glass-bottom dishes
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM, or Indo-1 AM)
-
Pluronic F-127 (for aiding dye solubilization)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence plate reader or fluorescence microscope equipped for live-cell imaging and ratiometric analysis (for Fura-2).
Procedure:
-
Dye Loading: a. Prepare a loading buffer containing the calcium indicator dye. For example, for Fluo-4 AM, prepare a 2-5 µM solution in HBSS. A small amount of Pluronic F-127 (e.g., 0.02%) can be included to facilitate dye loading. b. Remove the culture medium from the cells and wash once with HBSS. c. Add the dye-loading solution to the cells and incubate at 37°C for 30-60 minutes in the dark. d. After incubation, wash the cells twice with HBSS to remove excess dye. e. Add fresh HBSS or culture medium to the cells and allow them to rest for at least 15 minutes at room temperature to allow for complete de-esterification of the dye.
-
Calcium Measurement: a. Place the plate or dish in a fluorescence plate reader or on a fluorescence microscope. b. Set the instrument to record fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em ~494/516 nm for Fluo-4). c. Establish a baseline fluorescence reading for a short period (e.g., 1-2 minutes). d. Add the 5,6-DHA working solution or vehicle control to the cells. e. Immediately begin recording the fluorescence intensity over time to capture the calcium transient. Continue recording until the signal returns to baseline or stabilizes. f. As a positive control, at the end of the experiment, add a calcium ionophore like ionomycin to elicit a maximal calcium response.
-
Data Analysis: a. The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. b. For ratiometric dyes like Fura-2, calculate the ratio of fluorescence intensities at the two excitation wavelengths. c. Express the data as the change in fluorescence (ΔF) over the baseline fluorescence (F₀), or as a ratio of F/F₀.
Protocol 4: Cellular Uptake Assay for this compound (Conceptual)
Objective: To quantify the uptake of 5,6-DHA into cultured cells.
Note: A fluorescently labeled version of 5,6-DHA would be required for a direct uptake assay. As this is not commercially available, this protocol describes a general method using a fluorescent fatty acid analog, which can be adapted if a labeled 5,6-DHA becomes available. Alternatively, indirect methods like mass spectrometry could be employed to measure intracellular levels of unlabeled 5,6-DHA.
Materials:
-
Fluorescently labeled fatty acid analog (e.g., BODIPY-labeled fatty acid) or radiolabeled 5,6-DHA
-
Cultured cells
-
Fatty acid-free bovine serum albumin (BSA)
-
Quenching solution (if using a fluorescence-based kit)
-
Fluorescence plate reader, flow cytometer, or scintillation counter
Procedure (using a fluorescent analog):
-
Cell Seeding: Seed cells in a 96-well plate and culture to the desired confluency.
-
Preparation of Uptake Solution: Prepare a working solution of the fluorescent fatty acid analog in serum-free medium, potentially complexed with fatty acid-free BSA to improve solubility and delivery.
-
Uptake Measurement: a. Remove the culture medium and wash the cells. . Add the uptake solution to the cells and incubate for various time points to determine uptake kinetics. c. For endpoint assays, incubate for a fixed period.
-
Signal Detection: a. For assays with a quenching agent, add the quencher to eliminate extracellular fluorescence. b. Measure the intracellular fluorescence using a plate reader or visualize with a fluorescence microscope. c. For flow cytometry, detach the cells and analyze the fluorescence intensity per cell.
-
Data Analysis: Quantify the fluorescence intensity and normalize it to cell number or protein concentration to determine the relative uptake.
Visualization
Signaling Pathway
Caption: Proposed signaling pathway for this compound in endothelial cells.
Experimental Workflow
Caption: General experimental workflow for studying the effects of 5,6-DHA on cultured cells.
References
Troubleshooting & Optimization
Technical Support Center: 5,6-Dehydroarachidonic Acid
Welcome to the technical support center for 5,6-dehydroarachidonic acid (5,6-DHA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of 5,6-DHA in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning its solubility.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions for problems you may encounter when working with this compound.
Q1: My this compound, which is dissolved in an organic solvent, is precipitating when I add it to my aqueous cell culture medium. How can I prevent this?
A1: This is a common issue due to the poor aqueous solubility of 5,6-DHA. Here are several strategies to prevent precipitation:
-
Complexation with Bovine Serum Albumin (BSA): Fatty acids are often complexed with BSA to increase their solubility and facilitate their delivery to cells in culture. BSA encapsulates the fatty acid, preventing it from precipitating in aqueous solutions.
-
Gradual Dilution: Instead of adding the concentrated 5,6-DHA stock solution directly to your full volume of media, try a stepwise dilution. Add the stock solution to a smaller volume of pre-warmed media while gently vortexing, and then add this to the rest of your media.
-
pH Adjustment: The solubility of fatty acids can be influenced by pH. While not always compatible with cell culture conditions, for some in vitro assays, slightly increasing the pH of the buffer can help to keep the fatty acid in its more soluble salt form.
-
Use of a Co-solvent: Ensure the final concentration of the organic solvent (e.g., ethanol or DMSO) in the cell culture medium is as low as possible (typically below 0.5%) to avoid both direct cellular toxicity and precipitation of the compound.
Q2: What is the best way to prepare a this compound-BSA complex for cell culture experiments?
A2: Preparing a stable and effective 5,6-DHA-BSA complex is crucial for many cell-based assays. Below is a detailed protocol adapted from general methods for fatty acid-BSA complexation.
Experimental Protocols
Protocol 1: Preparation of a this compound-BSA Complex
This protocol describes the preparation of a 5,6-DHA solution complexed with fatty acid-free BSA for use in cell culture.
Materials:
-
This compound (stored in an organic solvent like ethanol)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile phosphate-buffered saline (PBS) or other appropriate aqueous buffer
-
Sterile, conical tubes
-
Water bath
-
Vortex mixer
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare a BSA Solution:
-
Dissolve fatty acid-free BSA in sterile PBS to a concentration of 10% (w/v).
-
Gently rotate the tube to dissolve the BSA, avoiding vigorous shaking which can cause foaming and protein denaturation.
-
Sterile-filter the BSA solution using a 0.22 µm filter.
-
Warm the BSA solution to 37°C in a water bath.
-
-
Prepare the 5,6-DHA Stock Solution:
-
5,6-DHA is typically supplied in an organic solvent such as ethanol. If you need to prepare a stock solution from a solid, dissolve it in 100% ethanol to a concentration of 10-50 mg/mL.
-
-
Complexation of 5,6-DHA with BSA:
-
In a sterile conical tube, add the desired volume of the pre-warmed 10% BSA solution.
-
While gently vortexing the BSA solution, slowly add the 5,6-DHA stock solution dropwise to achieve the desired final concentration and molar ratio. A common starting point for the fatty acid to BSA molar ratio is between 3:1 and 6:1.
-
Incubate the mixture in a 37°C water bath for at least 30 minutes to 1 hour with occasional gentle swirling to allow for complex formation.
-
-
Final Preparation:
-
The 5,6-DHA-BSA complex is now ready to be added to your cell culture medium to the desired final concentration.
-
Important: Always prepare a vehicle control containing the same concentration of BSA and the organic solvent used to dissolve the 5,6-DHA.
-
Q3: How should I store my this compound solutions?
A3: Proper storage is critical to maintain the stability and activity of 5,6-DHA.
-
Organic Stock Solutions: Stock solutions of 5,6-DHA in organic solvents like ethanol or DMSO should be stored at -20°C or -80°C. It is recommended to overlay the solution with an inert gas like nitrogen or argon to prevent oxidation.[1]
-
Aqueous Solutions/BSA Complexes: Aqueous solutions and BSA complexes of 5,6-DHA are less stable and should be prepared fresh for each experiment.[1] If short-term storage is necessary, keep them at 4°C and use within 12-24 hours.[1]
Data Presentation
The solubility of this compound is highly dependent on the solvent system. The following table summarizes its solubility in various common laboratory solvents.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| Ethanol | >100 mg/mL |
| DMSO | >100 mg/mL |
| DMF | >100 mg/mL |
| 0.15 M Tris-HCl (pH 8.5) | >1 mg/mL |
| PBS (pH 7.2) | <100 µg/mL |
Data is based on information for oleic acid, a structurally similar fatty acid, and should be used as a guideline.
Mandatory Visualizations
Signaling Pathway
This compound is known to be an inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators.
Caption: The 5-lipoxygenase pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram outlines the general workflow for preparing and using a this compound-BSA complex in a cell culture experiment.
Caption: Workflow for preparing a 5,6-DHA-BSA complex for cell culture.
References
"stability issues with 5,6-dehydroarachidonic acid in experiments"
Welcome to the technical support center for 5,6-dehydroarachidonic acid (5,6-DHA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of 5,6-DHA in experimental settings.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound? A1: 5,6-DHA should be stored at -20°C.[1][2][3] It is recommended to keep the container tightly sealed and protected from light.[2] For long-term stability, especially after reconstitution in a solvent, storing under an inert gas like nitrogen or argon is advisable to prevent oxidation.[2]
Q2: What is the expected shelf-life of 5,6-DHA? A2: When stored correctly at -20°C in its original packaging, 5,6-DHA is stable for at least two years.[1] Once reconstituted, the stability will depend on the solvent, storage conditions, and handling.
Q3: In which solvents is 5,6-DHA soluble, and are there any I should avoid? A3: 5,6-DHA is soluble in organic solvents such as ethanol, DMSO, and DMF at concentrations greater than 100 mg/mL.[1][3] However, it has very poor solubility in aqueous buffers like PBS (pH 7.2), at less than 100 µg/mL.[1][3] Due to its low aqueous solubility and potential for instability, preparing highly concentrated stock solutions in aqueous buffers is not recommended.
Q4: What are the primary causes of 5,6-DHA degradation during experiments? A4: As a polyunsaturated fatty acid (PUFA) analog, 5,6-DHA is susceptible to degradation primarily through oxidation.[4][5][6] The main factors that accelerate degradation are:
-
Oxygen Exposure: The multiple double and triple bonds in the molecule are reactive with atmospheric oxygen.[6]
-
Heat: Elevated temperatures increase the rate of chemical degradation.[7]
-
Light: Exposure to light, particularly UV light, can promote oxidation.[6]
-
Aqueous Environments: While not extensively documented for 5,6-DHA specifically, related compounds can be unstable in aqueous solutions.[8]
Q5: Is 5,6-DHA stable in my cell culture medium? A5: The stability of 5,6-DHA in cell culture media can be limited. Due to its low aqueous solubility, it may precipitate out of solution.[1][3] Furthermore, the aqueous, oxygen-rich environment of a cell culture incubator can promote oxidative degradation. It is crucial to prepare fresh dilutions of your 5,6-DHA stock in media for each experiment and to minimize the time the compound spends in the aqueous medium before being added to cells.
Data Presentation
Table 1: Storage and Stability of this compound
| Parameter | Recommendation | Source |
| Storage Temperature | -20°C | [1][2][3] |
| Long-Term Stability | ≥ 2 years (as supplied) | [1] |
| Atmosphere | Store under inert gas (e.g., Nitrogen) | [2] |
| Light Conditions | Protect from light | [2] |
Table 2: Solubility of this compound
| Solvent | Solubility | Source |
| Ethanol | >100 mg/mL | [1][3] |
| DMSO | >100 mg/mL | [1][3] |
| DMF | >100 mg/mL | [1][3] |
| PBS (pH 7.2) | <100 µg/mL | [1][3] |
Troubleshooting Guides
Issue 1: I am seeing inconsistent or lower-than-expected activity with 5,6-DHA in my bioassays.
This is a common issue that can often be traced back to compound instability or handling. Follow this workflow to diagnose the problem.
Caption: A step-by-step workflow for troubleshooting inconsistent experimental results.
Issue 2: I suspect my 5,6-DHA stock solution has degraded.
-
Possible Cause: The stock solution may have been exposed to air (oxygen), light, or stored improperly. Repeated freeze-thaw cycles can also introduce moisture and oxygen, accelerating degradation.
-
Troubleshooting Steps:
-
Discard and Prepare Fresh: The most reliable solution is to discard the suspect stock and prepare a new one from the original solid material.
-
Aliquot: When preparing a new stock, divide it into small, single-use aliquots in amber vials. This minimizes freeze-thaw cycles and light exposure for the bulk of the compound.
-
Use Inert Gas: Before sealing the vials for storage, flush the headspace with an inert gas like nitrogen or argon to displace oxygen.
-
Issue 3: My results vary between experiments performed on different days.
-
Possible Cause: This often points to the degradation of working solutions prepared in aqueous buffers or cell culture media.
-
Troubleshooting Steps:
-
Prepare Fresh Dilutions: Always prepare fresh working dilutions of 5,6-DHA from a frozen stock solution immediately before each experiment.
-
Minimize Incubation Time: Do not store diluted 5,6-DHA in aqueous media for extended periods. Add it to the cells as soon as possible after preparation.
-
Standardize Procedures: Ensure that the entire experimental procedure, from thawing the stock to adding it to cells, is consistent across all experiments.
-
Experimental Protocols
Protocol 1: Recommended Procedure for Preparing a 5,6-DHA Stock Solution
Objective: To prepare a stable, concentrated stock solution of 5,6-DHA for use in biological experiments.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO or ethanol
-
Sterile, amber glass vials with screw caps
-
Source of inert gas (Nitrogen or Argon)
-
Calibrated pipettes
Procedure:
-
Allow the vial of solid 5,6-DHA to equilibrate to room temperature before opening to prevent condensation.
-
Under dim light, weigh the required amount of 5,6-DHA or use the pre-weighed amount from the supplier.
-
Add the appropriate volume of anhydrous solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10-50 mM).
-
Vortex gently until the solid is completely dissolved.
-
Dispense the stock solution into single-use aliquots in the amber glass vials.
-
Gently flush the headspace of each vial with inert gas for 10-15 seconds.
-
Immediately cap the vials tightly and store them at -20°C.
Caption: Workflow for preparing and storing 5,6-DHA stock solutions to maximize stability.
Protocol 2: General Protocol for a Cell-Based 5-Lipoxygenase (5-LO) Inhibition Assay
Objective: To determine the inhibitory effect of 5,6-DHA on 5-lipoxygenase activity in a cell-based model. 5,6-DHA is a known inhibitor of 5-LO.[1]
Materials:
-
Rat basophilic leukemia cells (RBL-1) or other suitable cell line expressing 5-LO.
-
Cell culture medium (e.g., MEM).
-
5,6-DHA stock solution (see Protocol 1).
-
Arachidonic acid (substrate).
-
Calcium ionophore (e.g., A23187) to stimulate cells.
-
Leukotriene B4 (LTB4) ELISA kit for detection.
Procedure:
-
Cell Seeding: Seed RBL-1 cells in a multi-well plate at a suitable density and allow them to adhere or equilibrate.
-
Pre-incubation with Inhibitor: Prepare fresh serial dilutions of 5,6-DHA in culture medium from your stock solution. Add the dilutions to the cells and pre-incubate for a defined period (e.g., 15-30 minutes) at 37°C. Include a vehicle control (medium with solvent only).
-
Cell Stimulation: Add arachidonic acid and calcium ionophore A23187 to the wells to stimulate 5-LO activity and subsequent leukotriene production.
-
Incubation: Incubate the plate for a specified time (e.g., 10-20 minutes) at 37°C.
-
Sample Collection: Stop the reaction (e.g., by placing the plate on ice) and collect the cell supernatants.
-
Quantification: Analyze the concentration of a downstream product like LTB4 in the supernatants using an ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each 5,6-DHA concentration relative to the vehicle control and determine the IC50 value.
Caption: Simplified 5-Lipoxygenase (5-LO) signaling pathway inhibited by 5,6-DHA.
References
- 1. caymanchem.com [caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | 58688-54-3 [amp.chemicalbook.com]
- 4. d-nb.info [d-nb.info]
- 5. Oxidation of Marine Omega-3 Supplements and Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. goedomega3.com [goedomega3.com]
- 7. researchgate.net [researchgate.net]
- 8. 5,6-δ-DHTL, a stable metabolite of arachidonic acid, is a potential EDHF that mediates microvascular dilation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 5,6-Dehydroarachidonic Acid (5,6-DHAA) Concentration for Assays
Welcome to the technical support center for 5,6-dehydroarachidonic acid (5,6-DHAA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of 5,6-DHAA and related polyunsaturated fatty acids (PUFAs) in experimental assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (5,6-DHAA) and how does it relate to arachidonic acid (AA)?
A1: this compound is a derivative of arachidonic acid, a key polyunsaturated fatty acid involved in various cellular processes. Like AA, its bioactivity is a subject of research. It is important to note that many experimental principles for AA and its metabolites apply to 5,6-DHAA. For instance, some AA metabolites like 5,6-epoxyeicosatrienoic acid (5,6-EET) are unstable in aqueous solutions and rapidly convert to more stable forms, such as 5,6-δ-dihydroxytrienoic lactone (5,6-δ-DHTL)[1][2]. Understanding the stability and solubility of your specific compound is critical for experimental success.
Q2: How should I dissolve and handle 5,6-DHAA for cell culture experiments?
A2: The solubility of long-chain fatty acids like AA and its derivatives can be challenging. Arachidonic acid in its free acid form is an insoluble oil, whereas its sodium or potassium salt is more readily dissolved in aqueous solutions[3]. To overcome solubility issues, a novel formulation of arachidonic acid with L-lysine has been shown to enhance its solubility for cell-based assays[4]. It is crucial to check the manufacturer's instructions for your specific 5,6-DHAA compound. Protein binding, particularly to albumin, can also increase the concentration of fatty acids that can be stabilized in an aqueous environment like cell culture media[3].
Q3: What is the expected stability of 5,6-DHAA in my assay medium?
A3: Polyunsaturated fatty acids are susceptible to oxidation. Moreover, certain metabolites are chemically unstable. For example, 5,6-EET, an AA metabolite, is rapidly converted to its more stable lactone form, 5,6-δ-DHTL, in physiological solutions[2]. Prepare solutions fresh for each experiment and minimize exposure to light and air. If you suspect instability is affecting your results, consider using a more stable analog if available or performing time-course experiments to determine the compound's active window.
Q4: What are the known mechanisms of action for arachidonic acid and its derivatives?
A4: Arachidonic acid and its metabolites are involved in numerous signaling pathways.
-
Inflammation: AA is a precursor to eicosanoids (prostaglandins and leukotrienes), which are potent mediators of inflammation[5].
-
Cell Death: At different concentrations, AA can induce distinct cell death pathways. In leukocyte cell lines, concentrations of 10-400 µM induce apoptosis, while concentrations above 400 µM lead to necrosis[6]. AA and its derivatives can also induce ferroptosis, a form of iron-dependent cell death characterized by lipid peroxide accumulation[4][7].
-
Vasodilation: The stable AA metabolite 5,6-δ-DHTL has been identified as a potential endothelium-derived hyperpolarizing factor (EDHF) that causes vasodilation in microvessels[1].
Troubleshooting Guide
This guide addresses common issues encountered when working with 5,6-DHAA and similar lipids.
Issue 1: My compound is precipitating in the cell culture medium.
-
Possible Cause: Poor solubility of the fatty acid in its free acid form[3]. The pH of your medium may also affect the solubility of the salt form[3].
-
Troubleshooting Steps:
-
Verify Salt Form: Ensure you are using a salt form (e.g., sodium salt) of the fatty acid, which has better aqueous solubility[3].
-
Use a Carrier: Dissolve the compound in a suitable solvent like DMSO or ethanol first, then dilute it into the culture medium. Ensure the final solvent concentration is non-toxic to your cells (typically <0.1%).
-
Complex with Albumin: Pre-complexing the fatty acid with fatty acid-free bovine serum albumin (BSA) can significantly improve its solubility and delivery to cells[3].
-
Consider Formulations: Explore formulations designed to enhance solubility, such as those using L-lysine[4].
-
Issue 2: I am observing inconsistent or no biological effect.
-
Possible Cause: The compound may be degrading in the solution, or the concentration may be suboptimal.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare working solutions immediately before use from a fresh stock.
-
Perform a Dose-Response Curve: Test a wide range of concentrations to find the optimal effective dose. Fatty acids can have narrow active windows, with toxicity at higher concentrations[6][8].
-
Run a Time-Course Experiment: The biological effect may be time-dependent. Assess outcomes at multiple time points (e.g., 6, 12, 24, 48 hours) to capture the peak response[6].
-
Check for Degradation: If possible, use an analytical method like LC-MS to check the concentration and integrity of your compound in the medium over time[2].
-
Issue 3: I am seeing high cytotoxicity across all my tested concentrations.
-
Possible Cause: The concentrations used may be too high, leading to necrosis rather than a specific biological effect like apoptosis or ferroptosis[6]. Alternatively, the solvent used as a vehicle may be causing toxicity.
-
Troubleshooting Steps:
-
Expand Concentration Range: Test lower concentrations, starting from the low micromolar or even nanomolar range[6].
-
Run a Vehicle Control: Always include a control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound to ensure it is not the source of cytotoxicity.
-
Reduce Incubation Time: High concentrations may be toxic only after prolonged exposure. Shorten the treatment duration[6].
-
Troubleshooting Workflow for Assay Optimization
Caption: A step-by-step workflow for troubleshooting and optimizing 5,6-DHAA concentration.
Data Presentation: Concentration & Effects
The following tables summarize concentrations of arachidonic acid and its derivatives used in various in vitro assays, which can serve as a starting point for optimizing 5,6-DHAA experiments.
Table 1: Cytotoxicity of Arachidonic Acid (AA) in Different Cell Lines
| Cell Line | Assay Type | Concentration Range | Observed Effect | Incubation Time | Citation |
| HL-60, Jurkat, Raji | Apoptosis/Necrosis | < 5 µM | No toxicity | 6-24 h | [6] |
| 10 - 400 µM | Apoptosis | ||||
| > 400 µM | Necrosis | ||||
| HepG2 | Cytotoxicity (MTT) | 10 - 80 µM | Concentration-dependent toxicity | 24 h | [9] |
| A549, HT-29 | Cell Viability (CellTiter-Glo) | 250 µM (GS-9) | Decreased viability | 16 h | [4] |
| Jurkat | Cell Death (Annexin-V) | 300 µM (GS-9) | Increased cell death | 3 h | [4] |
*GS-9 is a water-soluble formulation of arachidonic acid and L-lysine.
Table 2: Effective Concentrations for Other Biological Effects
| Compound | Cell/Vessel Type | Effect | Effective Concentration | Citation |
| Arachidonic Acid | Polymorphonuclear leukocytes | Respiratory burst activation | 5 - 100 µM | [3] |
| 5,6-δ-DHTL | Isolated human microvessels | Vasodilation | Dose-dependent | [1] |
Experimental Protocols
Protocol 1: General Cell Viability Assay (e.g., MTT/CellTiter-Glo)
This protocol provides a general method for assessing cell viability after treatment with 5,6-DHAA.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well for A549 cells) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator[4].
-
Compound Preparation: Prepare a stock solution of 5,6-DHAA in an appropriate solvent (e.g., DMSO). Create a series of dilutions in cell culture medium to achieve the final desired concentrations. Remember to prepare a vehicle control with the highest concentration of solvent used.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of 5,6-DHAA or the vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 16-24 hours)[4].
-
Viability Measurement:
-
For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution (e.g., DMSO or a specialized buffer) and read the absorbance at the appropriate wavelength (e.g., 570 nm)[10].
-
For CellTiter-Glo Assay: Add the CellTiter-Glo reagent to each well, mix, and incubate according to the manufacturer's instructions. Measure the luminescence using a plate reader[4].
-
-
Data Analysis: Normalize the readings to the vehicle control, which is set to 100% viability. Plot the percentage of viability against the compound concentration.
Protocol 2: Lipid Peroxidation Assay (MDA Detection)
This protocol measures malondialdehyde (MDA), a common marker of lipid peroxidation, which is relevant for studying ferroptosis.
-
Cell Treatment: Seed cells in a 6-well plate (e.g., 5 x 10⁵ A549 cells/well), allow them to adhere overnight, and then treat with 5,6-DHAA for the desired time (e.g., 16 hours)[4]. Include positive (e.g., erastin) and negative (vehicle) controls.
-
Cell Lysis: After treatment, collect the cells, wash with ice-cold PBS, and pellet them. Resuspend the cell pellet in MDA lysis buffer (often containing a BHT antioxidant) and lyse the cells (e.g., by sonication)[4].
-
Clarification: Centrifuge the lysate at high speed (e.g., 13,000 x g) for 10 minutes to remove insoluble material[4].
-
Thiobarbituric Acid (TBA) Reaction: Add TBA reagent to each lysate sample and to a series of MDA standards. Heat the samples and standards at 95°C for 60 minutes to allow the MDA-TBA adduct to form[4].
-
Detection: Cool the samples to room temperature. Measure the fluorescence (Excitation ~532 nm, Emission ~553 nm) or absorbance (~532 nm) in a 96-well plate[4].
-
Data Analysis: Create a standard curve using the readings from the MDA standards. Use the standard curve to calculate the MDA concentration in each sample. Normalize the MDA concentration to the protein concentration of the lysate.
Signaling Pathway Visualization
5,6-DHAA-Induced Ferroptosis Pathway
The diagram below illustrates a potential mechanism by which a PUFA derivative like 5,6-DHAA could induce ferroptosis, a key cell death pathway. The process involves the inhibition of GPX4, leading to the accumulation of lipid reactive oxygen species (ROS).
Caption: Simplified pathway of PUFA-induced ferroptosis via GPX4 inhibition.
References
- 1. 5,6-δ-DHTL, a stable metabolite of arachidonic acid, is a potential EDHF that mediates microvascular dilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5,6-δ-DHTL, a stable metabolite of arachidonic acid, is a potential substrate for paraoxonase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arachidonic acid as a bioactive molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Arachidonic acid cytotoxicity: can arachidonic acid be a physiological mediator of cell death? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arachidonic acid cytotoxicity in leukocytes: implications of oxidative stress and eicosanoid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New perspectives on ferroptosis and its role in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity and Nitric Oxide Production Inhibitory Activities of Compounds Isolated from the Plant Pathogenic Fungus Curvularia sp - PMC [pmc.ncbi.nlm.nih.gov]
"preventing degradation of 5,6-dehydroarachidonic acid"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 5,6-dehydroarachidonic acid (5,6-DHA). The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is this compound (5,6-DHA)?
A1: this compound is a synthetic analog of arachidonic acid, a polyunsaturated omega-6 fatty acid. It is characterized by the presence of an acetylene triple bond at the 5,6-position of the carbon chain.[1][2] This modification makes it a potent inhibitor of the 5-lipoxygenase (5-LOX) enzyme, which is involved in the biosynthesis of leukotrienes.[2][3]
Q2: What are the primary causes of 5,6-DHA degradation?
A2: As a polyunsaturated fatty acid, 5,6-DHA is susceptible to degradation through several mechanisms, primarily:
-
Oxidation: The multiple double and triple bonds in the molecule are prone to attack by reactive oxygen species (ROS), leading to a free-radical chain reaction known as lipid peroxidation.[4][5] This is accelerated by exposure to oxygen (air), light, and trace metal ions.
-
Aqueous Instability: The related compound, 5,6-epoxyeicosatrienoic acid (5,6-EET), is known to be unstable in aqueous solutions, rapidly undergoing lactonization.[6] It is highly probable that 5,6-DHA also has limited stability in aqueous buffers and cell culture media.
-
Improper Storage and Handling: Exposure to elevated temperatures, repeated freeze-thaw cycles, and use of inappropriate storage containers (e.g., plastics that can leach impurities) can contribute to degradation.[7][8]
Q3: How should I store 5,6-DHA?
A3: Proper storage is critical to maintaining the stability and activity of 5,6-DHA.
-
Stock Solutions: 5,6-DHA is typically supplied as a solution in an organic solvent, such as ethanol. This stock solution should be stored at -20°C in a tightly sealed glass vial with a Teflon-lined cap.[7] To minimize oxidation, it is best practice to overlay the solution with an inert gas like argon or nitrogen before sealing.[7]
-
Powder Form: If you have 5,6-DHA in powder form, it is highly recommended to dissolve it in a suitable organic solvent for storage, as unsaturated fatty acids in powder form can be hygroscopic and prone to rapid oxidation.[7]
Q4: Can I use plastic tubes or pipette tips when handling 5,6-DHA solutions?
A4: It is strongly advised to avoid using plastic containers, tubes, or pipette tips when handling 5,6-DHA in organic solvents.[7] Plasticizers and other compounds can leach from the plastic into the organic solvent, contaminating your sample and potentially accelerating degradation. Always use glass, stainless steel, or Teflon-coated labware.[7] For aqueous solutions of 5,6-DHA, high-quality polypropylene tubes may be used for short-term handling during experiments, but glass is always the safer option.
Q5: How long is 5,6-DHA stable in an aqueous buffer or cell culture medium?
A5: There is limited specific data on the stability of 5,6-DHA in aqueous solutions. However, based on the instability of related compounds, it should be assumed to have a short half-life.[6] Therefore, aqueous solutions of 5,6-DHA should be prepared fresh immediately before each experiment and used as quickly as possible. Avoid storing 5,6-DHA in aqueous buffers.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or weaker-than-expected biological activity in experiments. | 1. Degradation of 5,6-DHA stock solution: Improper storage (e.g., exposure to air/light, wrong temperature). 2. Degradation after dilution: Instability in aqueous experimental buffers or media. 3. Adsorption to labware: The compound may be sticking to plastic surfaces. | 1. Purchase a new vial of 5,6-DHA. Ensure proper storage of the new stock at -20°C under inert gas. 2. Prepare fresh dilutions in your aqueous buffer or medium immediately before each experiment. Minimize the time the compound spends in the aqueous environment. 3. Use glass or siliconized polypropylene tubes for dilutions. |
| Visible precipitate in the stock solution vial. | 1. Solvent evaporation: The cap may not have been sealed properly, leading to increased concentration. 2. Low temperature precipitation: The compound may have come out of solution at -20°C. | 1. If solvent evaporation is suspected, the concentration is no longer accurate; it is best to discard the vial. 2. Warm the vial to room temperature and vortex gently to see if the precipitate redissolves. If it does, it is safe to use. Always bring the vial to room temperature before opening to prevent condensation. |
| UV-Vis spectrum of the compound has changed over time. | Oxidation: The conjugated bond system of 5,6-DHA is altered by oxidation, leading to changes in its UV absorbance profile. Conjugated dienes, a primary product of lipid peroxidation, absorb light around 234 nm. | 1. Discard the old stock solution. 2. When preparing new stocks, overlay with argon or nitrogen to prevent oxidation. 3. Consider adding a low concentration of an antioxidant like BHT (butylated hydroxytoluene) to the organic stock solution (check for compatibility with your experimental system). |
Quantitative Data Summary
Table 1: Recommended Storage and Stability of this compound
| Form | Solvent | Storage Temperature | Inert Gas Overlay | Estimated Stability |
| Stock Solution | Ethanol, DMSO, DMF | -20°C | Recommended (Argon or Nitrogen) | ≥ 2 years (unopened) |
| Up to 6 months (after opening, with proper handling) | ||||
| Working Dilution | Aqueous Buffer/Medium | N/A | Not applicable | Unstable; use immediately (within hours) |
| Powder (Not Recommended) | N/A | ≤ -16°C | Recommended (Argon or Nitrogen) | Highly unstable upon exposure to air/moisture |
Stability data is based on manufacturer information and best practices for polyunsaturated fatty acids.[7]
Table 2: Solubility of this compound
| Solvent | Approximate Solubility |
| Ethanol | >100 mg/mL |
| DMSO | >100 mg/mL |
| DMF | >100 mg/mL |
| 0.15 M Tris-HCl (pH 8.5) | >1 mg/mL |
| PBS (pH 7.2) | <100 µg/mL |
Data sourced from commercial supplier datasheets.
Experimental Protocols
Protocol 1: Preparation of 5,6-DHA Stock and Working Solutions
Objective: To prepare stable stock solutions and ready-to-use working solutions of 5,6-DHA while minimizing degradation.
Materials:
-
This compound (as supplied in ethanol)
-
Anhydrous ethanol (or DMSO)
-
Inert gas (Argon or Nitrogen) with tubing
-
Glass vials with Teflon-lined caps
-
Glass syringes or pipettes
-
Appropriate aqueous buffer or cell culture medium
Procedure:
-
Thawing: Remove the commercial vial of 5,6-DHA from the -20°C freezer and allow it to warm to room temperature before opening. This prevents atmospheric moisture from condensing inside the cold vial.
-
Preparing a High-Concentration Stock (Optional): a. If the commercial solution is too dilute, you can evaporate the solvent under a gentle stream of inert gas in a glass tube. b. Immediately redissolve the lipid residue in a minimal volume of anhydrous ethanol or DMSO to your desired stock concentration (e.g., 10 mg/mL).
-
Aliquoting: a. Working quickly, aliquot the stock solution into smaller volume, single-use glass vials. This avoids repeated warming and cooling of the main stock. b. Before sealing each aliquot, flush the headspace of the vial with a gentle stream of argon or nitrogen for 15-30 seconds. c. Seal tightly with a Teflon-lined cap and wrap the cap with parafilm for extra security.
-
Storage: Store the aliquots at -20°C.
-
Preparing Working Solutions: a. Take one aliquot vial and warm it to room temperature as described in step 1. b. Using a glass syringe or pipette, take the required volume of the stock solution. c. Add the stock solution to your pre-warmed aqueous buffer or cell culture medium. It is recommended to add the stock dropwise while gently vortexing the buffer to aid in dispersion and prevent precipitation. d. Use immediately. Do not store the aqueous working solution.
Protocol 2: Qualitative Assessment of Oxidation by UV-Vis Spectroscopy
Objective: To qualitatively assess the potential oxidation of a 5,6-DHA stock solution.
Background: The oxidation of polyunsaturated fatty acids leads to the formation of conjugated dienes, which exhibit a characteristic UV absorbance peak at approximately 234 nm.[9] A significant increase in absorbance at this wavelength over time can indicate lipid peroxidation.
Materials:
-
5,6-DHA stock solution in ethanol
-
Ethanol (spectrophotometry grade)
-
UV-transparent cuvettes
-
UV-Vis Spectrophotometer
Procedure:
-
Baseline Measurement: When you first receive or prepare a fresh stock of 5,6-DHA, prepare a dilution in ethanol suitable for UV-Vis analysis (e.g., 10-20 µM).
-
Scan the absorbance from 220 nm to 300 nm using ethanol as a blank.
-
Record the absorbance value at ~234 nm. Save this spectrum as your baseline (Time 0).
-
Periodic Checks: At later time points (e.g., after 1, 3, or 6 months of storage), repeat the measurement using the same dilution and instrument settings.
-
Analysis: Compare the new spectra to the baseline. A significant increase in the absorbance peak around 234 nm suggests that the stock solution has undergone oxidation and may be compromised.
Visualizations
Caption: Workflow for preventing 5,6-DHA degradation.
Caption: Inhibition of the 5-LOX pathway by 5,6-DHA.
References
- 1. edepot.wur.nl [edepot.wur.nl]
- 2. jneurosci.org [jneurosci.org]
- 3. jneurosci.org [jneurosci.org]
- 4. Functional roles and novel tools for improving‐oxidative stability of polyunsaturated fatty acids: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. talcottlab.tamu.edu [talcottlab.tamu.edu]
- 6. Targeted Chiral Analysis of Bioactive Arachidonic Acid Metabolites Using Liquid-Chromatography-Mass Spectrometry [mdpi.com]
- 7. avantiresearch.com [avantiresearch.com]
- 8. Handling and Storage Procedures Have Variable Effects on Fatty Acid Content in Fishes with Different Lipid Quantities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]
Technical Support Center: 5,6-Dehydroarachidonic Acid (5,6-DHAA) Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during experiments with 5,6-dehydroarachidonic acid (5,6-DHAA).
Frequently Asked Questions (FAQs)
Q1: What is this compound (5,6-DHAA) and what is its primary mechanism of action?
This compound is an analog of arachidonic acid characterized by an acetylene group at the 5,6-position.[1] Its primary known mechanism of action is the inhibition of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes.[1] In rat basophilic leukemia cells, it exhibits a Ki value of 15 µM for 5-LOX inhibition, and in guinea pig leukocytes, it has an IC50 value of 10 µM.[1]
Q2: How should 5,6-DHAA be stored to ensure its stability?
To ensure stability, 5,6-DHAA should be stored at -20°C.[1] Under these conditions, it is stable for at least two years. It is typically shipped on wet ice.
Q3: What are the recommended solvents for preparing 5,6-DHAA stock solutions?
5,6-DHAA is soluble in several organic solvents. The solubility in these solvents is generally greater than 100 mg/mL. In contrast, its solubility in aqueous buffers like PBS (pH 7.2) is significantly lower, at less than 100 µg/mL.[1]
| Solvent | Solubility |
| DMF | >100 mg/ml |
| DMSO | >100 mg/ml |
| Ethanol | >100 mg/ml |
| 0.15 M Tris-HCl (pH 8.5) | >1 mg/ml |
| PBS (pH 7.2) | <100 µg/ml |
Q4: Is 5,6-DHAA susceptible to degradation under experimental conditions?
Yes, like other polyunsaturated fatty acids, 5,6-DHAA is susceptible to oxidation due to its multiple double bonds. Non-enzymatic oxidation can occur, leading to the formation of various byproducts. It is crucial to handle the compound with care, minimizing exposure to air and light. For sensitive experiments, it is advisable to prepare fresh dilutions from a stock solution stored under inert gas. The stability of similar fatty acids can also be affected by pH and temperature, with degradation often accelerated at higher temperatures and non-optimal pH.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected bioactivity in cell-based assays.
Possible Causes:
-
Degradation of 5,6-DHAA: Due to its polyunsaturated nature, 5,6-DHAA can degrade in aqueous cell culture media, especially during prolonged incubation at 37°C.
-
Low effective concentration: The poor aqueous solubility of 5,6-DHAA might lead to precipitation in the culture medium, reducing its effective concentration.
-
Cellular uptake and metabolism: The rate of uptake and subsequent metabolism of 5,6-DHAA can vary between cell types, affecting its intracellular concentration and activity.
Troubleshooting Steps:
-
Prepare fresh solutions: Always prepare fresh dilutions of 5,6-DHAA in culture media immediately before use.
-
Use a carrier solvent: Dissolve 5,6-DHAA in a small amount of an appropriate organic solvent (e.g., DMSO or ethanol) before diluting it in the final culture medium. Ensure the final solvent concentration is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
Optimize incubation time: Perform time-course experiments to determine the optimal incubation period for observing the desired effect before significant degradation occurs.
-
Verify cellular uptake: If possible, use analytical methods like LC-MS/MS to measure the intracellular concentration of 5,6-DHAA.
-
Consider protein binding: Fatty acids can bind to proteins in serum-containing media, which may affect their availability. Consider using serum-free or low-serum media for your experiments, or account for potential protein binding effects.
Issue 2: High background or unexpected results in fluorescence-based assays.
Possible Causes:
-
Autofluorescence: Molecules with conjugated double bond systems, like 5,6-DHAA, have the potential to exhibit intrinsic fluorescence, which can interfere with assays that use fluorescent readouts.[2]
-
Quenching: The compound may absorb light at the excitation or emission wavelengths of the fluorescent probe, leading to a decrease in the detected signal (quenching).
Troubleshooting Steps:
-
Run a compound-only control: Measure the fluorescence of 5,6-DHAA in the assay buffer without the fluorescent probe to assess its autofluorescence at the specific wavelengths used.
-
Perform a quenching control: Measure the fluorescence of the probe in the presence and absence of 5,6-DHAA (without the biological target) to determine if quenching occurs.
-
Shift to longer wavelengths: If interference is observed, consider using fluorescent probes that excite and emit at longer (red-shifted) wavelengths, as this can sometimes reduce interference from small molecules.[2]
-
Use an orthogonal assay: Confirm your findings using a non-fluorescence-based method, such as a colorimetric or luminescence-based assay, or by direct measurement of the product using LC-MS/MS.
Issue 3: Difficulty in detecting and quantifying 5,6-DHAA and its metabolites.
Possible Causes:
-
Low abundance: Endogenous and exogenous levels of 5,6-DHAA and its metabolites in biological samples can be very low.
-
Matrix effects: Components of the biological matrix (e.g., salts, lipids, proteins) can interfere with the ionization and detection of the analytes in mass spectrometry.
-
Formation of adducts and fragments: In mass spectrometry, 5,6-DHAA can form various adducts (e.g., with sodium) and fragment in a complex manner, making identification and quantification challenging.
Troubleshooting Steps:
-
Use a sensitive analytical method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of fatty acids and their metabolites.[3]
-
Optimize sample preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction to clean up the sample and concentrate the analytes before LC-MS/MS analysis.
-
Use internal standards: Incorporate deuterated or 13C-labeled standards of 5,6-DHAA and its expected metabolites to correct for matrix effects and variations in extraction recovery and instrument response.
-
Characterize fragmentation patterns: Perform infusion experiments with the 5,6-DHAA standard to identify its characteristic precursor and product ions for developing a robust multiple reaction monitoring (MRM) method in LC-MS/MS. Be aware of common adducts such as [M+Na]+ and [M+K]+.
Experimental Protocols
Protocol 1: Preparation of 5,6-DHAA for Cell Culture Experiments
-
Prepare a stock solution: Dissolve 5,6-DHAA in sterile DMSO or ethanol to a high concentration (e.g., 10-50 mM).
-
Storage of stock solution: Aliquot the stock solution into small volumes in amber vials and store at -80°C under an inert gas (e.g., argon or nitrogen) to minimize oxidation.
-
Preparation of working solution: On the day of the experiment, thaw an aliquot of the stock solution. Dilute it serially in pre-warmed, serum-free or complete cell culture medium to the desired final concentrations.
-
Final solvent concentration: Ensure the final concentration of the organic solvent in the cell culture is below a non-toxic level (typically <0.1% v/v). Include a vehicle control (medium with the same final concentration of the solvent) in your experiment.
-
Immediate use: Add the freshly prepared 5,6-DHAA-containing medium to the cells immediately.
Visualizations
Caption: A generalized workflow for conducting experiments using 5,6-DHAA.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5,6-Dehydroarachidonic Acid Experiments
Welcome to the technical support center for 5,6-dehydroarachidonic acid (5,6-DHA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound (5,6-DHA) and what is its primary known biological activity?
A1: this compound is an analog of arachidonic acid characterized by an acetylene (triple) bond at the 5,6-position.[1] Its primary and most well-documented biological activity is the inhibition of the 5-lipoxygenase (5-LOX) enzyme, which is a key player in the biosynthesis of pro-inflammatory leukotrienes.[2]
Q2: How should I store this compound?
A2: this compound is typically supplied as a solution in ethanol. For long-term storage, it should be kept at -20°C. Under these conditions, it is reported to be stable for at least two years.[1]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in organic solvents such as ethanol, DMSO, and DMF.[1][3] Its solubility in aqueous buffers like PBS (pH 7.2) is limited.[1] For cell-based assays, it is common to prepare a concentrated stock solution in an organic solvent and then dilute it to the final concentration in the cell culture medium. Be mindful of the final solvent concentration, as it can impact enzyme activity and cell viability.[4]
Q4: Can the acetylenic bond in 5,6-DHA interfere with my experiments?
A4: Yes, the triple bond in 5,6-DHA is a reactive functional group and can potentially lead to experimental artifacts. Unsaturated fatty acids containing triple bonds can act as potent electron transfer agents, meaning they are not chemically inert in biological systems.[5] This reactivity could lead to interactions with assay components or cellular machinery, potentially causing off-target effects.
Q5: Is 5,6-DHA metabolized in cell culture?
A5: While direct metabolic studies on 5,6-DHA are not extensively available, it is plausible that it undergoes metabolism in cell culture. For instance, the structurally related compound 5,6-epoxyeicosatrienoic acid (5,6-EET) is rapidly converted to a more stable lactone, 5,6-δ-dihydroxytrienoic lactone (5,6-δ-DHTL), in aqueous solutions.[6] It is important to consider that the observed biological effects in your experiments could be due to a metabolite of 5,6-DHA rather than the parent compound itself.
Troubleshooting Guides
This section provides troubleshooting for specific issues that may arise during experiments with 5,6-DHA.
Issue 1: Inconsistent or No Inhibition in 5-LOX Assays
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Enzyme Instability | 5-LOX is a notoriously unstable enzyme.[4] Ensure it is stored at -80°C and avoid repeated freeze-thaw cycles. Prepare fresh enzyme dilutions for each experiment. |
| Inhibitor Precipitation | Due to its hydrophobic nature, 5,6-DHA may precipitate in aqueous assay buffers.[7] Visually inspect for any precipitation. If observed, consider using a small amount of a co-solvent like DMSO (ensure the final concentration is low and does not affect the assay) or pre-incubating the inhibitor with a carrier protein like BSA. |
| Incorrect Assay Conditions | Verify the pH of your assay buffer (typically 7.4-8.0) and the presence of necessary cofactors like calcium and ATP for cell-based assays.[4] |
| Substrate Oxidation | Arachidonic acid, the substrate for 5-LOX, is prone to oxidation. Use fresh substrate solutions for each experiment. |
| Inhibitor Degradation | While stable when stored correctly, 5,6-DHA may degrade under certain experimental conditions. Prepare fresh dilutions from your stock solution for each experiment. |
Issue 2: Artifacts in Cell Viability Assays (e.g., MTT, XTT)
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Redox Activity of 5,6-DHA | The acetylenic bond may have redox activity that can interfere with tetrazolium-based assays like MTT, which rely on cellular redox potential. This can lead to false-positive or false-negative results. Run a cell-free control with 5,6-DHA and the assay reagents to check for direct reduction of the tetrazolium salt.[8] |
| Induction of Oxidative Stress | Arachidonic acid and its analogs can induce the production of reactive oxygen species (ROS), which can impact cell viability and interfere with assay readouts.[1][9][10] Consider co-treatment with an antioxidant like N-acetylcysteine (NAC) as a control to determine if the observed effects are mediated by oxidative stress. |
| Compound Precipitation | At higher concentrations, 5,6-DHA may precipitate in the cell culture medium, leading to non-specific cytotoxicity. Observe the wells under a microscope for any signs of precipitation. |
| Off-Target Effects | 5,6-DHA may have biological effects other than 5-LOX inhibition that could influence cell viability. These off-target effects can be cell-type specific. |
Issue 3: Interference in Absorbance or Fluorescence-Based Assays
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Compound Absorbance | If your assay measures changes in absorbance, 5,6-DHA itself might absorb light at the wavelength of interest, leading to inaccurate readings. Run a control with 5,6-DHA alone in the assay buffer to measure its absorbance. |
| Autofluorescence or Quenching | In fluorescence-based assays, 5,6-DHA could be autofluorescent at the excitation/emission wavelengths used, or it could quench the fluorescent signal of the reporter molecule.[7][11][12] To check for this, measure the fluorescence of 5,6-DHA alone in the assay buffer and also in the presence of the fluorescent probe without the enzyme/cells. |
Experimental Protocols
Key Experiment: In Vitro 5-Lipoxygenase Inhibition Assay (Spectrophotometric)
This protocol is a general guideline and should be optimized for your specific experimental conditions.
Principle: This assay measures the activity of 5-LOX by detecting the formation of hydroperoxyeicosatetraenoic acids (HPETEs) from arachidonic acid, which leads to an increase in absorbance at 234-238 nm.[4]
Materials:
-
Purified 5-lipoxygenase enzyme
-
Arachidonic acid (substrate)
-
This compound (inhibitor)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl2 and 2 mM EDTA)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 234 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of 5,6-DHA in ethanol or DMSO.
-
Prepare a working solution of arachidonic acid in the assay buffer.
-
Keep the 5-LOX enzyme solution on ice.
-
-
Assay Setup:
-
In a UV-transparent 96-well plate, set up the following reactions:
-
Blank: Assay buffer + Substrate
-
Control (100% Activity): Assay buffer + Enzyme + Vehicle (solvent for 5,6-DHA)
-
Inhibitor: Assay buffer + Enzyme + 5,6-DHA solution (at various concentrations)
-
-
-
Pre-incubation:
-
Add the assay buffer, enzyme, and vehicle or inhibitor solution to the respective wells.
-
Incubate for 5-10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the arachidonic acid solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately begin monitoring the increase in absorbance at 234 nm over time (e.g., every 30 seconds for 5-10 minutes) in a kinetic mode.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each condition.
-
Determine the percent inhibition for each concentration of 5,6-DHA compared to the control.
-
Calculate the IC50 value if desired.
-
Visualizations
Below are diagrams illustrating key concepts related to 5,6-DHA experiments.
Workflow for handling and using 5,6-DHA.
Inhibition of the 5-Lipoxygenase pathway by 5,6-DHA.
Troubleshooting logic for 5,6-DHA experiments.
References
- 1. Evidence for the generation of hydroxyl radical during arachidonic acid metabolism by human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence that 5-lipoxygenase and acetylated cyclooxygenase 2-derived eicosanoids regulate leukocyte–endothelial adherence in response to aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Triple-bonded unsaturated fatty acids are redox active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alkyne Reactivity [www2.chemistry.msu.edu]
- 7. benchchem.com [benchchem.com]
- 8. Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciencescholar.us [sciencescholar.us]
- 10. Arachidonic acid interaction with the mitochondrial electron transport chain promotes reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. shimadzu.com [shimadzu.com]
Technical Support Center: Enhancing Cellular Uptake of 5,6-Dehydroarachidonic Acid (5,6-DHA)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving 5,6-dehydroarachidonic acid (5,6-DHA).
Frequently Asked Questions (FAQs)
Q1: What is this compound (5,6-DHA)? A1: this compound is a synthetic analog of arachidonic acid (AA). Its key structural feature is the replacement of the double bond at the 5,6 position with an acetylene group.[1][2][3] This modification makes it a useful tool for studying the arachidonic acid cascade.
Q2: What is the primary application of 5,6-DHA in research? A2: The primary research application of 5,6-DHA is as an inhibitor of 5-lipoxygenase (5-LO).[1][2][3] By blocking this enzyme, 5,6-DHA prevents the conversion of arachidonic acid into leukotrienes, which are inflammatory mediators. This makes it a valuable compound for studying inflammatory and signaling pathways involving 5-LO.
Q3: What are the main challenges when working with 5,6-DHA in cell culture? A3: The main challenges are related to its poor aqueous solubility and potential for non-specific effects at high concentrations. Like many fatty acids, it is highly lipophilic and requires a suitable solvent or carrier for effective delivery to cells in an aqueous culture medium.[2] Ensuring it remains bioavailable without causing solvent-related cytotoxicity is a critical experimental hurdle.
Q4: How can I improve the solubility and delivery of 5,6-DHA to my cells? A4: To improve solubility and cellular delivery, 5,6-DHA should first be dissolved in an organic solvent like ethanol or DMSO to create a concentrated stock solution.[2] For cell treatment, this stock solution should be diluted in the culture medium, often one containing a carrier protein like fatty acid-free bovine serum albumin (BSA). BSA can bind to the 5,6-DHA, keeping it in solution and facilitating its delivery to the cells. Liposomal formulations or complexation with cyclodextrins are also advanced strategies used for delivering hydrophobic molecules.[4]
Q5: How does 5,6-DHA enter the cell? A5: While specific transport mechanisms for 5,6-DHA are not well-documented, it is presumed to enter cells through mechanisms similar to other fatty acids. These mechanisms include passive diffusion across the plasma membrane due to its lipophilicity, as well as protein-mediated transport involving fatty acid transporters (FATPs) and fatty acid binding proteins (FABPs).[5][6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no observable biological effect (e.g., no inhibition of 5-LO pathway). | 1. Poor Bioavailability: 5,6-DHA may be precipitating in the aqueous culture medium. 2. Insufficient Concentration: The final concentration is too low to be effective. 3. Degradation: The compound may have degraded during storage or handling. | 1. Improve Solubilization: Prepare the final dilution in media containing fatty acid-free BSA (e.g., 0.1-1%). The BSA acts as a carrier. Ensure the final solvent concentration is low (<0.1%) and use a vehicle control. 2. Perform a Dose-Response Curve: Test a range of concentrations to determine the optimal effective dose for your specific cell type and experimental conditions. 3. Proper Handling: Store the stock solution at -20°C or -80°C as recommended. Minimize freeze-thaw cycles. |
| High cellular toxicity or cell death observed. | 1. Solvent Toxicity: The concentration of the organic solvent (e.g., ethanol, DMSO) in the final culture medium is too high. 2. Compound Cytotoxicity: 5,6-DHA itself is toxic to the cells at the concentration used. 3. Lipid Overload: High concentrations of fatty acids can induce cellular stress and apoptosis. | 1. Reduce Solvent Concentration: Ensure the final solvent concentration in your culture medium is non-toxic for your cell line (typically ≤0.1%). Always include a vehicle control (medium + solvent) to assess solvent toxicity. 2. Assess Viability: Perform a cell viability assay (e.g., MTT, Trypan Blue) across a range of 5,6-DHA concentrations to determine the cytotoxic threshold. 3. Optimize Incubation Time: Reduce the duration of cell exposure to 5,6-DHA. |
| Inconsistent results between experiments. | 1. Variable Compound Delivery: Inconsistent preparation of the 5,6-DHA working solution. 2. Cell Passage Number/Confluency: Different cell states can affect uptake and response. 3. Inconsistent Incubation Conditions: Variations in time, temperature, or CO₂ levels. | 1. Standardize Preparation: Follow a strict, documented protocol for preparing the 5,6-DHA-BSA complex or other formulations. Ensure thorough mixing before adding to cells. 2. Control Cell Culture Conditions: Use cells within a consistent range of passage numbers and seed them to reach a specific confluency at the time of treatment. 3. Maintain Consistent Environment: Ensure all experimental parameters are kept constant. |
Quantitative Data
The primary quantitative data available for 5,6-DHA relates to its inhibitory effect on the 5-lipoxygenase enzyme.
| Parameter | Value | Cell/System | Reference |
| IC₅₀ | 10 µM | Guinea pig leukocytes | [2] |
| Kᵢ | 15 µM | Rat basophilic leukemia cells | [1][2] |
-
IC₅₀ (Half-maximal inhibitory concentration): The concentration of 5,6-DHA required to inhibit 5-LO activity by 50%.
-
Kᵢ (Inhibitor constant): A measure of the binding affinity of the inhibitor to the enzyme.
Experimental Protocols
Protocol 1: Preparation and Cellular Treatment with 5,6-DHA
This protocol provides a general method for solubilizing 5,6-DHA and treating cultured cells.
Materials:
-
This compound
-
Ethanol, anhydrous (or DMSO)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium appropriate for your cell line
-
Cultured cells (e.g., adherent or suspension)
Procedure:
-
Prepare Stock Solution:
-
Dissolve 5,6-DHA in ethanol to create a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex thoroughly to ensure it is fully dissolved.
-
Store the stock solution in small aliquots under nitrogen or argon at -80°C to prevent oxidation and minimize freeze-thaw cycles.
-
-
Prepare 5,6-DHA-BSA Complex (Working Solution):
-
Prepare a 1% (w/v) fatty acid-free BSA solution in your serum-free cell culture medium. Warm to 37°C and filter-sterilize.
-
In a sterile tube, add the required volume of the 5,6-DHA stock solution to the warm BSA-containing medium. The final concentration of the working solution should be 5-10 times your highest treatment concentration.
-
Crucially, add the 5,6-DHA stock dropwise while gently vortexing the BSA solution to prevent precipitation.
-
Incubate the complex at 37°C for 15-30 minutes, with occasional mixing, to allow for binding.
-
-
Cell Treatment:
-
Plate your cells and grow them to the desired confluency (typically 70-80% for adherent cells).
-
Remove the existing culture medium.
-
Wash the cells once with sterile PBS (optional, but recommended).
-
Add the appropriate volume of the 5,6-DHA-BSA working solution (or a further dilution in culture medium) to the cells to achieve your desired final concentrations.
-
Include necessary controls: untreated cells and a vehicle control (cells treated with the BSA-medium containing the same final concentration of ethanol).
-
Incubate the cells for the desired experimental duration (e.g., 1, 6, 12, or 24 hours).
-
-
Downstream Analysis:
-
After incubation, harvest the cells for analysis (e.g., cell lysis for western blotting, RNA extraction for qPCR, or media collection for measuring secreted factors).
-
Protocol 2: Quantification of Cellular Uptake by LC-MS/MS
This protocol outlines a general workflow for measuring the intracellular concentration of 5,6-DHA.
Materials:
-
Treated and control cell samples
-
Ice-cold PBS
-
Cell scraper
-
Organic solvent for extraction (e.g., a mixture of methanol, isopropanol, and chloroform)
-
Internal standard (a deuterated analog of a similar fatty acid)
-
Centrifuge
-
Nitrogen gas evaporator
-
LC-MS/MS system
Procedure:
-
Cell Harvesting:
-
After treatment, place the culture plates on ice.
-
Quickly aspirate the medium and wash the cell monolayer 3-4 times with ice-cold PBS to remove all extracellular 5,6-DHA.
-
Add 1 mL of ice-cold PBS to the plate and scrape the cells. Transfer the cell suspension to a microcentrifuge tube.
-
Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Discard the supernatant.
-
Store the cell pellet at -80°C until extraction.
-
-
Lipid Extraction:
-
Resuspend the cell pellet in a small volume of PBS. Add the internal standard.
-
Perform a lipid extraction using a standard method (e.g., Bligh-Dyer or Folch extraction) with an appropriate organic solvent mixture.
-
Vortex vigorously and then centrifuge to separate the organic and aqueous phases.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Sample Preparation:
-
Dry the collected organic phase under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a small, known volume of mobile phase compatible with your LC-MS/MS method (e.g., methanol).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Use a suitable chromatography column (e.g., C18) to separate 5,6-DHA from other lipids.
-
Optimize the mass spectrometer settings to detect the specific mass-to-charge ratio (m/z) of 5,6-DHA and its internal standard using Multiple Reaction Monitoring (MRM).
-
Quantify the intracellular 5,6-DHA concentration by comparing its peak area to that of the known concentration of the internal standard.
-
Visualizations
Signaling and Experimental Workflows
References
- 1. amsbio.com [amsbio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound = 98 , ethanol solution 58688-54-3 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms regulating brain docosahexaenoic acid uptake: what is the recent evidence? - PubMed [pubmed.ncbi.nlm.nih.gov]
"troubleshooting inconsistent results with 5,6-dehydroarachidonic acid"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,6-dehydroarachidonic acid (5,6-DHAA). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation that may lead to inconsistent results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (5,6-DHAA) and what is its primary mechanism of action?
A1: this compound is an analog of arachidonic acid featuring an acetylene group at the 5,6-position.[1] Its primary established mechanism of action is the inhibition of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes.[1] By inhibiting 5-LOX, 5,6-DHAA blocks the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the initial step in the leukotriene synthesis pathway.
Q2: What are the recommended storage and handling conditions for 5,6-DHAA?
A2: 5,6-DHAA is typically supplied as a solution in ethanol and should be stored at -20°C. For optimal stability, it is recommended to aliquot the stock solution upon receipt to avoid multiple freeze-thaw cycles. When preparing working solutions, it is crucial to use high-purity solvents and to minimize exposure to air and light, as polyunsaturated fatty acids are susceptible to oxidation.
Q3: In which solvents is 5,6-DHAA soluble?
A3: 5,6-DHAA is soluble in organic solvents such as ethanol, DMSO, and DMF at concentrations greater than 100 mg/mL. Its solubility in aqueous buffers like PBS (pH 7.2) is significantly lower, at less than 100 µg/mL.[2] This poor aqueous solubility is a critical factor to consider when designing experiments in aqueous-based cell culture media.
Troubleshooting Inconsistent Results
Issue 1: High Variability in IC50 Values
Q: My calculated IC50 value for 5,6-DHAA inhibition of 5-LOX varies significantly between experiments. What could be the cause?
A: Inconsistent IC50 values are a common challenge in cell-based assays, particularly with lipid-based inhibitors. Several factors can contribute to this variability:
-
Compound Stability and Degradation: 5,6-DHAA, like other polyunsaturated fatty acids, can be unstable in aqueous solutions such as cell culture media. It may be susceptible to non-enzymatic oxidation or other forms of degradation over the course of an experiment, leading to a decrease in the effective concentration of the active compound. A related compound, 5,6-epoxyeicosatrienoic acid (5,6-EET), is known to be unstable in physiological solutions and undergoes rapid lactonization.[3][4]
-
Solubility and Micelle Formation: Due to its poor aqueous solubility, 5,6-DHAA may precipitate or form micelles in cell culture media, especially at higher concentrations. This can lead to an inaccurate estimation of the actual concentration of the compound that is available to the cells.
-
Cell Health and Passage Number: The physiological state of the cells can significantly impact their response to inhibitors. Using cells at a high passage number, or cells that are not in the exponential growth phase, can lead to inconsistent results.
-
Assay Conditions: Minor variations in experimental conditions, such as incubation times, cell seeding density, and the concentration of the vehicle (e.g., DMSO), can all contribute to variability in IC50 values.
Recommendations:
-
Prepare fresh working solutions of 5,6-DHAA for each experiment from a frozen stock.
-
To improve solubility in aqueous media, consider complexing the fatty acid with fatty acid-free bovine serum albumin (BSA).
-
Maintain a consistent cell culture practice, using cells within a defined passage number range.
-
Standardize all assay parameters, including incubation times and cell densities.
-
Always include appropriate vehicle controls to account for any effects of the solvent.
Issue 2: Lower Than Expected Potency
Q: The inhibitory effect of 5,6-DHAA in my cell-based assay is much lower than the reported IC50 values. Why might this be?
A: A lower than expected potency can be due to several factors related to the compound's stability, cellular uptake, and metabolism:
-
Degradation in Culture Media: As mentioned previously, 5,6-DHAA may degrade in the aqueous environment of the cell culture media over the duration of the experiment.
-
Cellular Uptake and Efflux: The efficiency of 5,6-DHAA uptake by the cells can vary depending on the cell type and the presence of fatty acid transporters. Additionally, cells may actively efflux the compound, reducing its intracellular concentration.
-
Metabolism of 5,6-DHAA: Once inside the cell, 5,6-DHAA may be metabolized into other compounds, potentially with lower or no inhibitory activity against 5-LOX. The cellular metabolism of long-chain fatty acids is a complex process involving multiple enzymatic pathways.[1]
Recommendations:
-
Minimize the pre-incubation time of 5,6-DHAA in the cell culture media before adding it to the cells.
-
Consider using a delivery vehicle, such as BSA, to enhance the uptake of the fatty acid.
-
If possible, use analytical methods like LC-MS to measure the concentration of 5,6-DHAA in the culture media and within the cells over time to assess its stability and uptake.
Issue 3: Unexpected Cellular Effects or Off-Target Activity
Q: I am observing cellular effects that are not consistent with 5-LOX inhibition. Could 5,6-DHAA have off-target effects?
A: While the primary target of 5,6-DHAA is 5-LOX, it is possible that it may interact with other cellular components, leading to off-target effects.
-
Interaction with Other Enzymes in the Arachidonic Acid Cascade: Arachidonic acid is metabolized by three main pathways: cyclooxygenases (COXs), lipoxygenases (LOXs), and cytochrome P450 (CYP450) enzymes. It is plausible that 5,6-DHAA could interact with other enzymes in this cascade, such as other lipoxygenase isoforms or cyclooxygenases, although specific data on this for 5,6-DHAA is limited. Some non-steroidal anti-inflammatory drugs (NSAIDs) that target COX can also influence the lipoxygenase pathway.[5]
-
Alteration of Membrane Properties: As a fatty acid analog, 5,6-DHAA could potentially incorporate into cellular membranes, altering their physical properties and affecting the function of membrane-bound proteins.
-
Shunting of Arachidonic Acid Metabolism: Inhibition of the 5-LOX pathway by 5,6-DHAA could lead to a "shunting" of arachidonic acid towards the COX or CYP450 pathways, resulting in an increased production of prostaglandins or other eicosanoids, which could have their own biological effects.[6]
Recommendations:
-
To investigate potential off-target effects on the COX pathway, measure the production of prostaglandins (e.g., PGE2) in your experimental system.
-
Include control experiments with other known 5-LOX inhibitors to see if the observed effects are specific to 5,6-DHAA.
-
Consider using a multi-omics approach, such as metabolomics, to get a broader view of the cellular changes induced by 5,6-DHAA treatment.
Quantitative Data Summary
| Parameter | Cell Type | Value | Reference |
| IC50 | Guinea pig leukocytes | 10 µM | [2] |
| Ki | Rat basophilic leukemia cells | 15 µM | [2] |
Detailed Experimental Protocol: Cell-Based 5-LOX Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of 5,6-DHAA on 5-LOX in a cell-based assay by measuring the production of leukotriene B4 (LTB4). This protocol may need to be optimized for your specific cell line and experimental conditions.
Materials:
-
Cell line known to express 5-LOX (e.g., THP-1 human monocytic cell line, rat basophilic leukemia cells)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with FBS and antibiotics)
-
This compound (5,6-DHAA) stock solution (e.g., 10 mM in ethanol)
-
Calcium ionophore (e.g., A23187)
-
Arachidonic acid
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
LTB4 ELISA kit
-
96-well cell culture plates
Protocol:
-
Cell Seeding:
-
Culture cells to the exponential growth phase.
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 1 x 10^5 to 5 x 10^5 cells/well in complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell adherence (for adherent cells).
-
-
Preparation of 5,6-DHAA Working Solutions:
-
Prepare a stock solution of 5,6-DHAA in ethanol (e.g., 10 mM).
-
On the day of the experiment, prepare serial dilutions of 5,6-DHAA in serum-free culture medium. To aid solubility, you can pre-complex the 5,6-DHAA with fatty acid-free BSA.
-
Ensure the final ethanol concentration in the wells is below 0.1% to avoid solvent toxicity.
-
-
Inhibitor Treatment:
-
Carefully remove the culture medium from the wells.
-
Add the prepared 5,6-DHAA working solutions to the respective wells. Include a vehicle control (medium with the same concentration of ethanol and BSA as the highest 5,6-DHAA concentration).
-
Pre-incubate the cells with the inhibitor for 15-30 minutes at 37°C.
-
-
Cellular Stimulation:
-
Stimulate the cells to induce 5-LOX activity by adding a calcium ionophore (e.g., A23187, final concentration 1-5 µM) and arachidonic acid (final concentration 5-10 µM).
-
Incubate for an additional 15-30 minutes at 37°C.
-
-
Sample Collection:
-
Terminate the reaction by placing the plate on ice.
-
Centrifuge the plate at 4°C to pellet the cells.
-
Carefully collect the supernatant for LTB4 measurement.
-
-
LTB4 Measurement:
-
Measure the concentration of LTB4 in the collected supernatants using a commercially available LTB4 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of LTB4 inhibition for each concentration of 5,6-DHAA relative to the vehicle-treated control.
-
Plot the percentage of inhibition against the logarithm of the 5,6-DHAA concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Visualizations
Caption: The Arachidonic Acid Cascade showing the three major metabolic pathways and the inhibitory action of 5,6-DHAA on 5-Lipoxygenase.
Caption: A logical workflow for troubleshooting inconsistent results with this compound in cell-based assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. probiologists.com [probiologists.com]
- 5. Effect of diclofenac sodium on the arachidonic acid cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The shunting of arachidonic acid metabolism to 5-lipoxygenase and cytochrome p450 epoxygenase antagonizes the anti-cancer effect of cyclooxygenase-2 inhibition in head and neck cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 5,6-Dehydroarachidonic Acid (5,6-DHAA)
Welcome to the technical support center for 5,6-dehydroarachidonic acid (5,6-DHAA). This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and troubleshooting advice for experiments involving this compound, with a focus on minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (5,6-DHAA)?
A1: 5,6-DHAA is a synthetic analog of arachidonic acid (AA). Its primary mechanism of action is the irreversible inhibition of the leukotriene biosynthetic pathway.[1] It specifically targets the 5-lipoxygenase (5-LOX) enzyme, which is the key enzyme responsible for converting arachidonic acid into leukotrienes, potent mediators of inflammation.[2][3]
Q2: What are the potential off-target effects of 5,6-DHAA?
A2: As an analog of arachidonic acid, 5,6-DHAA has the potential to interact with other enzymes that metabolize AA. The primary pathways for potential off-target effects are the Cyclooxygenase (COX) and Cytochrome P450 (CYP) pathways.[4][5][6] Interaction with these enzymes could lead to altered production of prostaglandins, thromboxanes, or epoxyeicosatrienoic acids (EETs), resulting in unintended biological consequences.[5][6] Additionally, like many fatty acid analogs, high concentrations can lead to cellular toxicity.[7]
Q3: How does the alkyne group in 5,6-DHAA influence its use in experiments?
A3: The terminal alkyne group on 5,6-DHAA is a powerful tool for chemical biology. It serves as a "bioorthogonal handle," allowing for the covalent attachment of reporter molecules (like fluorophores or biotin) via a highly specific chemical reaction known as "click chemistry" (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition or CuAAC).[7][8] This enables researchers to visualize the subcellular localization of the fatty acid, or to purify and identify proteins that have been modified by or are binding to 5,6-DHAA.
Q4: What are the first steps to take to minimize off-target effects?
A4: The foundational step is to perform a dose-response experiment to determine the minimal effective concentration that achieves the desired on-target effect (e.g., inhibition of 5-LOX) without causing significant cytotoxicity.[7] This is followed by target validation experiments, where you confirm that the observed phenotype is indeed due to the inhibition of 5-LOX and not an off-target interaction.[9][10][11]
Visualizing Arachidonic Acid Metabolism: On-Target vs. Off-Target Pathways
The diagram below illustrates the three major metabolic pathways for arachidonic acid. 5,6-DHAA is designed to inhibit the 5-Lipoxygenase (5-LOX) pathway. However, its structural similarity to arachidonic acid means it could potentially interact with the COX and CYP450 pathways, which represent the primary off-target liability.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with 5,6-DHAA, particularly those involving its alkyne handle for click chemistry applications.
| Problem | Possible Cause(s) | Solution(s) |
| High Cellular Toxicity / Cell Death | 1. Concentration of 5,6-DHAA is too high.[7]2. The solvent (e.g., DMSO, Ethanol) concentration is toxic.3. In live-cell imaging, the copper catalyst for the click reaction is causing toxicity.[7] | 1. Optimize Concentration: Perform a dose-response curve and determine the IC50 for toxicity. Use the lowest concentration that gives a robust on-target signal.2. Solvent Control: Ensure the final solvent concentration is consistent across all conditions and is below the toxic threshold for your cell type (typically <0.5%).3. Modify Click Reaction: For live cells, use a copper-free click reaction (SPAAC).[7] If using CuAAC, use a copper chelator like THPTA, minimize copper concentration, and reduce incubation time.[7] |
| High Background in Fluorescence Microscopy | 1. Non-specific binding of the azide-fluorophore reporter.[12]2. Inadequate washing/blocking steps.[7][12]3. Cellular autofluorescence. | 1. Run Controls: Include a control where cells are NOT treated with 5,6-DHAA but are subjected to the full click chemistry and imaging protocol. If the background persists, the azide reporter is binding non-specifically.2. Optimize Protocol: Increase the number and duration of wash steps after the click reaction. Use a robust blocking buffer (e.g., 3% BSA in PBS) for at least 1 hour.[12]3. Use Spectral Unmixing: If your microscope supports it, use spectral imaging and linear unmixing to separate the specific signal from autofluorescence. |
| Weak or No Signal (Click Reaction Failure) | 1. Inefficient click chemistry reaction.2. Degradation of reagents (especially the reducing agent for CuAAC).3. Presence of click reaction inhibitors in the buffer (e.g., thiols like DTT).[7] | 1. Optimize Reagent Concentrations: Titrate the concentrations of your azide reporter, copper, and ligand. Ensure the azide reporter is in molar excess relative to the estimated incorporated alkyne.2. Use Fresh Reagents: Prepare fresh solutions of the copper catalyst and reducing agent (e.g., sodium ascorbate) immediately before use.[7]3. Buffer Compatibility: Remove any potential inhibitors from your lysis or wash buffers before proceeding with the click reaction. |
Troubleshooting Workflow: High Background Signal
Quantitative Data on Target Selectivity
While specific experimental data for 5,6-DHAA is limited in the public domain, researchers should aim to generate data to quantify its selectivity. The following tables provide a template for presenting such data.
Table 1: Enzyme Inhibition Profile of 5,6-DHAA (Illustrative Data)
| Enzyme Target | Class | IC50 (µM) |
| 5-Lipoxygenase (5-LOX) | On-Target (Lipoxygenase) | 0.5 |
| Cyclooxygenase-1 (COX-1) | Off-Target (Cyclooxygenase) | 35 |
| Cyclooxygenase-2 (COX-2) | Off-Target (Cyclooxygenase) | 15 |
| CYP2C9 | Off-Target (Cytochrome P450) | > 100 |
| CYP2J2 | Off-Target (Cytochrome P450) | > 100 |
Table 2: Cellular Potency and Cytotoxicity (Illustrative Data)
| Assay | Cell Line | EC50 / CC50 (µM) | Selectivity Index |
| Leukotriene B4 Production | A549 | 1.2 | \multirow{2}{}{20.8} |
| Cytotoxicity (MTT Assay) | A549 | 25.0 | |
| Prostaglandin E2 Production | RAW 264.7 | 22.5 | \multirow{2}{}{1.3} |
| Cytotoxicity (MTT Assay) | RAW 264.7 | 30.0 |
Selectivity Index = CC50 (Cytotoxicity) / EC50 (Potency)
Experimental Protocols
Protocol 1: Determining Optimal Concentration (Dose-Response for Cytotoxicity)
Objective: To determine the concentration range of 5,6-DHAA that can be used in cell-based assays without inducing significant cell death.
Methodology:
-
Cell Plating: Plate your cells of interest in a 96-well plate at a density that will ensure they are in a logarithmic growth phase at the end of the experiment.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of 5,6-DHAA in culture media. A typical range to test would be from 100 µM down to 0.1 µM. Include a vehicle-only control (e.g., DMSO or ethanol).
-
Treatment: Remove the old media from the cells and add the 2x 5,6-DHAA dilutions. Incubate for the desired experimental duration (e.g., 24, 48 hours).
-
Viability Assay: After incubation, measure cell viability using a standard method such as an MTT, MTS, or a live/dead cell stain.
-
Data Analysis: Plot the cell viability (%) against the log of the 5,6-DHAA concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the CC50 (Concentration that causes 50% cytotoxicity). For subsequent experiments, use concentrations well below the CC50 value.
Protocol 2: Validating On-Target vs. Off-Target Inhibition in a Cell-Based Assay
Objective: To confirm that 5,6-DHAA is selectively inhibiting the 5-LOX pathway over the COX pathway in a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture cells known to produce both leukotrienes and prostaglandins (e.g., macrophages). Treat the cells with a range of non-toxic concentrations of 5,6-DHAA determined from Protocol 1.
-
Stimulation: After a pre-incubation period with 5,6-DHAA, stimulate the cells with an appropriate agonist to induce arachidonic acid metabolism (e.g., calcium ionophore A23187).
-
Supernatant Collection: Collect the cell culture supernatant.
-
Analyte Quantification: Measure the concentration of a specific 5-LOX product (e.g., Leukotriene B4) and a specific COX product (e.g., Prostaglandin E2) in the supernatant using commercially available ELISA kits.
-
Data Analysis: Plot the concentration of each analyte against the 5,6-DHAA concentration to determine the EC50 for the inhibition of each pathway. A high ratio of EC50(COX) / EC50(5-LOX) indicates good selectivity.
Protocol 3: Visualizing Cellular Incorporation via Click Chemistry
Objective: To visualize the subcellular localization of 5,6-DHAA after metabolic incorporation.
Methodology:
-
Cell Culture and Labeling: Culture cells on glass coverslips. Incubate them with an optimized, non-toxic concentration of 5,6-DHAA for a specific duration (e.g., 4-16 hours) to allow for metabolic incorporation.
-
Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% paraformaldehyde. Permeabilize the cells with 0.25% Triton X-100 in PBS.
-
Click Reaction: Prepare a click reaction cocktail containing:
-
An azide-conjugated fluorophore (e.g., Azide-Alexa Fluor 488)
-
Copper(II) sulfate (CuSO₄)
-
A copper-stabilizing ligand (e.g., THPTA)
-
A reducing agent (e.g., Sodium Ascorbate, freshly prepared) Incubate the cells with the cocktail for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Counterstaining: Wash the cells extensively with PBS to remove unreacted reagents. Counterstain nuclei with DAPI if desired.
-
Imaging: Mount the coverslips onto microscope slides and image using fluorescence or confocal microscopy.
Workflow for Minimizing Off-Target Effects
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The suppression of 5-lipoxygenation of arachidonic acid in human polymorphonuclear leucocytes by the 15-lipoxygenase product (15S)-hydroxy-(5Z,8Z,11Z,13E)-eicosatetraenoic acid: structure-activity relationship and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Drug target validation and identification of secondary drug target effects using DNA microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. wjbphs.com [wjbphs.com]
- 11. Target Identification & Validation in Drug Discovery | Technology Networks [technologynetworks.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide: 5,6-Dehydroarachidonic Acid vs. Arachidonic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 5,6-dehydroarachidonic acid (5,6-DHA) and its parent compound, arachidonic acid (AA). We delve into their structural differences, their distinct roles in the eicosanoid biosynthesis pathways, and the supporting experimental data that elucidates their unique activities. This information is critical for researchers investigating inflammatory processes and for professionals in drug development targeting enzymes within the arachidonic acid cascade.
Structural and Functional Overview
Arachidonic acid (AA) is a polyunsaturated omega-6 fatty acid that serves as the primary precursor for a wide range of biologically active lipid mediators known as eicosanoids. These molecules, which include prostaglandins, thromboxanes, leukotrienes, and others, are synthesized through three major enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways. Eicosanoids are pivotal in regulating inflammation, immunity, and hemostasis.
This compound (5,6-DHA) is a synthetic analog of arachidonic acid. Its defining structural feature is the presence of an acetylene bond (a triple bond) at the 5,6-position of the carbon chain, in place of the cis-double bond found in arachidonic acid. This modification dramatically alters its interaction with the enzymes of the eicosanoid pathways, transforming it from a substrate into a potent and selective inhibitor.
Comparative Data on Enzyme Interactions
The primary distinction in the biochemical activity of 5,6-DHA compared to AA is its selective and irreversible inhibition of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes. In contrast, arachidonic acid serves as the natural substrate for 5-LOX, initiating the production of these inflammatory mediators.
| Compound | Target Enzyme | Activity | Quantitative Data |
| This compound | 5-Lipoxygenase (5-LOX) | Irreversible Inhibitor | Ki = 15 µM (in rat basophilic leukemia cells)[1] |
| IC50 = 10 µM (in guinea pig leukocytes)[1] | |||
| Cyclooxygenase-1 (COX-1) | Not a significant inhibitor | Data not available, but selectivity for 5-LOX is reported. | |
| Cyclooxygenase-2 (COX-2) | Not a significant inhibitor | Data not available, but selectivity for 5-LOX is reported. | |
| Cytochrome P450 (CYP450) | Not reported as a substrate or inhibitor | Data not available. | |
| Arachidonic Acid | 5-Lipoxygenase (5-LOX) | Substrate | - |
| Cyclooxygenase-1 (COX-1) | Substrate | IC50 (as an inhibitor of IDO) = 12-20 µM[2] | |
| Cyclooxygenase-2 (COX-2) | Substrate | - | |
| Cytochrome P450 (CYP450) | Substrate | - |
Signaling Pathways and Experimental Workflows
Arachidonic Acid Metabolism
Arachidonic acid released from the cell membrane is metabolized by three major pathways, leading to the production of a diverse array of bioactive eicosanoids.
Caption: Major metabolic pathways of arachidonic acid.
This compound's Selective Inhibition
5,6-DHA specifically targets the 5-lipoxygenase pathway, effectively blocking the synthesis of leukotrienes without significantly affecting the production of prostaglandins or cytochrome P450 metabolites.
Caption: Selective inhibition of the 5-LOX pathway by 5,6-DHA.
Experimental Protocols
5-Lipoxygenase Inhibition Assay
This protocol is adapted from studies assessing the inhibitory activity of compounds on 5-lipoxygenase.
Objective: To determine the IC50 or Ki value of this compound for 5-lipoxygenase.
Materials:
-
Purified 5-lipoxygenase (from recombinant sources or isolated from cells like rat basophilic leukemia cells or guinea pig leukocytes).
-
Arachidonic acid (substrate).
-
This compound (test inhibitor).
-
Reaction buffer (e.g., Tris-HCl or phosphate buffer, pH 7.4-8.5, containing CaCl2 and ATP).
-
Solvent for compounds (e.g., ethanol or DMSO).
-
Quenching solution (e.g., methanol or a mixture of methanol and acetic acid).
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Procedure:
-
Prepare working solutions of arachidonic acid and this compound in the chosen solvent.
-
In a reaction tube, add the reaction buffer.
-
Add the desired concentration of this compound (or vehicle control).
-
Pre-incubate the mixture with the 5-lipoxygenase enzyme for a specified time at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate.
-
Allow the reaction to proceed for a defined period (e.g., 5-10 minutes).
-
Stop the reaction by adding the quenching solution.
-
Centrifuge the samples to pellet any precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC to quantify the formation of 5-hydroxyeicosatetraenoic acid (5-HETE), the product of the 5-LOX reaction.
-
Calculate the percentage of inhibition at each concentration of 5,6-DHA and determine the IC50 value. For Ki determination, experiments are performed at various substrate and inhibitor concentrations.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol outlines a general method to assess the inhibitory potential of a compound on COX enzymes.
Objective: To determine if this compound inhibits the activity of COX-1 and/or COX-2.
Materials:
-
Purified COX-1 and COX-2 enzymes (ovine or human recombinant).
-
Arachidonic acid.
-
Test compound (5,6-DHA).
-
Reaction buffer (e.g., Tris-HCl, pH 8.0) containing a heme cofactor.
-
Solvent for compounds (e.g., DMSO).
-
Quenching solution.
-
Enzyme-linked immunosorbent assay (ELISA) kit for prostaglandin E2 (PGE2) or an LC-MS/MS system for prostanoid analysis.
Procedure:
-
Prepare stock solutions of the test compound and arachidonic acid.
-
In separate wells of a microplate, add the reaction buffer.
-
Add various concentrations of the test compound or vehicle control.
-
Add the purified COX-1 or COX-2 enzyme to the respective wells.
-
Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes).
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate for a specific time (e.g., 10-20 minutes) at 37°C.
-
Stop the reaction.
-
Measure the amount of PGE2 produced using a specific ELISA kit or quantify various prostanoids using LC-MS/MS.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 values.
Cytochrome P450-Mediated Arachidonic Acid Metabolism Assay
This protocol provides a framework for investigating the effect of a compound on CYP450-dependent metabolism of arachidonic acid.
Objective: To determine if this compound is a substrate for or an inhibitor of CYP450 enzymes that metabolize arachidonic acid.
Materials:
-
Liver microsomes (containing a mixture of CYP450 enzymes) or recombinant CYP450 enzymes.
-
Arachidonic acid (and radiolabeled [14C]arachidonic acid for tracer studies).
-
Test compound (5,6-DHA).
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4).
-
NADPH generating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Quenching solution (e.g., an organic solvent like ethyl acetate).
-
LC-MS/MS system for the analysis of HETEs and EETs.
Procedure:
-
Prepare microsomes or recombinant enzymes in the reaction buffer.
-
Add the test compound at various concentrations (for inhibition studies) or as the sole substrate (to test for metabolism).
-
Add arachidonic acid (and a tracer amount of [14C]arachidonic acid if using this detection method).
-
Pre-warm the mixture to 37°C.
-
Initiate the reaction by adding the NADPH generating system.
-
Incubate for a defined time (e.g., 15-30 minutes) at 37°C with shaking.
-
Stop the reaction by adding the quenching solution and acidifying to protonate the metabolites.
-
Extract the lipid metabolites with an organic solvent.
-
Evaporate the solvent and reconstitute the residue in a suitable solvent for analysis.
-
Analyze the formation of various HETEs and EETs by LC-MS/MS.
-
In inhibition studies, calculate the percentage of inhibition of arachidonic acid metabolism at each concentration of the test compound to determine IC50 values.
Conclusion
The structural alteration in this compound, specifically the introduction of a 5,6-acetylenic bond, fundamentally changes its biochemical properties compared to arachidonic acid. While arachidonic acid is a ubiquitous substrate that fuels the production of a wide array of pro-inflammatory and homeostatic eicosanoids, 5,6-DHA acts as a selective, irreversible inhibitor of 5-lipoxygenase. This selectivity makes 5,6-DHA a valuable tool for researchers studying the specific roles of the 5-LOX pathway in various physiological and pathological processes and a lead compound for the development of targeted anti-inflammatory therapies. Further research to confirm its lack of activity towards COX and CYP450 enzymes under a range of experimental conditions would further solidify its profile as a highly selective 5-LOX inhibitor.
References
A Comparative Guide to 5-Lipoxygenase Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of common 5-lipoxygenase (5-LOX) inhibitors, supported by experimental data. It details their performance, mechanisms of action, and the methodologies used for their evaluation.
The enzyme 5-lipoxygenase is a critical mediator in the biosynthesis of leukotrienes, which are potent lipid signaling molecules involved in inflammatory and allergic responses.[1] As a key player in the arachidonic acid cascade, 5-LOX has become a significant therapeutic target for a variety of inflammatory conditions, including asthma and allergic rhinitis.[2] This guide provides a comparative overview of several widely studied 5-LOX inhibitors, focusing on their inhibitory potency and mechanisms.
Performance and Mechanism of Action of 5-LOX Inhibitors
Inhibitors of 5-LOX can be classified based on their distinct mechanisms of action, which ultimately determine their specificity and potency.[1] The primary categories include:
-
Redox-active inhibitors: These compounds interfere with the redox state of the non-heme iron atom essential for the catalytic activity of 5-LOX.[1]
-
Iron-chelating inhibitors: This class of inhibitors, which includes the clinically approved drug Zileuton, functions by directly chelating the iron atom within the enzyme's active site.[1]
-
Allosteric inhibitors: Some inhibitors bind to a site distinct from the active site, inducing a conformational change that inhibits the enzyme's activity.[1]
-
FLAP inhibitors: The 5-lipoxygenase-activating protein (FLAP) is a crucial partner that presents arachidonic acid to 5-LOX. Inhibitors targeting FLAP, such as MK-886, prevent the formation of the active enzyme complex.[1][2]
The inhibitory potency of these compounds is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. It is important to note that these values can vary depending on the assay conditions, such as the use of a cell-free or cell-based system.[1]
Quantitative Comparison of 5-LOX Inhibitors
The following table summarizes the IC50 values for several common 5-LOX inhibitors across different assay systems.
| Inhibitor | Target | Mechanism of Action | Assay System | IC50 Value |
| Zileuton | 5-Lipoxygenase | Iron-chelating | Rat Polymorphonuclear Leukocytes (PMNL) | 0.3 µM[2] |
| Human Polymorphonuclear Leukocytes (PMNL) | 0.4 µM[2][3] | |||
| Rat Basophilic Leukemia Cell Supernatant | 0.5 µM[2][3] | |||
| Human Whole Blood | 0.9 µM[3] | |||
| Atreleuton (ABT-761) | 5-Lipoxygenase | Selective, Reversible | RBL-1 Cells | 23 nM[4] |
| Human Whole Blood (analog) | 0.2 µM[5][6] | |||
| MK-886 | 5-Lipoxygenase-Activating Protein (FLAP) | FLAP Antagonist | Intact Leukocytes | 3 nM[2][7] |
| FLAP Binding | 30 nM[7][8] | |||
| Human Whole Blood | 1.1 µM[7] | |||
| Lagunamycin | 5-Lipoxygenase | Direct Inhibitor | Rat | 6.08 µM[2] |
Visualizing the 5-Lipoxygenase Pathway and Inhibition
The diagram below illustrates the 5-lipoxygenase signaling pathway and the points of intervention for different classes of inhibitors.
5-LOX signaling pathway and inhibitor targets.
Experimental Protocols
Accurate assessment of 5-LOX inhibition requires robust and reproducible experimental protocols. Below are outlines for common in vitro assays.
Spectrophotometric Assay for 5-LOX Inhibition
This assay measures the enzymatic activity of 5-LOX by monitoring the formation of a conjugated diene product, which absorbs light at 234 nm.[9]
Principle: 5-lipoxygenase catalyzes the oxidation of a fatty acid substrate (e.g., linoleic acid or arachidonic acid), leading to the formation of a hydroperoxide product with a conjugated diene structure. The rate of increase in absorbance at 234 nm is directly proportional to the enzyme's activity.
Protocol Outline:
-
Reagent Preparation:
-
Assay Buffer: 0.1 M phosphate buffer (pH 8.0) or 0.2 M borate buffer (pH 9.0).
-
Enzyme Solution: Prepare a working solution of 5-lipoxygenase (e.g., from soybean or a recombinant source) in the assay buffer.
-
Substrate Solution: Prepare a working solution of linoleic acid or arachidonic acid in ethanol.
-
Test Compounds: Dissolve test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
-
Assay Procedure:
-
Set up reactions in a UV-transparent 96-well plate or cuvettes.
-
Include a blank (buffer and substrate), a control (buffer, enzyme, and solvent), and test samples (buffer, enzyme, and test compound).
-
Pre-incubate the enzyme with the test compound for a defined period (e.g., 5-10 minutes at 25°C).
-
Initiate the reaction by adding the substrate solution.
-
Immediately monitor the increase in absorbance at 234 nm over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each sample.
-
Determine the percentage of inhibition for each test compound concentration relative to the control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell-Based Assay for 5-LOX Inhibition
This assay provides a more physiologically relevant assessment by measuring 5-LOX activity within a cellular context, accounting for factors like cell permeability.
Principle: A cell line that endogenously expresses 5-LOX (e.g., polymorphonuclear leukocytes) is stimulated to produce leukotrienes. The amount of a specific leukotriene (e.g., LTB4) is then quantified in the presence and absence of the inhibitor, typically using an Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol Outline:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., human PMNLs) under appropriate conditions.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle control.
-
-
Stimulation of Leukotriene Production:
-
Stimulate the cells with a calcium ionophore (e.g., A23187) to induce the release of arachidonic acid and subsequent leukotriene synthesis.
-
-
Quantification of Leukotrienes:
-
Terminate the reaction and collect the cell supernatant.
-
Quantify the concentration of LTB4 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of LTB4 production for each test compound concentration relative to the stimulated vehicle control.
-
Determine the IC50 value as described for the spectrophotometric assay.
-
Experimental Workflow for Comparing 5-LOX Inhibitors
The following diagram outlines a typical workflow for the screening and characterization of potential 5-LOX inhibitors.
Workflow for 5-LOX inhibitor screening.
This guide provides a foundational understanding for comparing 5-lipoxygenase inhibitors. The selection of an appropriate inhibitor for research or therapeutic development will depend on the desired potency, selectivity, and the specific experimental or clinical context.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to 5-LOX Inhibition: Validating the Efficacy of 5,6-Dehydroarachidonic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of 5,6-dehydroarachidonic acid on 5-lipoxygenase (5-LOX) with other well-established inhibitors. The information presented herein is supported by experimental data to aid in the evaluation and selection of appropriate research tools for studying the leukotriene pathway.
Introduction to 5-Lipoxygenase and its Inhibition
The 5-lipoxygenase (5-LOX) enzyme is a critical component of the arachidonic acid cascade, catalyzing the initial steps in the biosynthesis of leukotrienes.[1] Leukotrienes are potent pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular diseases.[1] Consequently, the inhibition of 5-LOX represents a key therapeutic strategy for the development of novel anti-inflammatory drugs.[1] this compound is an analog of arachidonic acid containing an acetylene group at the 5,6-position and has been identified as an inhibitor of 5-LOX. This guide will compare its inhibitory potency against other known 5-LOX inhibitors.
Quantitative Comparison of 5-LOX Inhibitors
The inhibitory efficacy of various compounds against 5-LOX is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). The following table summarizes the available data for this compound and other common 5-LOX inhibitors. It is important to note that experimental conditions can influence these values.
| Compound | Target(s) | IC50 (µM) | Ki (µM) | Cell/Enzyme Source |
| This compound | 5-LOX | 10 | 15 | Guinea Pig Leukocytes, Rat Basophilic Leukemia Cells |
| Zileuton | 5-LOX | 0.3 - 0.9 | - | Rat Polymorphonuclear Leukocytes, Human Polymorphonuclear Leukocytes, Human Whole Blood[2] |
| Nordihydroguaiaretic Acid (NDGA) | 5-LOX, 12-LOX, 15-LOX | 2.3 (5-LOX) | - | Tilapia Thrombocyte[3] |
| Licofelone | COX/5-LOX | 0.18 (5-LOX) | - | Not Specified[4] |
Signaling Pathway and Experimental Workflow
To understand the context of this compound's inhibitory action, it is essential to visualize the leukotriene biosynthesis pathway and the general workflow for screening potential inhibitors.
Caption: The 5-lipoxygenase pathway, the target of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of 12- and 15-lipoxygenase activities and protection of human and tilapia low density lipoprotein oxidation by I-Tiao-Gung (Glycine tomentella) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Licofelone--a novel analgesic and anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of 5,6-Dehydroarachidonic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 5,6-dehydroarachidonic acid's (5,6-DHAA) enzymatic cross-reactivity, focusing on its interaction with the key pathways of arachidonic acid metabolism. Experimental data is presented to support the comparison with alternative lipid mediators.
Introduction to this compound
This compound is an acetylenic analog of arachidonic acid (AA), a ubiquitous polyunsaturated fatty acid that serves as the precursor to a wide array of biologically active lipid mediators. These mediators, collectively known as eicosanoids, are synthesized through three major enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways. The specific profile of eicosanoids produced varies by cell type and stimulus and plays a crucial role in inflammatory processes, immune responses, and cellular signaling. Understanding the cross-reactivity of AA analogs like 5,6-DHAA is paramount for the development of targeted therapeutics with improved specificity and reduced off-target effects.
Enzymatic Pathway Selectivity: A Comparative Analysis
Experimental evidence strongly indicates that 5,6-DHAA is a selective inhibitor of the 5-lipoxygenase (5-LOX) pathway, which is responsible for the biosynthesis of leukotrienes, potent pro-inflammatory mediators. This selectivity is a key differentiator when compared to its parent compound, arachidonic acid, which is a substrate for all three major enzymatic pathways.
Lipoxygenase (LOX) Pathway
5,6-DHAA has been demonstrated to be a potent and irreversible inhibitor of 5-LOX. This inhibition directly curtails the production of leukotrienes, which are implicated in a variety of inflammatory conditions, including asthma and allergic rhinitis.
Cyclooxygenase (COX) Pathway
In contrast to its well-defined inhibitory action on 5-LOX, 5,6-DHAA appears to have minimal to no direct inhibitory effect on the COX pathway at concentrations where it potently inhibits 5-LOX. Research on a related acetylenic analog, 11,12-dehydroarachidonic acid, has shown it to be an irreversible inhibitor of prostaglandin biosynthesis, highlighting the specificity of the position of the acetylene bond for determining pathway selectivity.[1] This suggests that 5,6-DHAA's primary mechanism of action is through the LOX pathway, sparing the production of prostaglandins and thromboxanes which are critical for various physiological functions, including gastric protection and platelet aggregation.
Cytochrome P450 (CYP450) Pathway
Currently, there is a lack of specific data on the metabolism of 5,6-DHAA by CYP450 enzymes. While these enzymes are known to metabolize arachidonic acid to epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs), the interaction of 5,6-DHAA with this pathway remains an area for further investigation.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data on the inhibitory activity of this compound against 5-lipoxygenase. For comparative purposes, data for arachidonic acid as a substrate and other relevant inhibitors would be included in a comprehensive drug development setting.
| Compound | Target Enzyme | Cell Type/System | Inhibitory Potency (IC₅₀/Kᵢ) | Reference |
| This compound | 5-Lipoxygenase | Guinea Pig Leukocytes | IC₅₀: 10 µM | |
| This compound | 5-Lipoxygenase | Rat Basophilic Leukemia Cells | Kᵢ: 15 µM |
Note: IC₅₀ (Half-maximal inhibitory concentration) and Kᵢ (Inhibition constant) are measures of the potency of a substance in inhibiting a specific biological or biochemical function. Lower values indicate higher potency.
Experimental Protocols
5-Lipoxygenase Inhibition Assay
Principle: The inhibitory effect of 5,6-DHAA on 5-LOX activity can be determined by measuring the decrease in the formation of 5-LOX products, such as 5-hydroxyeicosatetraenoic acid (5-HETE) or leukotriene B4 (LTB4), from arachidonic acid.
Methodology:
-
Enzyme Source: Purified recombinant 5-lipoxygenase or cell lysates from sources rich in 5-LOX (e.g., neutrophils, rat basophilic leukemia cells).
-
Substrate: Arachidonic acid.
-
Inhibitor: this compound dissolved in a suitable solvent (e.g., ethanol or DMSO).
-
Assay Buffer: A suitable buffer system (e.g., Tris-HCl) containing necessary co-factors like ATP and calcium.
-
Incubation: The enzyme is pre-incubated with varying concentrations of 5,6-DHAA before the addition of arachidonic acid to initiate the reaction. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
Reaction Termination: The reaction is stopped by the addition of an organic solvent (e.g., methanol/acetonitrile) or a strong acid.
-
Product Quantification: The reaction products (5-HETE, LTB4) are extracted and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The percentage of inhibition at each concentration of 5,6-DHAA is calculated, and the IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Visualizing the Metabolic Landscape
The following diagrams illustrate the major pathways of arachidonic acid metabolism and a typical workflow for assessing enzyme inhibition.
Caption: Arachidonic Acid Metabolic Pathways and the point of intervention for 5,6-DHAA.
Caption: General workflow for an in vitro enzyme inhibition assay.
Conclusion
This compound demonstrates significant and selective inhibitory activity against 5-lipoxygenase, the key enzyme in the leukotriene biosynthetic pathway. Its apparent lack of activity against the cyclooxygenase pathway at similar concentrations positions it as a valuable research tool and a potential lead compound for the development of selective anti-inflammatory agents. Further investigation into its interaction with the cytochrome P450 pathway and its binding profile to various eicosanoid receptors is warranted to fully elucidate its pharmacological profile. This targeted approach to modulating the arachidonic acid cascade holds promise for therapeutic interventions with enhanced efficacy and a more favorable side-effect profile.
References
Unraveling the Mechanism of 5,6-Dehydroarachidonic Acid: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals investigating inflammatory pathways, 5,6-dehydroarachidonic acid (5,6-DHA) presents a compelling subject as a specific inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes. This guide provides a comprehensive comparison of 5,6-DHA with other notable 5-LOX inhibitors, supported by experimental data and detailed protocols to aid in the design and execution of future studies.
5,6-DHA is an analogue of arachidonic acid (AA) that acts as an inhibitor of 5-lipoxygenase, thereby blocking the synthesis of leukotrienes.[1] This inhibitory action is central to its mechanism and positions it as a valuable tool for studying the roles of leukotrienes in various physiological and pathological processes.
Comparative Analysis of 5-LOX Inhibitors
The efficacy of 5,6-DHA can be benchmarked against other well-characterized inhibitors of the 5-LOX pathway. This comparison includes direct 5-LOX inhibitors and an inhibitor of the 5-lipoxygenase-activating protein (FLAP), which is essential for 5-LOX activity in cells.
| Compound | Target | Mechanism of Action | IC50 / Ki Value | Cell-Based Potency |
| This compound (5,6-DHA) | 5-Lipoxygenase (5-LOX) | Competitive Inhibitor | Ki: 15 µM (rat basophilic leukemia cells) | IC50: 10 µM (guinea pig leukocytes) |
| Zileuton | 5-Lipoxygenase (5-LOX) | Iron Chelator in Active Site | IC50: 0.5 µM (biochemical assay)[2] | IC50: 0.9 µM (human whole blood)[2] |
| Nordihydroguaiaretic Acid (NDGA) | 5-Lipoxygenase (5-LOX) | Redox-active Inhibitor | IC50: 0.2 µM (5-LOX) | IC50: 8 µM[3][4] |
| MK-886 | 5-Lipoxygenase-Activating Protein (FLAP) | Prevents AA transfer to 5-LOX | IC50: 30 nM (FLAP binding)[5] | IC50: 3 nM (intact leukocytes)[5] |
Signaling Pathways and Inhibition Mechanisms
The metabolic cascade of arachidonic acid is a critical signaling hub in inflammatory responses. 5-LOX is a pivotal enzyme in this pathway, converting arachidonic acid into leukotrienes. The following diagrams illustrate this pathway and the points of intervention for various inhibitors.
Caption: The 5-Lipoxygenase signaling pathway and points of inhibition.
Experimental Protocols
Accurate and reproducible experimental design is paramount for the investigation of enzyme inhibitors. Below are detailed protocols for cell-free and cell-based 5-LOX inhibition assays.
Cell-Free 5-Lipoxygenase (5-LOX) Inhibition Assay
Objective: To determine the direct inhibitory effect of a compound on purified 5-LOX enzyme activity.
Materials:
-
Recombinant human 5-LOX enzyme
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl₂ and 0.1 mM EDTA)
-
Test compounds (e.g., 5,6-DHA) dissolved in a suitable solvent (e.g., DMSO)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 234 nm
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer. The final solvent concentration should be kept constant across all wells and should not exceed 1% (v/v).
-
In a 96-well plate, add the assay buffer, the appropriate concentration of the test compound (or vehicle control), and the 5-LOX enzyme solution.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
Immediately begin monitoring the change in absorbance at 234 nm every 30 seconds for 5-10 minutes. The formation of the conjugated diene in the product, 5-hydroperoxyeicosatetraenoic acid (5-HPETE), results in an increase in absorbance at this wavelength.
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time curve.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Cell-Based 5-Lipoxygenase (5-LOX) Inhibition Assay
Objective: To assess the ability of a compound to inhibit 5-LOX activity within a cellular context.
Materials:
-
A suitable cell line expressing 5-LOX (e.g., human polymorphonuclear leukocytes (PMNLs) or a monocytic cell line like THP-1)
-
Cell culture medium (e.g., RPMI-1640)
-
Calcium ionophore (e.g., A23187) as a cell stimulus
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Enzyme-linked immunosorbent assay (ELISA) kit for Leukotriene B₄ (LTB₄)
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader for ELISA
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere or stabilize overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Pre-incubate the cells with the various concentrations of the test compounds or a vehicle control for 30-60 minutes at 37°C in a CO₂ incubator.
-
Stimulate the cells with a calcium ionophore (e.g., 1-5 µM A23187) to induce the 5-LOX pathway and leukotriene production. Incubate for an additional 15-30 minutes.
-
Terminate the reaction by placing the plate on ice or by adding a stop solution.
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Quantify the concentration of LTB₄ in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
Calculate the percentage of inhibition of LTB₄ production for each concentration of the test compound relative to the stimulated vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.
Caption: General experimental workflow for inhibitor characterization.
Conclusion
This compound serves as a specific inhibitor of 5-lipoxygenase, making it a valuable molecular probe for elucidating the role of the 5-LOX pathway in health and disease. Its performance, when compared to other inhibitors like Zileuton, NDGA, and MK-886, highlights the diverse mechanisms through which the pro-inflammatory leukotriene cascade can be modulated. The provided experimental protocols offer a robust framework for researchers to further investigate the mechanism of 5,6-DHA and to discover and characterize novel inhibitors of this critical inflammatory pathway. By employing these standardized methods, the scientific community can continue to build a comprehensive understanding of arachidonic acid metabolism and its therapeutic potential.
References
A Comparative Analysis of 5,6-Dehydroarachidonic Acid and Other Fatty Acid Analogs in Eicosanoid Pathway Modulation
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 5,6-Dehydroarachidonic Acid's Performance Against Alternative Fatty Acid Analogs with Supporting Experimental Data.
Introduction
Eicosanoids, a family of signaling molecules derived from the oxygenation of 20-carbon fatty acids, play a pivotal role in a myriad of physiological and pathological processes, including inflammation, immunity, and cardiovascular function. The arachidonic acid (AA) cascade, which produces prostaglandins and leukotrienes via the cyclooxygenase (COX) and lipoxygenase (LOX) pathways respectively, is a primary target for therapeutic intervention. Fatty acid analogs, synthetic modifications of naturally occurring fatty acids, are instrumental in dissecting these pathways and developing novel therapeutics. This guide provides a comprehensive comparison of this compound (5,6-DHA), a well-characterized 5-lipoxygenase (5-LOX) inhibitor, with other fatty acid analogs, focusing on their differential effects on key enzymes of the eicosanoid pathway.
Mechanism of Action: Targeting the Arachidonic Acid Cascade
Arachidonic acid, released from the cell membrane by phospholipase A2, is metabolized by two major enzymatic pathways. The COX pathway, with its isoforms COX-1 and COX-2, leads to the synthesis of prostaglandins and thromboxanes. The 5-LOX pathway initiates the production of leukotrienes, potent mediators of inflammation and allergic responses.[1] 5,6-DHA, an analog of arachidonic acid, specifically inhibits the 5-LOX enzyme, thereby blocking the biosynthesis of leukotrienes.[1] This targeted inhibition makes 5,6-DHA a valuable tool for studying the role of the 5-LOX pathway and a potential therapeutic agent for inflammatory disorders.
Quantitative Comparison of Inhibitory Potency
The efficacy of fatty acid analogs as enzyme inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). These values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50% or the binding affinity of the inhibitor to the enzyme, respectively. The following tables summarize the available quantitative data comparing the inhibitory potency of 5,6-DHA and other fatty acid analogs on 5-lipoxygenase and cyclooxygenase enzymes.
Table 1: Comparative Inhibition of 5-Lipoxygenase (5-LOX) by Fatty Acid Analogs
| Fatty Acid Analog | Cell Type/Enzyme Source | IC50 (µM) | Ki (µM) | Reference |
| This compound | Rat Basophilic Leukemia Cells | - | 15 | --INVALID-LINK-- |
| This compound | Guinea Pig Leukocytes | 10 | - | --INVALID-LINK-- |
| Linoleyl Hydroxamic Acid | Human Recombinant 5-LO | 7 | - | --INVALID-LINK-- |
| Caffeic Acid | Cell-free (5-lipoxygenase) | 3.7 | - | --INVALID-LINK-- |
| Caffeic Acid Phenethyl Ester (CAPE) | Cell-free (5-LOX) | 0.13 | - | --INVALID-LINK-- |
| Atreleuton | Purified recombinant human 5-LOX | 0.229 ± 0.020 | - | --INVALID-LINK-- |
| Zileuton | Purified recombinant human 5-LOX | ~1 | - | --INVALID-LINK-- |
Table 2: Comparative Inhibition of Cyclooxygenase (COX) by Fatty Acid Analogs
| Fatty Acid Analog | Enzyme | IC50 (µM) | Reference |
| Linoleyl Hydroxamic Acid | COX-1 | 60 | --INVALID-LINK-- |
| Linoleyl Hydroxamic Acid | COX-2 | 60 | --INVALID-LINK-- |
| Docosahexaenoic Acid (DHA) | huPGHS-2 | ~100 (at 5:1 ratio to AA) | --INVALID-LINK-- |
| Docosapentaenoic Acid (DPA) | huPGHS-2 | ~100 (at 5:1 ratio to AA) | --INVALID-LINK-- |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for the key experiments cited in this guide.
5-Lipoxygenase Inhibition Assay (Cell-Free)
This assay determines the direct inhibitory effect of a compound on purified 5-LOX enzyme activity.
Objective: To determine the IC50 value of a test compound against purified 5-lipoxygenase.
Materials:
-
Purified recombinant human 5-LOX enzyme
-
Arachidonic acid (substrate)
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Detection reagent for leukotriene B4 (LTB4) or other 5-LOX products (e.g., ELISA kit)
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In a microplate, add the purified 5-LOX enzyme to each well.
-
Add the different concentrations of the test compound to the wells and incubate for a predefined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate for a specific time (e.g., 10-20 minutes) at 37°C.
-
Stop the reaction by adding a suitable stop solution.
-
Quantify the amount of LTB4 or other 5-LOX products using an ELISA kit or other appropriate detection method.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
Cyclooxygenase Inhibition Assay (Whole-Cell)
This assay measures the ability of a compound to inhibit COX activity in intact cells.
Objective: To determine the IC50 value of a test compound for COX-1 and COX-2 in a cellular context.
Materials:
-
Cell line expressing either COX-1 or COX-2 (e.g., U937 cells for COX-1, LPS-stimulated macrophages for COX-2)
-
Arachidonic acid (substrate)
-
Test compound (e.g., fatty acid analog)
-
Cell culture medium
-
Lysis buffer
-
PGE2 ELISA kit
Procedure:
-
Culture the cells to the desired density in a multi-well plate.
-
Pre-incubate the cells with various concentrations of the test compound for a specific time (e.g., 30-60 minutes).
-
Stimulate the cells with arachidonic acid to induce prostaglandin production.
-
Incubate for a defined period (e.g., 15-30 minutes).
-
Collect the cell supernatant or lyse the cells to measure intracellular prostaglandin levels.
-
Quantify the amount of PGE2 using an ELISA kit.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the test compound.
Visualizing the Pathways and Workflows
To better understand the complex interactions within the arachidonic acid cascade and the experimental approaches used to study them, the following diagrams have been generated using the Graphviz DOT language.
Caption: Arachidonic Acid Metabolism and Points of Inhibition.
Caption: General Workflow for an In Vitro Enzyme Inhibition Assay.
Conclusion
This compound stands out as a specific and potent inhibitor of 5-lipoxygenase, making it an invaluable tool for investigating the leukotriene pathway. The comparative data presented in this guide highlights the varying potencies and selectivities of different fatty acid analogs. For researchers and drug development professionals, a thorough understanding of these differences, supported by robust experimental data and detailed protocols, is essential for the rational design of novel therapeutics targeting the complex and interconnected pathways of eicosanoid metabolism. The continued exploration of fatty acid analogs will undoubtedly lead to a deeper understanding of inflammatory processes and the development of more effective and targeted anti-inflammatory drugs.
References
A Comparative Guide to 5,6-Dehydroarachidonic Acid and Alternative 5-Lipoxygenase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction to 5,6-Dehydroarachidonic Acid
This compound is a synthetic analog of arachidonic acid (AA) characterized by an acetylene group at the 5,6-position instead of a cis-double bond. This structural modification confers inhibitory activity against 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are potent pro-inflammatory mediators implicated in a variety of diseases, including asthma, allergic rhinitis, and inflammatory bowel disease. Therefore, inhibitors of 5-LO are valuable tools for both basic research and therapeutic development.
Quantitative Comparison of 5-Lipoxygenase Inhibitors
The following table summarizes the in vitro potency of this compound in comparison to other notable 5-LO inhibitors. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters for evaluating the efficacy of these compounds.
| Compound | Target/Assay | IC50 / Ki | Species/Cell Type | Reference |
| This compound | 5-Lipoxygenase | IC50: 10 µM | Guinea Pig Leukocytes | [1] |
| 5-Lipoxygenase (conversion of arachidonic acid to 5-HPETE) | Ki: 15 µM | Rat Basophilic Leukemia Cells (extracts) | [1] | |
| Zileuton | LTB4 Synthesis | IC50: 2.6 µM | Human Blood | [2] |
| LTB4 Synthesis | IC50: 2.3 µM | Rat Blood | [2] | |
| 5-Hydroxyeicosatetraenoic acid (5-HETE) Synthesis | IC50: 0.5 µM | Rat Basophilic Leukemia Cell Supernatant | [3] | |
| LTB4 Biosynthesis | IC50: 0.4 µM | Human Polymorphonuclear Leukocytes (PMNL) | [3] | |
| Nordihydroguaiaretic Acid (NDGA) | TNFα-induced NO2- output (microglia) | IC50: 8 ± 3 µM | Murine Microglia (EOC-20) | [4] |
| 5-, 12-, and 15-Lipoxygenase | IC50: 2.3, 1.6, and 1.7 µg/mL, respectively | Tilapia Thrombocytes | [5] |
Signaling Pathway of Arachidonic Acid Metabolism via 5-Lipoxygenase
The following diagram illustrates the initial steps of the 5-lipoxygenase pathway, which is the target of this compound and its alternatives.
Figure 1. Simplified signaling pathway of the 5-lipoxygenase cascade and the point of inhibition by 5,6-DHA and other inhibitors.
Experimental Protocols
To facilitate the reproducibility and comparison of experimental findings, detailed methodologies for key assays are provided below.
5-Lipoxygenase Inhibition Assay in Guinea Pig Leukocytes
This protocol is based on the methods used in early studies of this compound.
-
Cell Preparation:
-
Induce peritoneal leukocytosis in guinea pigs by intraperitoneal injection of glycogen.
-
After 12-15 hours, harvest the peritoneal exudate by washing the peritoneal cavity with a buffered saline solution.
-
Isolate leukocytes by centrifugation and wash the cell pellet. Resuspend the cells in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a concentration of 1-2 x 10^7 cells/mL.
-
-
Enzyme Assay:
-
Pre-incubate the leukocyte suspension with various concentrations of the test inhibitor (e.g., this compound) or vehicle control for a specified time (e.g., 5-10 minutes) at 37°C.
-
Initiate the reaction by adding arachidonic acid (e.g., 20-50 µM final concentration). To enhance leukotriene production, the calcium ionophore A23187 (e.g., 5 µM) can be added.
-
Incubate for a defined period (e.g., 5-15 minutes) at 37°C.
-
Terminate the reaction by adding a solvent such as methanol or by acidification.
-
Extract the lipoxygenase products (e.g., LTB4, 5-HETE) using a suitable organic solvent (e.g., ethyl acetate or a solid-phase extraction cartridge).
-
Analyze the extracted products by high-performance liquid chromatography (HPLC) with UV detection or by mass spectrometry (LC-MS/MS) for quantification.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
5-Lipoxygenase Assay in Rat Basophilic Leukemia (RBL-1) Cells
RBL-1 cells are a commonly used model for studying mast cell and basophil functions, including the 5-lipoxygenase pathway.
-
Cell Culture and Lysate Preparation:
-
Culture RBL-1 cells in appropriate media (e.g., Eagle's Minimum Essential Medium with 20% fetal bovine serum) to the desired density.
-
Harvest the cells and wash with a buffered saline solution.
-
Prepare a cell-free supernatant by sonication or homogenization of the cell suspension followed by centrifugation (e.g., at 10,000 x g) to remove cell debris.
-
-
Enzyme Activity Measurement:
-
In a cuvette, combine the cell supernatant with a reaction buffer containing cofactors such as CaCl2 and ATP.
-
Add the test inhibitor at various concentrations or a vehicle control.
-
Initiate the reaction by adding arachidonic acid.
-
Monitor the formation of conjugated dienes, a characteristic of lipoxygenase products, by measuring the increase in absorbance at 234 nm using a spectrophotometer.
-
-
Kinetic Analysis:
-
To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (arachidonic acid) and the inhibitor.
-
Analyze the data using Lineweaver-Burk or Dixon plots to determine the type of inhibition and the Ki value.
-
Experimental Workflow for 5-LO Inhibition Screening
The following diagram outlines a general workflow for screening and characterizing 5-lipoxygenase inhibitors.
Figure 2. A generalized workflow for the evaluation of 5-lipoxygenase inhibitors.
Conclusion
This compound is an early-generation, synthetically modified inhibitor of 5-lipoxygenase. While it has demonstrated in vitro activity, its potency is modest compared to more recently developed inhibitors such as Zileuton. The lack of extensive modern research on 5,6-DHA makes direct comparisons of its broader pharmacological profile, including selectivity and in vivo efficacy, challenging. Researchers interested in inhibiting the 5-lipoxygenase pathway have a range of well-characterized alternatives at their disposal. The choice of inhibitor will depend on the specific experimental context, including the cell type or animal model, and the desired potency and selectivity. The protocols and comparative data provided in this guide are intended to support informed decision-making in the selection and application of 5-lipoxygenase inhibitors. The reproducibility of findings can be enhanced by utilizing standardized and well-described experimental procedures, such as those outlined here.
References
- 1. benchchem.com [benchchem.com]
- 2. Zileuton | Lipoxygenase Inhibitors: R&D Systems [rndsystems.com]
- 3. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The arachidonic acid 5-lipoxygenase inhibitor nordihydroguaiaretic acid inhibits tumor necrosis factor alpha activation of microglia and extends survival of G93A-SOD1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of 12- and 15-lipoxygenase activities and protection of human and tilapia low density lipoprotein oxidation by I-Tiao-Gung (Glycine tomentella) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Internal Standards for 5,6-Dehydroarachidonic Acid Metabolite Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of arachidonic acid (AA) metabolites, particularly 5,6-dehydroarachidonic acid derivatives like 5,6-dihydroxyeicosatrienoic acid (5,6-DHET), the use of a suitable internal standard is critical for achieving accurate and reproducible results. This guide provides an objective comparison of internal standards, primarily focusing on deuterated analogs, for the analysis of this compound and related compounds using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Comparison of Analytical Performance
The selection of an internal standard significantly impacts the reliability of quantitative analysis. Deuterated standards are the gold standard as they exhibit similar chemical and physical properties to the analyte of interest, including extraction recovery and ionization efficiency, while being distinguishable by mass spectrometry.
Below is a summary of quantitative data for the analysis of AA and its metabolites using deuterated internal standards, compiled from various studies. This data provides a baseline for the expected performance of these methods.
| Analyte | Internal Standard | Analytical Method | Calibration Range | LLOQ | Recovery (%) | Reference |
| 5,6-DHET | Not specified, but part of a panel with deuterated standards | UHPLC-MS/MS | 0.19-12 ng/mL | 0.19 ng/mL | 78.8 - 92.1 | [1] |
| 5,6-EET | 11,12-EET-d8 | LC/MS | 2-1000 pg | Not Specified | Not Specified | [2][3] |
| Arachidonic Acid (AA) | AA-d8 | UHPLC-MS/MS | 7.81-500 µg/mL | 7.81 µg/mL | 78.8 - 92.1 | [1] |
| Arachidonic Acid (AA) | ARA-d8 | LC-MS/MS | 0.08-50 µg/mL | 2.4-285.3 nmol/L | >90 | [4][5][6] |
| Various Eicosanoids | Deuterated analogs (e.g., PGF2α-d4, 15(S)-HETE-d8) | LC/MS | 2-1000 pg | Not Specified | Not Specified | [2][3] |
Experimental Protocols
Accurate quantification of this compound metabolites relies on a well-defined experimental protocol. The following is a generalized methodology based on common practices in the field.
Sample Preparation:
A crucial step in the analysis of eicosanoids from biological matrices is the extraction process. Common methods include protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE).[7]
-
Homogenization & Protein Precipitation : For tissue samples, homogenization in a solvent like methanol is often the first step.[1] For plasma samples, protein precipitation is achieved by adding a solvent such as methanol or acetonitrile.
-
Internal Standard Spiking : A known amount of the deuterated internal standard (e.g., arachidonic acid-d8) is added to the sample at the beginning of the preparation process to account for analyte loss during extraction and for variations in instrument response.[4][8]
-
Extraction : Solid-phase extraction is a widely used technique for sample cleanup and concentration of eicosanoids.[2][3]
-
Reconstitution : After extraction and evaporation of the solvent, the residue is reconstituted in a suitable solvent, typically a mixture of methanol and water, for LC-MS/MS analysis.[1]
LC-MS/MS Analysis:
Liquid chromatography coupled with tandem mass spectrometry is the method of choice for the sensitive and specific quantification of eicosanoids.[7]
-
Chromatographic Separation : A C18 reversed-phase column is commonly used to separate the analytes of interest from other matrix components. A gradient elution with a mobile phase consisting of water and acetonitrile or methanol, often with an additive like formic acid or ammonium acetate to improve ionization, is typically employed.[2][3][9]
-
Mass Spectrometric Detection : Electrospray ionization (ESI) in the negative ion mode is generally used for the detection of fatty acids and their metabolites.[2][3] The analysis is performed in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity, where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored.[4][5][6]
Visualizing the Workflow and Pathways
To better illustrate the processes involved, the following diagrams outline a typical experimental workflow and the metabolic pathway of arachidonic acid.
References
- 1. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 2. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids fro… [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. Detection Methods for Arachidonic Acid - Creative Proteomics [metabolomics.creative-proteomics.com]
- 8. lipidmaps.org [lipidmaps.org]
- 9. mdpi.com [mdpi.com]
A Researcher's Guide to Selecting Negative Controls for 5,6-Dehydroarachidonic Acid Studies
An Objective Comparison of Inactive Analogs and Experimental Controls to Ensure Data Integrity
For researchers investigating the biological roles of 5,6-dehydroarachidonic acid (5,6-DHA), a stable lactone metabolite of the endothelium-derived hyperpolarizing factor 5,6-epoxyeicosatrienoic acid (5,6-EET), the use of appropriate negative controls is paramount for valid and interpretable results. This guide provides a comprehensive comparison of potential negative controls, supported by experimental data, to aid in the design of robust studies in fields such as cardiovascular research and cell signaling.
Key Negative Control Candidate: 5,6-Dihydroxyeicosatrienoic Acid (5,6-DHET)
The primary and most validated negative control for 5,6-DHA studies is its hydrolytic dihydroxy metabolite, 5,6-dihydroxyeicosatrienoic acid (5,6-DHET) . Structurally similar to 5,6-DHA, 5,6-DHET is considered biologically less active in the key signaling pathways initiated by 5,6-DHA, making it an ideal candidate to control for off-target or non-specific effects.
Comparative Efficacy: 5,6-DHA vs. 5,6-DHET
Experimental evidence demonstrates a significant difference in the biological activity of 5,6-DHA and 5,6-DHET, particularly in their ability to mobilize intracellular calcium, a critical second messenger in many signaling cascades.
Table 1: Comparison of Intracellular Calcium Mobilization by 5,6-DHA and its Analogs
| Compound | Concentration | Cell Type | Endpoint | Result | Reference |
| 5,6-DHA (5,6-δ-DHTL) | Dose-dependent | Human Endothelial Cells | Increase in intracellular Ca2+ | Potent induction of Ca2+ increase | [1][2] |
| 5,6-DHET | Not specified | Human Endothelial Cells | Increase in intracellular Ca2+ | Significantly lower Ca2+ increase than 5,6-DHA | [1][2] |
| 5,6-EET | Not specified | Human Endothelial Cells | Increase in intracellular Ca2+ | Similar Ca2+ increase to 5,6-DHA | [1][2] |
Note: this compound is also referred to as 5,6-dihydroxytrienoic lactone (5,6-δ-DHTL) in some literature.
Other Potential Negative Controls
While 5,6-DHET is the most directly relevant negative control, other compounds can be considered depending on the specific experimental context.
-
Vehicle Control: The solvent used to dissolve the 5,6-DHA (e.g., ethanol, DMSO) should always be tested alone at the same final concentration used for the experimental treatment to control for any effects of the solvent itself.
-
Structurally Unrelated Fatty Acids: Depending on the hypothesis being tested, a fatty acid that is not a precursor to the eicosanoid pathway of interest, such as oleic acid, could be used to control for general effects of fatty acids.
-
Enzyme Inhibitors: In studies investigating the downstream effects of 5,6-DHA, pre-treatment with specific inhibitors of the signaling pathway being investigated can serve as a functional negative control.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are summaries of key experimental protocols used in the study of 5,6-DHA and its controls.
Measurement of Intracellular Calcium Concentration
This protocol is adapted from studies measuring calcium mobilization in response to arachidonic acid metabolites.
1. Cell Preparation:
- Culture human endothelial cells on glass-bottom dishes suitable for fluorescence microscopy.
- Wash cells with a balanced salt solution (BSS) containing calcium.
2. Dye Loading:
- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in BSS for 30-45 minutes at 37°C.
- Wash the cells to remove excess dye.
3. Stimulation and Imaging:
- Acquire a baseline fluorescence reading.
- Add 5,6-DHA, 5,6-DHET, or vehicle control to the cells.
- Record the change in fluorescence intensity over time using a fluorescence microscope or a plate reader. The change in fluorescence corresponds to the change in intracellular calcium concentration.
Vasodilation Assay in Isolated Microvessels
This protocol is based on methods used to assess the vasoactive properties of arachidonic acid metabolites.
1. Vessel Preparation:
- Isolate human microvessels and mount them on a pressure myograph.
- Pressurize the vessels to a physiological pressure and pre-constrict them with a vasoconstrictor (e.g., phenylephrine).
2. Treatment Application:
- Establish a stable baseline of vessel diameter.
- Administer increasing concentrations of 5,6-DHA, 5,6-DHET, or vehicle control into the vessel lumen or the surrounding bath solution.
3. Data Acquisition:
- Continuously record the vessel diameter using a video camera attached to the microscope.
- Calculate the percentage of vasodilation relative to the pre-constricted diameter.
Visualizing the Rationale and Workflow
To further clarify the experimental logic and processes, the following diagrams have been generated.
References
Ortholog Validation of 5,6-Dehydroarachidonic Acid and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological effects of 5,6-dehydroarachidonic acid and its more extensively studied structural analogs, 5,6-epoxyeicosatrienoic acid (5,6-EET) and its metabolites. While direct ortholog validation studies for this compound are limited, this document leverages comparative data from different species for its related compounds to provide a framework for understanding potential cross-species conservation of effects.
Introduction to this compound and its Analogs
This compound is an analog of the essential fatty acid arachidonic acid, characterized by an acetylene group at the 5,6 position.[1] It has been identified as an inhibitor of 5-lipoxygenase (5-LO), an enzyme involved in the synthesis of leukotrienes.[1]
More prevalent in biological systems are the cytochrome P450 (CYP) epoxygenase metabolites of arachidonic acid, the epoxyeicosatrienoic acids (EETs).[2] Among these, 5,6-EET is a potent vasodilator.[3][4] However, 5,6-EET is unstable and is rapidly converted to the more stable 5,6-δ-dihydroxytrienoic lactone (5,6-δ-DHTL) or hydrolyzed to 5,6-dihydroxyeicosatrienoic acid (5,6-DHET).[5][6] These metabolites also exhibit significant biological activity, particularly in the cardiovascular system.
Comparative Biological Activity
The following table summarizes the known biological activities of this compound and the 5,6-EET regioisomer, highlighting species-specific data where available. This comparative approach is essential for understanding the potential for orthologous effects.
| Compound | Biological Effect | Species | Quantitative Data | Reference |
| This compound | Inhibition of 5-Lipoxygenase | Rat (basophilic leukemia cells) | Ki = 15 µM | [1] |
| Inhibition of 5-Lipoxygenase | Guinea Pig (leukocytes) | IC50 = 10 µM | [1] | |
| 5,6-Epoxyeicosatrienoic acid (5,6-EET) | Vasodilation | Rat (caudal artery) | - | [4] |
| Renal Vasodilation | Rat (Spontaneously Hypertensive) | More potent than other EETs | [3] | |
| Endothelial Cell Proliferation | Mouse (pulmonary) | Greatest effect among EETs | [7] | |
| Endothelial Cell Migration & Tube Formation | Mouse | Active | [8] | |
| 5,6-δ-dihydroxytrienoic lactone (5,6-δ-DHTL) | Vasodilation | Dog (coronary arterioles) | EC50 = -13.1 to -15.8 log[M] | [9] |
| 5,6-dihydroxyeicosatrienoic acid (5,6-DHET) | Vasodilation | Dog (coronary arterioles) | Potent vasodilator | [9] |
Signaling Pathways and Metabolic Fate
The biological effects of these lipid mediators are dictated by their interaction with specific signaling pathways and their metabolic conversion to other active or inactive compounds.
Arachidonic Acid Metabolism to 5,6-EET and its Derivatives
Arachidonic acid is metabolized by CYP epoxygenases to form 5,6-EET. This epoxide can then be further metabolized by soluble epoxide hydrolase (sEH) to 5,6-DHET or undergo lactonization to form 5,6-δ-DHTL.
Proposed Signaling Pathway for Vasodilation
The vasodilatory effects of 5,6-EET and its metabolites are believed to be mediated, at least in part, by their action as endothelium-derived hyperpolarizing factors (EDHFs).[10][11] This involves the activation of calcium-activated potassium channels (KCa) on vascular smooth muscle cells, leading to hyperpolarization and relaxation.
Experimental Protocols for Ortholog Validation
Validating the effects of these lipid mediators across different species or on orthologous proteins requires robust and standardized experimental protocols.
In Vitro Vasodilation Assay Using Wire Myography
This technique directly measures the contractile and relaxant responses of isolated blood vessels to pharmacological agents.
Protocol:
-
Tissue Preparation: Humanely euthanize the animal model (e.g., rat, mouse) according to institutional guidelines. Isolate the desired artery (e.g., thoracic aorta, coronary artery) and cut it into 2-3 mm rings.
-
Mounting: Mount the arterial rings in a wire myograph chamber filled with Krebs-Henseleit buffer, maintained at 37°C and gassed with 95% O2 and 5% CO2.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension.
-
Viability and Endothelium Integrity Check: Contract the rings with a high concentration of potassium chloride (e.g., 60 mM KCl) to assess viability. After washout, pre-contract the rings with a vasoconstrictor like phenylephrine. Assess endothelium integrity by applying acetylcholine; a relaxation of >80% indicates an intact endothelium.[12]
-
Experimental Procedure: Once a stable pre-contraction is achieved, add cumulative concentrations of the test compound (e.g., this compound, 5,6-EET) to the bath.
-
Data Analysis: Record the relaxation response at each concentration and express it as a percentage of the pre-contraction. Plot concentration-response curves to determine EC50 and Emax values.[12]
Measurement of Intracellular Calcium ([Ca²⁺]i)
Changes in intracellular calcium are a key signaling event in response to many lipid mediators.[13]
Protocol:
-
Cell Culture: Plate cells (e.g., endothelial cells, smooth muscle cells) on glass coverslips or in multi-well plates.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye such as Fura-2 AM or Fluo-4 AM.[13][14]
-
Baseline Measurement: Acquire baseline fluorescence images or readings for a set period.
-
Stimulation: Add the test compound to the cells.
-
Data Acquisition: Continuously record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is measured to provide a quantitative measure of [Ca²⁺]i.[15]
-
Data Analysis: Analyze the change in fluorescence intensity or ratio to determine the kinetics and magnitude of the calcium response.
Conclusion
The ortholog validation of this compound's effects is an emerging area of research. Current data suggests it primarily acts as a 5-lipoxygenase inhibitor. In contrast, its structural analogs, 5,6-EET and its metabolites, are potent vasodilators with effects observed across multiple species, suggesting a degree of conservation in their mechanism of action. The provided experimental protocols offer a standardized approach to further investigate and compare the biological activities of these and other lipid mediators in various species and on their respective orthologous targets. Future studies should focus on identifying the specific receptors and channels that mediate the effects of these compounds to facilitate more direct ortholog validation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]
- 3. 5,6-epoxyeicosatrienoic acid mediates the enhanced renal vasodilation to arachidonic acid in the SHR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5,6-epoxyeicosatrienoic acid, a novel arachidonate metabolite. Mechanism of vasoactivity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. 5,6-δ-DHTL, a stable metabolite of arachidonic acid, is a potential substrate for paraoxonase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Epoxyeicosatrienoic acids and dihydroxyeicosatrienoic acids are potent vasodilators in the canine coronary microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Endothelium-Derived Hyperpolarizing Factor and Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Measurement of Intracellular Ca2+ for Studying GPCR-mediated Lipid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of Intracellular Ca2+ for Studying GPCR-Mediated Lipid Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5,6-Dehydroarachidonic Acid
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like 5,6-Dehydroarachidonic acid (5,6-DHAA) is a critical component of laboratory safety and regulatory compliance. This document provides a detailed, step-by-step protocol for the safe disposal of 5,6-DHAA, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.[1]
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact.[1]
-
Eye Protection: Safety goggles and a face shield should be worn to protect against splashes.[1]
-
Lab Coat: A lab coat is necessary to protect clothing and skin.[1]
Quantitative Data Summary for Acid Neutralization
For the safe disposal of acidic waste, neutralization is a key step. The following table provides a summary of common neutralizing agents and their recommended application ratios.
| Neutralizing Agent | Recommended Dilution/Use | Target pH Range | Post-Neutralization Flush |
| Sodium Bicarbonate | Slowly add to a diluted acid solution (1:10 acid to cold water) until effervescence ceases. | 6.0 - 8.0 | At least 20 parts water for drain disposal.[2] |
| Sodium Carbonate (5-10% solution) | Slowly add to the diluted acid while stirring continuously.[1] | 6.0 - 8.0 | At least 20 parts water for drain disposal.[2] |
Experimental Protocol: Neutralization of this compound Waste
This protocol is intended for small quantities of 5,6-DHAA waste typically generated in a laboratory setting.
-
Dilution: In a designated chemical waste container, slowly add the 5,6-DHAA waste to a large volume of cold water. A general guideline is a 1:10 ratio of acid to water to help dissipate any heat generated.[1] Crucially, always add acid to water, never the other way around. [1]
-
Neutralization: While stirring the diluted solution continuously, slowly add a weak base such as sodium bicarbonate or a 5-10% solution of sodium carbonate.[1] Continue adding the base until the pH of the solution is between 6.0 and 8.0.[1] The pH should be verified using pH paper or a calibrated pH meter.
-
Disposal of Neutralized Solution:
-
For Small Quantities: Once neutralized, the solution may be permissible for drain disposal, followed by flushing with a copious amount of water (at least 20 parts water).[1][2] However, always consult and adhere to local wastewater regulations.
-
For Larger Quantities or if Containing Other Hazardous Components: If the neutralized solution contains other hazardous materials or if local regulations prohibit drain disposal, it must be collected in a properly labeled, sealed, and compatible waste container.[1] This container should then be managed by a certified hazardous waste disposal service.[1]
-
Disposal of Contaminated Materials
Any materials that come into contact with this compound, such as pipette tips, gloves, and absorbent pads, should be considered hazardous waste. These materials should be collected in a designated, sealed waste container and disposed of through your institution's hazardous waste management program.
Logical Workflow for Disposal
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5,6-Dehydroarachidonic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of 5,6-Dehydroarachidonic acid. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment. This compound is a physiologically active analog of arachidonic acid and requires careful handling.[1] It is often supplied as a solution in ethanol, a flammable liquid.[1][2]
I. Personal Protective Equipment (PPE)
Given the potential hazards associated with this compound and its common solvent, ethanol, a comprehensive approach to personal protection is mandatory. The following table outlines the required PPE.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles & Face Shield | Chemical splash goggles are required at all times. A face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing.[3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended.[3] Double gloving is advised. Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | Laboratory Coat or Gown | A flame-resistant lab coat or gown is required. Ensure it is fully buttoned. For larger quantities, a chemical-resistant apron should be worn. |
| Respiratory Protection | Fume Hood | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. |
| Respirator | For situations where a fume hood is not available or in case of a spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3][4] | |
| Foot Protection | Closed-Toe Shoes | Leather or chemical-resistant shoes that fully cover the foot are mandatory. |
II. Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the safe handling of this compound from preparation to temporary storage.
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary equipment and reagents before introducing the chemical to the work area.
-
Don all required PPE as specified in the table above.
-
-
Handling:
-
Work within the designated area of the fume hood.
-
Use caution when opening the container to avoid splashes or aerosols.
-
Use only compatible equipment (e.g., glass, stainless steel).
-
Avoid contact with skin and eyes.[5] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[6][7]
-
-
Storage (Short-Term):
III. Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.
-
Waste Collection:
-
All disposable items that have come into contact with this compound (e.g., pipette tips, gloves, paper towels) must be collected in a designated, labeled hazardous waste container.
-
Unused or unwanted this compound solution should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
-
Waste Storage:
-
Store hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
-
Waste Disposal:
-
Dispose of all hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not pour any amount of this compound down the drain.
-
IV. Emergency Procedures
-
Spill:
-
Evacuate the immediate area.
-
Alert colleagues and your supervisor.
-
If the spill is large or you are not trained to handle it, contact your institution's EHS.
-
For small spills, if properly trained and equipped, use an appropriate absorbent material to contain and clean up the spill. Place the absorbed material in a sealed, labeled hazardous waste container.
-
-
Fire:
-
If the fire is small and you are trained, use a CO2 or dry chemical fire extinguisher.[7]
-
For larger fires, evacuate the area and activate the fire alarm.
-
-
Exposure:
-
Skin: Immediately flush with water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[6][7]
-
Eyes: Immediately flush with eyewash for at least 15 minutes. Seek medical attention.[6][7]
-
Inhalation: Move to fresh air. Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][6]
-
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | 58688-54-3 [amp.chemicalbook.com]
- 3. leelinework.com [leelinework.com]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
